4-(2,3-Dimethoxybenzoyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-11-19-15-8-4-3-6-12(13)15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRRNFNWMPMVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 4-(2,3-Dimethoxybenzoyl)quinoline in Oncology: A Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within the realm of oncology, quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating potent anti-cancer properties through diverse mechanisms of action.[2] This technical guide provides an in-depth exploration of the therapeutic potential of a specific quinoline derivative, 4-(2,3-Dimethoxybenzoyl)quinoline, a member of the quinoline-benzophenone hybrid class. While specific preclinical data for this compound is emerging, this guide synthesizes the current understanding of related quinoline hybrids to project its therapeutic promise, focusing on its putative mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for the comprehensive evaluation of this and similar compounds are provided to empower researchers in the field of oncology drug discovery.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological activities.[2] In oncology, the quinoline nucleus is a "privileged structure," meaning it can serve as a versatile template for the development of potent therapeutic agents.[1] Several clinically approved anti-cancer drugs, such as bosutinib and lenvatinib, feature a quinoline core, highlighting the therapeutic tractability of this scaffold.[3]
The anti-cancer effects of quinoline derivatives are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: Halting the proliferation of malignant cells at various checkpoints in the cell cycle.[3]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.[3]
-
Disruption of Cell Migration and Invasion: Impeding the spread of cancer cells to distant sites.[2]
-
Kinase Inhibition: Targeting key enzymes, such as tyrosine kinases, that are often dysregulated in cancer.[2]
Synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline
The synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline can be achieved through established organic chemistry methodologies. A common approach involves a multi-step synthesis, beginning with the construction of the quinoline core followed by the introduction of the 2,3-dimethoxybenzoyl moiety.
Illustrative Synthetic Approach:
A plausible synthetic route would involve a Friedländer annulation or a similar cyclization reaction to form the quinoline ring, followed by a Friedel-Crafts acylation to attach the dimethoxybenzoyl group at the 4-position.
Step-by-Step Protocol:
-
Quinoline Core Synthesis (Friedländer Annulation):
-
React 2-aminobenzaldehyde with a suitable carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst.
-
The reaction proceeds via an aldol condensation followed by a cyclization and dehydration to yield the quinoline ring.
-
-
Acylation with 2,3-Dimethoxybenzoyl Chloride:
-
Prepare 2,3-dimethoxybenzoyl chloride from 2,3-dimethoxybenzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a moisture-free environment, dissolve the synthesized quinoline in a suitable aprotic solvent (e.g., dichloromethane or nitrobenzene).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Slowly add the 2,3-dimethoxybenzoyl chloride to the reaction mixture at a controlled temperature (typically 0°C to room temperature).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding ice-cold water or a dilute acid solution.
-
Extract the organic layer with a suitable solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(2,3-Dimethoxybenzoyl)quinoline.
-
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant body of evidence suggests that quinoline-chalcone and quinoline-benzophenone hybrids exert their anti-cancer effects through the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1]
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a plethora of downstream targets, including mTOR, to promote cell survival and proliferation.
4-(2,3-Dimethoxybenzoyl)quinoline, as a quinoline-benzophenone hybrid, is hypothesized to function as a dual inhibitor of PI3K and mTOR, leading to a comprehensive shutdown of this pro-survival signaling cascade.[5]
Signaling Pathway Diagram
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 4-(2,3-Dimethoxybenzoyl)quinoline.
Preclinical Evaluation Strategy
A robust preclinical evaluation is essential to validate the therapeutic potential of 4-(2,3-Dimethoxybenzoyl)quinoline. This involves a series of in vitro and in vivo studies designed to assess its anti-cancer efficacy and elucidate its mechanism of action.
In Vitro Assays
The initial step in evaluating the anti-cancer activity of a novel compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Step-by-Step MTT Assay Protocol: [7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(2,3-Dimethoxybenzoyl)quinoline in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid 9i | K-562 (Leukemia) | 1.91 | [8] |
| Quinoline-Chalcone Hybrid 39 | A549 (Lung Cancer) | 1.91 | [4] |
| Quinoline-Chalcone Hybrid 40 | K-562 (Leukemia) | 5.29 | [4] |
| 4-Anilinoquinoline-3-carboxamide 37 | MCF-7 (Breast Cancer) | 3.46 | [4] |
Table 1: Representative IC₅₀ values of related quinoline hybrids against various cancer cell lines.
To confirm the on-target activity of 4-(2,3-Dimethoxybenzoyl)quinoline, Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[9]
Step-by-Step Western Blot Protocol: [9][10]
-
Cell Lysis: Treat cancer cells with varying concentrations of 4-(2,3-Dimethoxybenzoyl)quinoline for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream effectors like p70S6K and 4E-BP1, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the preclinical evaluation of 4-(2,3-Dimethoxybenzoyl)quinoline.
In Vivo Efficacy Studies
To assess the anti-tumor efficacy of 4-(2,3-Dimethoxybenzoyl)quinoline in a living organism, a xenograft mouse model is employed. This involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[11]
Step-by-Step Xenograft Protocol: [12][13]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 4-(2,3-Dimethoxybenzoyl)quinoline (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI).
Conclusion and Future Directions
4-(2,3-Dimethoxybenzoyl)quinoline represents a promising lead compound for the development of a novel anti-cancer therapeutic. Its quinoline-benzophenone scaffold and the strong evidence implicating related compounds in the inhibition of the critical PI3K/Akt/mTOR signaling pathway provide a solid rationale for its further investigation. The comprehensive preclinical evaluation strategy outlined in this guide, encompassing both in vitro and in vivo methodologies, will be instrumental in validating its therapeutic potential and elucidating its precise mechanism of action. Future research should focus on lead optimization to enhance potency and drug-like properties, as well as on the identification of predictive biomarkers to guide its potential clinical development.
References
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Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(16), e2499. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]
-
Goncearenco, A., & Bizon, C. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 20(6), e0304957. Available at: [Link]
-
Sottoriva, A., & Graham, T. A. (2021). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 16(11), 1215-1226. Available at: [Link]
-
Liu, M., et al. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). University of Toronto. Available at: [Link]
-
Ahmad, A., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Cellular Physiology and Biochemistry, 36(4), 1335-1350. Available at: [Link]
-
Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link]
-
Singh, A., & Kumar, A. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 392-396. Available at: [Link]
-
Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32427-32452. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(25), 17937-17957. Available at: [Link]
-
Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1886-1899. Available at: [Link]
-
Singh, A., & Kumar, A. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 392-396. Available at: [Link]
-
de Oliveira, R. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6650-6664. Available at: [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
-
Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. (2024). Journal of Pharmacy and Drug Innovations, 3(2), 23-31. Available at: [Link]
-
El-Gamal, M. I., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 157, 101-114. Available at: [Link]
-
Panda, P., & Chakroborty, S. (2021). Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect, 6(25), 6293-6313. Available at: [Link]
-
A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology, 398(7), 9161-9176. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100559. Available at: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]
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Yadav, D. K., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38122. Available at: [Link]
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O'Prey, J., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules, 24(7), 1303. Available at: [Link]
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European Journal of Medicinal Chemistry. (2023). CNR-IRIS. Available at: [Link]
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The Evolution of Benzoylquinoline Scaffolds: From Synthetic Novelty to Microtubule Destabilizers
Topic: History and Discovery of Benzoylquinoline Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Historical Context
The quinoline scaffold has been a cornerstone of medicinal chemistry since the isolation of quinine in 1820. However, the specific subclass of benzoylquinoline derivatives —characterized by a quinoline ring substituted with a benzoyl functional group—represents a more recent and sophisticated evolution in pharmacophore design.
Historically, the functionalization of quinolines focused on the 4-position (antimalarials like chloroquine) or the 8-position (antiseptics). The discovery of benzoylquinolines as potent anticancer agents emerged from the search for synthetic mimics of Combretastatin A-4 (CA-4) . CA-4 is a natural stilbenoid that potently inhibits tubulin polymerization but suffers from chemical instability (cis-to-trans isomerization).
Researchers identified that the 3-benzoylquinoline scaffold could rigidly lock the two aryl rings in a cis-like conformation, mimicking the twisted geometry required to bind to the colchicine-binding site of tubulin. This structural rigidification prevents metabolic isomerization and enhances bioavailability, marking a pivotal shift from "quinoline as a scaffold" to "benzoylquinoline as a targeted pharmacophore."
Pharmacological Mechanism: The Tubulin Trigger
The primary therapeutic value of benzoylquinolines lies in their ability to disrupt microtubule dynamics. Unlike taxanes (which stabilize microtubules), benzoylquinolines are microtubule destabilizers .
Mechanism of Action (MOA)
-
Entry: The lipophilic benzoylquinoline molecule permeates the cell membrane.
-
Binding: It binds with high affinity to the colchicine-binding site located at the interface of
- and -tubulin dimers. -
Inhibition: The bulky 3,4,5-trimethoxybenzoyl moiety (a common feature) sterically hinders the addition of new tubulin dimers to the growing microtubule (+) end.
-
Catastrophe: This leads to microtubule depolymerization, causing G2/M phase cell cycle arrest .[1]
-
Apoptosis: Prolonged arrest triggers the activation of Caspase-3 and PARP cleavage, leading to programmed cell death.
Visualization: Signal Transduction Pathway
The following diagram illustrates the cascade from drug entry to apoptosis.
Caption: Figure 1. Mechanism of Action for Benzoylquinoline Derivatives targeting the Colchicine Binding Site.
Synthetic Methodologies: From Classical to Modern
The synthesis of benzoylquinolines has evolved to improve yield and regioselectivity. The "Classical" approach often utilized the Friedländer synthesis with unstable 2-aminobenzaldehydes. The "Modern" approach utilizes stable precursors in a domino reaction.
The "Domino Nitro Reduction-Friedländer" Protocol
This method is preferred for its operational simplicity and high tolerance for functional groups. It avoids the isolation of sensitive 2-aminobenzaldehydes by generating them in situ from 2-nitrobenzaldehydes.
Experimental Protocol: Synthesis of 3-(3,4,5-Trimethoxybenzoyl)quinoline
Objective: Synthesize a representative tubulin inhibitor.
Reagents:
-
Precursor A: 2-Nitrobenzaldehyde (1.0 equiv)
-
Precursor B: 1-(3,4,5-Trimethoxyphenyl)-1,3-butanedione (or corresponding
-keto structure) (1.1 equiv) -
Reductant: Iron powder (Fe) (4.0 equiv)
-
Solvent/Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Precursor A (2-nitrobenzaldehyde, 5 mmol) and Precursor B (5.5 mmol) in 20 mL of glacial acetic acid.
-
Activation: Add iron powder (20 mmol) to the solution. The reaction is exothermic; ensure the vessel is vented properly.
-
Reflux: Heat the mixture to 100°C under an argon atmosphere. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the nitroaldehyde (approx. 2–4 hours).
-
Mechanistic Insight: The Fe/AcOH system reduces the nitro group to an amine in situ. The resulting amine immediately condenses with the ketone carbonyl of Precursor B, followed by an intramolecular aldol condensation to close the quinoline ring.
-
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove iron residues.
-
Neutralization: Wash the filtrate carefully with saturated NaHCO₃ solution until the aqueous phase is neutral (pH ~7).
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (look for the characteristic quinoline C2-H singlet around
9.0–9.2 ppm).
Synthesis Workflow Visualization
Caption: Figure 2. One-pot Domino Reduction-Condensation synthesis workflow.
Structure-Activity Relationship (SAR) Analysis
The efficacy of benzoylquinolines is strictly governed by the spatial arrangement of substituents. The goal is to mimic the pharmacophore of Colchicine and Combretastatin A-4.
Key SAR Rules:
-
The "A-Ring" Mimic (Benzoyl Group): The 3,4,5-trimethoxy substitution pattern on the benzoyl ring is critical. Removing even one methoxy group (e.g., 3,4-dimethoxy) often results in a >10-fold loss of potency.
-
The Linker (Carbonyl): The carbonyl bridge at the 3-position of the quinoline ring provides the optimal bond angle (
120°) to fit the binding pocket. Moving the benzoyl group to the 2- or 4-position generally reduces affinity. -
The "B-Ring" Mimic (Quinoline): Substituents at the 6- or 7-position of the quinoline ring (e.g., -OCH₃ or -NH₂) can enhance lipophilicity and binding contacts.
Comparative Potency Data (Representative)
The following table summarizes data synthesized from key medicinal chemistry studies (e.g., Liou et al., J. Med.[2] Chem.) comparing the IC₅₀ values against human cancer cell lines.
| Compound ID | Quinoline Sub. | Benzoyl Position | Benzoyl Sub.[3][4] | Tubulin IC₅₀ (µM) | Cytotoxicity (KB Cells) IC₅₀ (µM) |
| CA-4 (Control) | N/A | N/A | 3,4,5-OMe | 1.2 | 0.003 |
| BQ-01 | H | 3 | 3,4,5-OMe | 2.4 | 0.025 |
| BQ-02 | 6-OMe | 3 | 3,4,5-OMe | 1.5 | 0.006 |
| BQ-03 | 6-OMe | 2 | 3,4,5-OMe | >40 | >10.0 |
| BQ-04 | 6-OMe | 3 | 4-OMe | 18.5 | 2.1 |
| BQ-05 | 6-NH₂ | 3 | 3,4,5-OMe | 1.8 | 0.015 |
Table 1: SAR comparison demonstrating the necessity of the 3-position linkage and the 3,4,5-trimethoxy motif for maximal potency.
References
-
Liou, J. P., et al. (2002). "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry.
-
Ferlin, M. G., et al. (2005). "Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles." Bioorganic & Medicinal Chemistry.
-
Mahboobi, S., et al. (2006). "2-Aroylindoles and 2-aroylbenzofurans: A new class of tubulin inhibitors." Journal of Medicinal Chemistry.
-
Kuo, C. C., et al. (2009). "2-Phenyl-4-quinolone derivatives: a new class of antimitotic agents." Molecular Cancer Therapeutics.[4]
-
Beutler, J. A., et al. (1998). "In vivo antitumor activity of combretastatin A-4." Cancer Research.
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Physicochemical properties and stability of 4-(2,3-Dimethoxybenzoyl)quinoline
Technical Whitepaper: Physicochemical Profiling and Stability Assessment of 4-(2,3-Dimethoxybenzoyl)quinoline
Executive Summary
4-(2,3-Dimethoxybenzoyl)quinoline (CAS: 1706444-41-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and tubulin polymerization inhibitors.[1][2] Structurally, it combines a quinoline scaffold with a 2,3-dimethoxy-substituted benzophenone moiety.[1][3] This unique "quinoline-benzophenone" hybrid structure imparts specific physicochemical characteristics—most notably low aqueous solubility and high photosensitivity—that require rigorous pre-formulation profiling.[1][2]
This guide provides a technical analysis of its properties, predictive stability models, and validated protocols for researchers characterizing this compound for drug development.[2][3]
Chemical Identity & Structural Analysis
| Property | Detail |
| Chemical Name | 4-(2,3-dimethoxybenzoyl)quinoline |
| CAS Registry Number | 1706444-41-8 |
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.32 g/mol |
| SMILES | COc1cccc(C(=O)c2ccnc3ccccc23)c1OC |
| Structural Class | Diarylketone / Quinoline derivative |
Functional Group Analysis
The molecule consists of two aromatic domains linked by a carbonyl bridge.[2]
-
Domain A (Quinoline): A weak base (pyridine-like nitrogen) susceptible to N-oxidation and electrophilic substitution.[1][2]
-
Domain B (Linker): A diaryl ketone (benzophenone-like).[1][2][3] This is the stability weak point , acting as a chromophore that absorbs UV light, leading to potential radical formation and photodegradation.[2][3]
-
Domain C (2,3-Dimethoxyphenyl): An electron-rich ring susceptible to oxidative demethylation (metabolic liability).[1][2][3]
Figure 1: Pharmacophore dissection of 4-(2,3-Dimethoxybenzoyl)quinoline highlighting stability liabilities.
Physicochemical Profiling (In Silico & Experimental)
Since specific experimental monographs are rare for this intermediate, the following values are derived from Structure-Property Relationship (SPR) analysis of the quinoline-benzophenone class.
Solubility Profile
-
Aqueous Solubility: Predicted to be Low (< 0.1 mg/mL) at neutral pH due to the lipophilic benzoyl and quinoline rings.[2][3]
-
pH-Dependent Solubility: The quinoline nitrogen (pKa ~4.[1][2]5) allows for salt formation.[2][3] Solubility will increase significantly at pH < 3.0 (e.g., 0.1 N HCl) due to protonation of the quinoline nitrogen.[2][3]
-
Organic Solvents:
Ionization (pKa)
-
Mechanism:[1][2][3][4] The electron-withdrawing nature of the carbonyl group at the C4 position reduces the electron density on the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9), making it a weaker base.[2][3]
Lipophilicity (LogP)
-
Implication: The compound is highly permeable but requires solubility enhancement (e.g., mesylate/HCl salt formation or cyclodextrin complexation) for biological assays.[2][3]
Stability & Degradation Pathways[2][3]
The stability profile is dominated by the benzophenone-like ketone and the quinoline nitrogen .[2]
Photostability (Critical Risk)
Benzophenone derivatives are well-known photo-initiators.[1][2] Upon exposure to UV light (especially in solution), the carbonyl group can undergo an
-
Risk: High.[2]
-
Degradation Product: Photoreduction to the corresponding alcohol (benzhydrol) or radical coupling products.[2][3]
-
Mitigation: Protect from light (amber glassware) during synthesis and storage.[2][3]
Oxidative Stability
-
N-Oxidation: The quinoline nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA or impurities in aged solvents like THF/Dioxane), forming the N-oxide .[3]
-
Demethylation: Under forced oxidative stress (or metabolic conditions), the methoxy groups can be cleaved to quinones.[2][3]
Hydrolytic Stability
-
Risk: Low.[2] The diaryl ketone linkage is sterically hindered and electronically stable against hydrolysis under standard acidic/basic conditions, unlike esters or amides.[2][3]
Figure 2: Primary degradation pathways.[2][3] Photoreduction and N-oxidation are the dominant risks.[1]
Synthesis Routes
Two primary strategies exist for accessing this scaffold. The choice depends on reagent availability and scale.[2]
Method A: Friedländer Condensation (Convergent)
Condensation of 2-aminobenzaldehyde with 1-(2,3-dimethoxyphenyl)-2,2-dimethoxyethanone (or equivalent ketone).[1][3]
-
Pros: Constructs the quinoline ring directly with the substituent.[2]
-
Cons: Requires specialized starting materials.[2]
Method B: Organometallic Addition (Divergent)
Reaction of 4-cyanoquinoline or quinoline-4-carboxylic acid derivatives with a 2,3-dimethoxyphenyl Grignard/Lithium reagent .[1][2]
-
Pros: Uses commercially available quinoline precursors.[2]
-
Cons: Requires cryogenic conditions (-78°C) to prevent over-addition (tertiary alcohol formation).[1][2][3]
Analytical Methodologies
For purity profiling and stability testing, the following HPLC conditions are recommended.
Standard HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the basic quinoline).[2][3]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm (benzoyl conjugation).[2][3]
-
Retention Time Prediction: The compound is moderately lipophilic and will elute late in the gradient (approx. 10-12 min).[1][2]
Impurity Markers
-
Starting Material: 2,3-Dimethoxybenzoic acid (polar, early eluting).[2][3]
-
Degradant: 4-(2,3-Dimethoxybenzyl)quinoline (reduced ketone, if hydrogenation occurred).[2][3]
References
-
BenchChem. (n.d.).[2] 4-(2,3-Dimethoxybenzoyl)quinoline Product Data. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline (Structural Analog Data). Retrieved from [1][2][3]
-
Shakenov, A., et al. (2023).[2][3][5] Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling. Organic & Biomolecular Chemistry. Retrieved from [1][2][3]
-
Makhanya, T. R., et al. (2022).[2][3][6] Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites. New Journal of Chemistry. Retrieved from [1][2][3]
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- 3. arabjchem.org [arabjchem.org]
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The Biological Versatility of the 4-Benzoylquinoline Scaffold: A Literature Review with a Focus on 4-(2,3-Dimethoxybenzoyl)quinoline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive literature review of the biological activities associated with the 4-benzoylquinoline scaffold, with a specific focus on inferring the potential of 4-(2,3-Dimethoxybenzoyl)quinoline based on the structure-activity relationships (SAR) of its analogs.
While direct experimental data on 4-(2,3-Dimethoxybenzoyl)quinoline is limited in the public domain, the analysis of closely related 4-aroylquinolines provides a strong foundation for predicting its biological profile. This guide will delve into the synthesis, anticancer, antimicrobial, and anti-inflammatory activities of this class of compounds, supported by experimental data, detailed protocols, and mechanistic insights.
Synthesis of 4-Aroylquinolines
The synthesis of 4-aroylquinolines can be achieved through several synthetic routes. A common and effective method involves a Grignard reaction between a substituted phenylmagnesium bromide and a quinoline-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol.[3][6] This approach allows for the introduction of a wide variety of substituents on the benzoyl moiety, facilitating the exploration of structure-activity relationships.
A general synthetic pathway is outlined below:
Figure 1: General synthetic scheme for 4-aroylquinolines.
Experimental Protocol: Synthesis of 4-Aroyl-6,7,8-trimethoxyquinolines
The following is a general procedure adapted from the synthesis of 4-aroyl-6,7,8-trimethoxyquinolines.[6]
Step 1: Synthesis of 6,7,8-Trimethoxyquinoline-4-carbaldehyde
-
A mixture of 4-methyl-6,7,8-trimethoxyquinoline and selenium dioxide in a suitable solvent (e.g., p-xylene) is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 6,7,8-trimethoxyquinoline-4-carbaldehyde.
Step 2: Synthesis of the Secondary Alcohol Intermediate
-
To a solution of 6,7,8-trimethoxyquinoline-4-carbaldehyde in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, a solution of the appropriate substituted phenylmagnesium bromide (e.g., 2,3-dimethoxyphenylmagnesium bromide) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 48 hours).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to give the crude secondary alcohol.
Step 3: Oxidation to the 4-Aroylquinoline
-
To a solution of the crude secondary alcohol in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as pyridinium dichromate (PDC) is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 4-aroyl-6,7,8-trimethoxyquinoline.
Biological Activities of 4-Aroylquinolines and Analogs
The 4-benzoylquinoline scaffold has been investigated for a range of biological activities, with a primary focus on its potential as an anticancer agent. Emerging evidence also suggests potential antimicrobial and anti-inflammatory properties.
Anticancer Activity
The anticancer potential of 4-aroylquinolines is the most extensively studied biological activity for this class of compounds. Several derivatives have demonstrated potent cytotoxicity against a variety of human cancer cell lines.
Mechanism of Action
The precise mechanism of action for the anticancer effects of 4-aroylquinolines is not fully elucidated and may vary depending on the substitution pattern. While some quinoline derivatives are known to inhibit tubulin polymerization, a study on 4-aroyl-6,7,8-trimethoxyquinolines suggested an alternative mechanism for its most potent analog.[3] Other potential mechanisms for quinoline derivatives include the inhibition of key signaling enzymes such as DNA topoisomerases and protein kinases.[7][8]
Figure 3: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., 4-(2,3-Dimethoxybenzoyl)quinoline) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. [4][9]While specific data for 4-benzoylquinolines is less abundant, the general activity of quinoline derivatives suggests that this class of compounds may possess antibacterial and antifungal properties.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected benzoquinoline derivatives against various microbial strains. [1][4]
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Benzo[f]quinolinium salt 3i | Staphylococcus aureus | 0.0304 |
| Benzo[f]quinolinium salt 3i | Escherichia coli | 0.0152 |
| Benzo[f]quinolinium salt 3i | Candida albicans | 0.575 |
| Benzo[f]quinolinium salt 3n | Escherichia coli | 0.195 |
| Benzo[f]quinolinium salt 3n | Candida albicans | 0.195 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. [3][4][10] Materials:
-
Microbial strains (bacteria or fungi)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compound
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Some quinoline derivatives have been shown to possess anti-inflammatory properties, often attributed to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). [11][12] Potential Mechanism of Action
The anti-inflammatory effects of quinoline derivatives may be mediated through the inhibition of pro-inflammatory enzymes like COX-2 or by modulating inflammatory signaling pathways.
Quantitative Anti-inflammatory Activity Data
While specific IC₅₀ values for 4-benzoylquinolines are not readily available in the reviewed literature, a study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative demonstrated significant inhibition of carrageenan-induced paw edema in mice, a common in vivo model for acute inflammation. [11]
| Compound | Assay | Inhibition of Edema (%) |
|---|
| 7-chloro-4-(piperazin-1-yl)quinoline derivative | Carrageenan-induced paw edema | 71% (at 3 hours) |
Conclusion
The 4-benzoylquinoline scaffold represents a promising area for drug discovery, with a strong emphasis on the development of novel anticancer agents. The available literature on 4-aroylquinoline analogs indicates that substitutions on both the quinoline and benzoyl rings play a crucial role in determining biological activity. Based on the potent anticancer activity of 4-aroyl-6,7,8-trimethoxyquinolines, it is highly probable that 4-(2,3-Dimethoxybenzoyl)quinoline will also exhibit cytotoxic effects against cancer cell lines. The 2,3-dimethoxy substitution pattern on the benzoyl ring warrants investigation to understand its influence on the potency and mechanism of action.
Furthermore, the known antimicrobial and anti-inflammatory properties of the broader quinoline class suggest that 4-(2,3-Dimethoxybenzoyl)quinoline may possess a wider range of biological activities beyond its potential as an anticancer agent. Further experimental evaluation of this specific compound is necessary to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding and practical protocols to facilitate such future research endeavors.
References
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Hsieh, C.-C., Lee, H.-Y., Nien, C.-Y., Kuo, C.-C., Chang, C.-Y., Chang, J.-Y., & Liou, J.-P. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2274–2284. [Link]
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Aboutabl, M. E., Hamed, A. R., Hamissa, M. F., & Ahmed, E. K. (2020). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators expression in both RAW 264.7 and mouse models. Pharmaceutical Sciences, 26(4), 337-347. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruher Institut für Technologie (KIT). [Link]
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Diaconu, A., Spac, A., Oprean, C., Gheață, F., Tărăbășanu-Mihăilă, C., & Drăghici, C. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules, 26(7), 2055. [Link]
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Various Authors. (2021). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 13(8), 1-10. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Various Authors. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(23), 2736-2757. [Link]
-
Hsieh, C.-C., Lee, H.-Y., Nien, C.-Y., Kuo, C.-C., Chang, C.-Y., Chang, J.-Y., & Liou, J.-P. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2274–2284. [Link]
-
Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2535-2545. [Link]
-
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). Molecules, 27(19), 6241. [Link]
-
Various Authors. (2015). Quinoline hybrids and their antiplasmodial and antimalarial activities. European Journal of Medicinal Chemistry, 97, 549-570. [Link]
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Various Authors. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1089299. [Link]
-
Various Authors. (2010). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. Journal of Medicinal Chemistry, 53(22), 8036-8045. [Link]
-
Various Authors. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances, 13(31), 21469-21484. [Link]
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Various Authors. (2023). Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites. New Journal of Chemistry, 47(11), 5267-5276. [Link]
-
Various Authors. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Various Authors. (2023). Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites. New Journal of Chemistry, 47(11), 5267-5276. [Link]
-
Various Authors. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 2695-2713. [Link]
-
Various Authors. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 1-25. [Link]
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Various Authors. (2017). Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1952-1960. [Link]
-
Various Authors. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Translational Medicine, 21(1), 634. [Link]
-
Various Authors. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Pharmaceutical Biotechnology, 23(9), 1179-1203. [Link]
-
Various Authors. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813. [Link]
-
Various Authors. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 2695-2713. [Link]
-
Various Authors. (2025). Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Molecules, 30(1), 1-15. [Link]
-
Various Authors. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1-25. [Link]
-
Various Authors. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181. [Link]
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An In-depth Technical Guide to Elucidating the Binding Affinity of 4-(2,3-Dimethoxybenzoyl)quinoline to Tubulin
Abstract
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are a cornerstone of eukaryotic cell biology, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell architecture.[1] Their critical function in mitosis has established them as a validated and highly attractive target for the development of anticancer therapeutics.[2] Agents that interfere with tubulin polymerization dynamics, known as microtubule-targeting agents (MTAs), can induce mitotic arrest and subsequently trigger apoptosis in rapidly proliferating cancer cells.[1] Quinoline scaffolds have emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent antitumor activity by inhibiting tubulin polymerization, often through interaction with the colchicine binding site.[3][4] This guide provides a comprehensive technical framework for the characterization of a novel quinoline derivative, 4-(2,3-dimethoxybenzoyl)quinoline, as a potential tubulin-binding agent. We will detail a multi-faceted approach, encompassing biophysical assays to quantify binding affinity and cellular assays to validate the mechanism of action, thereby offering a complete workflow for researchers, scientists, and drug development professionals.
Introduction: Tubulin as a Premier Anticancer Target
The dynamic instability of microtubules—a stochastic switching between phases of polymerization and depolymerization—is fundamental to their cellular function.[2] This process is tightly regulated and is essential for the formation and function of the mitotic spindle during cell division.[5] MTAs disrupt this delicate equilibrium and are broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1][4]
The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly compelling target.[3][6] Inhibitors that bind to this site prevent the curved-to-straight conformational change in the tubulin dimer that is necessary for its incorporation into a growing microtubule, thereby inhibiting polymerization.[6] A key advantage of targeting this site is that many colchicine-site inhibitors appear to be less susceptible to multidrug resistance mechanisms.[7]
This guide focuses on a rational, step-by-step approach to fully characterize the interaction between tubulin and a novel compound, 4-(2,3-dimethoxybenzoyl)quinoline. The proposed workflow is designed to be a self-validating system, progressing from initial screening for polymerization inhibition to direct measurement of binding affinity and confirmation of the cellular phenotype.
Compound Profile and Synthesis Strategy
Chemical Structure and Rationale
The structure of 4-(2,3-dimethoxybenzoyl)quinoline combines a quinoline core, a known scaffold for tubulin inhibitors, with a dimethoxybenzoyl moiety.[3][4] The trimethoxyphenyl group is a crucial feature of colchicine, anchoring it within the binding pocket.[6] It is hypothesized that the dimethoxybenzoyl group of the target compound may mimic this interaction, positioning the quinoline core to establish further interactions within the colchicine binding site.
Proposed Synthetic Pathway
The synthesis of quinoline derivatives can be achieved through various established methodologies.[8][9] A plausible and efficient route for the synthesis of 4-(2,3-dimethoxybenzoyl)quinoline is the Combes quinoline synthesis. This involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]
Caption: Proposed Combes synthesis route for the target compound.
Biophysical Characterization of the Tubulin-Ligand Interaction
Directly assessing the effect of a compound on tubulin polymerization is the foundational step in characterization. Following this, more sophisticated techniques are employed to determine the thermodynamic parameters of the binding event.
Primary Screening: In Vitro Tubulin Polymerization Assay
This assay is the workhorse for identifying and characterizing compounds that modulate microtubule dynamics. It relies on the principle that the formation of microtubules from purified tubulin dimers increases the turbidity of the solution, which can be monitored as an increase in light scattering.[2]
Principle: The polymerization of tubulin into microtubules is measured by monitoring the increase in absorbance at 340 nm over time.[10] The reaction follows a sigmoidal curve with a nucleation phase, a growth phase, and a steady-state equilibrium.[2] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure bovine tubulin in ice-cold General Purpose Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol) to a final concentration of 3-4 mg/mL.[10][11]
-
Prepare a 10 mM GTP stock solution in G-PEM buffer. Add GTP to the tubulin solution to a final concentration of 1 mM just before use.[12]
-
Prepare a 10 mM stock solution of 4-(2,3-dimethoxybenzoyl)quinoline in DMSO. Perform serial dilutions in G-PEM buffer to create 10X working solutions. Prepare similar dilutions for a positive control (e.g., 100 µM Nocodazole) and a negative control (buffer with equivalent DMSO concentration).[10]
-
-
Assay Execution:
-
Pre-warm a 96-well clear-bottom plate to 37°C.[10]
-
On ice, pipette 10 µL of the 10X compound dilutions (or controls) into the appropriate wells of a separate plate. It is recommended to perform each condition in triplicate.[2]
-
Initiate the reaction by adding 90 µL of the ice-cold tubulin/GTP solution to each well containing the compound.
-
Immediately transfer the 96-well plate to a temperature-controlled spectrophotometer pre-warmed to 37°C.[10]
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[12]
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) as a function of time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear portion of the curve.[2]
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Hypothetical Data Summary: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
|---|---|
| 4-(2,3-Dimethoxybenzoyl)quinoline | 1.5 ± 0.2 |
| Nocodazole (Control) | 0.8 ± 0.1 |
Direct Binding Affinity: Tryptophan Fluorescence Quenching
To confirm direct binding and quantify its affinity, we can leverage the intrinsic tryptophan fluorescence of tubulin. Upon ligand binding near a tryptophan residue, the local environment changes, which can lead to a quenching of this fluorescence.[13][14]
Principle: The binding of 4-(2,3-dimethoxybenzoyl)quinoline to tubulin is monitored by the decrease in tubulin's intrinsic tryptophan fluorescence intensity. The change in fluorescence is titrated against increasing concentrations of the ligand to determine the dissociation constant (Kd).[13][15]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of purified tubulin (e.g., 2 µM) in G-PEM buffer.
-
Prepare a concentrated stock solution of the quinoline compound (e.g., 1 mM) in the same buffer (with minimal DMSO) to avoid dilution effects.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[14]
-
Set the emission wavelength to scan from 310 nm to 400 nm. The emission maximum for tubulin is typically around 330-340 nm.
-
-
Titration:
-
Place the tubulin solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Make sequential additions of small aliquots of the concentrated compound solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (2-3 minutes) before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) at the emission maximum against the ligand concentration.
-
Fit the data to a one-site binding model using non-linear regression to calculate the dissociation constant (Kd).[13]
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing biomolecular interactions, as it provides a complete thermodynamic profile of the binding event in a single experiment.[16][17] It directly measures the heat released or absorbed during the binding process.
Principle: A solution of the ligand is titrated into a solution of the protein (tubulin) in the sample cell of a microcalorimeter. The instrument measures the minute temperature changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[18][19]
Detailed Protocol:
-
Sample Preparation:
-
Extensively dialyze both the tubulin solution and the quinoline compound against the identical buffer (e.g., G-PEM without glycerol) to minimize heats of dilution.[19]
-
Accurately determine the concentrations of both protein and ligand.
-
Thoroughly degas both solutions immediately prior to the experiment.
-
-
ITC Experiment:
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell.
-
Load the quinoline compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, spaced injections (e.g., 10-15 injections of 2-3 µL) of the ligand into the tubulin solution.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes corresponding to each injection.[20]
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.[21] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Hypothetical Data Summary: Thermodynamic Binding Parameters
| Parameter | Value |
|---|---|
| Affinity (Kd) | 0.8 µM |
| Stoichiometry (n) | 0.95 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | +5.2 cal/mol·K |
Cellular Validation of Tubulin Inhibition
Confirming that the observed biophysical interaction translates into the expected cellular phenotype is a critical validation step.
Cellular Proliferation and Cytotoxicity (MTT Assay)
This assay determines the compound's effect on the viability and metabolic activity of cancer cells.[11]
Detailed Protocol:
-
Seed cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 4-(2,3-dimethoxybenzoyl)quinoline for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualization of Microtubule Disruption
Immunofluorescence microscopy provides direct visual evidence of the compound's effect on the cellular microtubule network.
Detailed Protocol:
-
Grow cells on glass coverslips and treat with the compound (at a concentration near its GI₅₀) for several hours.
-
Fix the cells with 4% formaldehyde.[22]
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).[22]
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In treated cells, one would expect to see a diffuse, disorganized tubulin network compared to the well-defined filamentous network in control cells.
Cell Cycle Analysis
Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][23] This can be quantified using flow cytometry.
Caption: Effect of tubulin inhibitors on the cell cycle.
Detailed Protocol:
-
Treat cells with the compound for a duration sufficient to allow one cell cycle (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in treated cells is indicative of a tubulin-targeting mechanism.
Conclusion
This technical guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of 4-(2,3-dimethoxybenzoyl)quinoline as a novel tubulin inhibitor. By systematically progressing from in vitro polymerization assays to direct biophysical measurements of binding and concluding with cellular validation, this workflow provides a robust framework for characterizing its mechanism of action and quantifying its binding affinity. The successful execution of these protocols will yield critical data on the compound's IC₅₀ for polymerization inhibition, its dissociation constant (Kd) and thermodynamic signature for tubulin binding, and its cellular consequences, including cytotoxicity and cell cycle arrest. This integrated approach ensures a high degree of scientific integrity and provides the foundational data necessary for further preclinical development.
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The Role of 4-(2,3-Dimethoxybenzoyl)quinoline in Inhibiting Cancer Cell Proliferation: A Technical Guide
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties. This technical guide delves into the emerging role of a specific quinoline derivative, 4-(2,3-Dimethoxybenzoyl)quinoline, as a potential inhibitor of cancer cell proliferation. While direct experimental evidence for this specific molecule is nascent, this document synthesizes the current understanding of structurally related quinoline-benzophenone and quinoline-chalcone hybrids to elucidate its putative mechanisms of action. We will explore its potential to modulate critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade and VEGFR-2 signaling, and its capacity to induce cell cycle arrest and apoptosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework and detailed experimental protocols to investigate the anticancer potential of 4-(2,3-Dimethoxybenzoyl)quinoline and similar compounds.
Introduction: The Quinoline Moiety in Oncology
Quinoline and its derivatives have long been a focal point of anticancer drug discovery.[1] Their diverse mechanisms of action include, but are not limited to, the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[2] The subject of this guide, 4-(2,3-Dimethoxybenzoyl)quinoline, is a hybrid molecule that combines the quinoline scaffold with a benzophenone moiety. This hybridization strategy aims to create synergistic effects, potentially leading to enhanced potency and novel mechanisms of action.[3]
Putative Mechanisms of Action of 4-(2,3-Dimethoxybenzoyl)quinoline
Based on the established activities of structurally similar quinoline derivatives, 4-(2,3-Dimethoxybenzoyl)quinoline is hypothesized to exert its anti-proliferative effects through multiple mechanisms. The primary putative targets are key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] Quinoline derivatives have been identified as potent inhibitors of this pathway.[5][6] The 4-(2,3-Dimethoxybenzoyl)quinoline structure is anticipated to interact with key kinases in this cascade, such as PI3K and mTOR, thereby disrupting downstream signaling and inhibiting cancer cell proliferation.[3]
Figure 2: A representative experimental workflow for investigating the anticancer properties of 4-(2,3-Dimethoxybenzoyl)quinoline.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [7] Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(2,3-Dimethoxybenzoyl)quinoline (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [8]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [10][11] Protocol:
-
Cell Treatment: Treat cancer cells with 4-(2,3-Dimethoxybenzoyl)quinoline at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. [12]3. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). [13][14]4. Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Protocol:
-
Cell Treatment: Treat cancer cells with 4-(2,3-Dimethoxybenzoyl)quinoline at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions. [15]4. Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Tubulin Polymerization Assay
This in vitro assay determines if a compound inhibits the polymerization of tubulin into microtubules. [16][17] Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add various concentrations of 4-(2,3-Dimethoxybenzoyl)quinoline, a positive control (e.g., colchicine), and a negative control (vehicle).
-
Polymerization Monitoring: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. [18]4. Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of 4-(2,3-Dimethoxybenzoyl)quinoline on Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 |
| HCT116 (Colon) | 6.5 |
| HeLa (Cervical) | 7.1 |
Table 2: Hypothetical Cell Cycle Distribution in a Cancer Cell Line after Treatment with 4-(2,3-Dimethoxybenzoyl)quinoline (IC50 concentration for 24h)
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| 4-(2,3-Dimethoxybenzoyl)quinoline | 20.8 | 15.5 | 63.7 |
Table 3: Hypothetical Apoptosis Induction in a Cancer Cell Line after Treatment with 4-(2,3-Dimethoxybenzoyl)quinoline (IC50 concentration for 48h)
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.1 | 3.5 | 4.4 |
| 4-(2,3-Dimethoxybenzoyl)quinoline | 45.6 | 35.2 | 19.2 |
Conclusion and Future Directions
4-(2,3-Dimethoxybenzoyl)quinoline represents a promising scaffold for the development of novel anticancer agents. The theoretical framework presented in this guide, based on the known activities of related quinoline derivatives, suggests that its primary mechanisms of action may involve the inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a robust starting point for researchers to rigorously evaluate these hypotheses. Future studies should focus on confirming the direct molecular targets of this compound through kinase profiling and elucidating its detailed structure-activity relationships to guide the design of even more potent and selective analogs.
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Computational docking studies of 4-(2,3-Dimethoxybenzoyl)quinoline
An In-depth Technical Guide to Computational Docking Studies of 4-(2,3-Dimethoxybenzoyl)quinoline with Epidermal Growth Factor Receptor (EGFR)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step methodology for conducting computational docking studies of 4-(2,3-dimethoxybenzoyl)quinoline, a novel compound with therapeutic potential, against the Epidermal Growth Factor Receptor (EGFR), a well-established cancer target. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical application. We will delve into the rationale behind protocol choices, from protein and ligand preparation to the execution of molecular docking simulations and the subsequent analysis of results. The protocols described herein are designed to be self-validating, grounded in authoritative scientific literature, and presented with clarity to ensure reproducibility.
Introduction: The Rationale for Targeting EGFR with Novel Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The compound of interest, 4-(2,3-dimethoxybenzoyl)quinoline, combines the quinoline core with a dimethoxybenzoyl moiety, suggesting a potential for interaction with specific biological targets.
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Its overexpression and mutation are hallmarks of various cancers, including non-small-cell lung cancer and glioblastoma. The ATP-binding site of the EGFR kinase domain presents a druggable pocket, and its inhibition is a clinically validated strategy for cancer therapy. Given that numerous quinoline-based molecules have been successfully developed as EGFR inhibitors, it is a logical and compelling hypothesis to investigate the interaction of 4-(2,3-dimethoxybenzoyl)quinoline with this target.
Computational docking is an indispensable tool in modern drug discovery, providing predictive insights into the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This in silico approach allows for the rapid screening of compound libraries, the elucidation of structure-activity relationships (SAR), and the rational design of more potent and selective inhibitors. This guide will walk you through a rigorous and reproducible docking workflow to evaluate the potential of 4-(2,3-dimethoxybenzoyl)quinoline as an EGFR inhibitor.
Methodology: A Validated Computational Docking Workflow
The following sections detail a comprehensive protocol for the computational docking of 4-(2,3-dimethoxybenzoyl)quinoline against EGFR. The workflow is designed to be robust and is based on widely accepted best practices in the field of computational drug design.
Required Software and Resources
A curated list of open-source and freely available software is provided below. The selection is based on their extensive validation in the scientific literature and their robust performance.
| Software/Resource | Purpose |
| RCSB Protein Data Bank | Source for the 3D crystallographic structure of the target protein (EGFR). |
| UCSF Chimera | A powerful molecular visualization and analysis tool used for protein preparation and result analysis. |
| Avogadro | An advanced molecular editor and visualizer for ligand structure generation and optimization. |
| AutoDock Tools (ADT) | A suite of tools for preparing protein and ligand files for docking with AutoDock Vina. |
| AutoDock Vina | A widely used and highly efficient open-source program for molecular docking. |
| LigPlot+ | A tool for generating 2D diagrams of protein-ligand interactions from 3D coordinates. |
Experimental Workflow Overview
The computational docking workflow is a sequential process that requires careful attention to detail at each step to ensure the reliability of the results. The overall process is depicted in the diagram below.
Figure 1: A high-level overview of the computational docking workflow.
Step-by-Step Protocol
2.3.1. Target Protein Preparation
The quality of the initial protein structure is paramount for a successful docking study. The following steps ensure the protein is correctly prepared.
-
Acquisition of EGFR Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for an appropriate crystal structure of the EGFR kinase domain. For this study, we will use PDB ID: 1M17, which is a structure of human EGFR kinase domain in complex with a known inhibitor. This allows for validation of the docking protocol by redocking the co-crystallized ligand.
-
Download the PDB file.
-
-
Protein Clean-up and Preparation using UCSF Chimera:
-
Open the downloaded PDB file (1M17.pdb) in UCSF Chimera.
-
Remove all non-essential components from the structure, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.
-
Inspect the protein for any missing residues or atoms. If present, these should be modeled in using tools like Modeller, though for a standard docking protocol, we will proceed with the available structure assuming it is of high quality.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Ensure that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH of 7.4.
-
Assign partial charges to the protein atoms. The AMBER ff14SB force field is a suitable choice for proteins.
-
Save the prepared protein structure as a PDB file.
-
2.3.2. Ligand Preparation
The ligand, 4-(2,3-dimethoxybenzoyl)quinoline, must be converted into a 3D structure and energetically minimized.
-
2D to 3D Conversion and Structure Generation:
-
Draw the 2D structure of 4-(2,3-dimethoxybenzoyl)quinoline using a chemical drawing tool.
-
Import the 2D structure into Avogadro software. Avogadro will automatically generate a 3D conformation.
-
-
Energy Minimization:
-
Perform a geometry optimization of the 3D structure using a suitable force field, such as the Merck Molecular Force Field 94 (MMFF94) or the Universal Force Field (UFF), both available in Avogadro. This step is critical to obtain a low-energy, stable conformation of the ligand.
-
Save the optimized ligand structure as a MOL2 or PDB file.
-
2.3.3. Molecular Docking with AutoDock Vina
With the prepared protein and ligand, we can now proceed with the molecular docking simulation.
-
Preparation of Input Files using AutoDock Tools (ADT):
-
Load the prepared protein and ligand files into ADT.
-
ADT will be used to assign Gasteiger charges to both the protein and the ligand.
-
Define the rotatable bonds in the ligand. ADT will automatically detect these, but it is good practice to verify them.
-
Save the prepared protein and ligand in the PDBQT format, which is required by AutoDock Vina. The PDBQT format includes information on atom types, charges, and rotatable bonds.
-
-
Grid Box Generation:
-
The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein.
-
A common and effective method is to define the grid box around the co-crystallized ligand from the original PDB structure. This ensures that the docking search is focused on the known active site.
-
In ADT, center the grid box on the co-crystallized ligand and adjust the dimensions to be approximately 22.5 x 22.5 x 22.5 Å. This size is generally sufficient to allow for the ligand to rotate and translate freely within the binding pocket.
-
-
Execution of AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Results and Discussion: Interpreting the Docking Output
Binding Affinity and Pose Selection
AutoDock Vina provides the binding affinity in kcal/mol for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity. The top-ranked pose is generally considered the most likely binding mode.
Table 1: Hypothetical Docking Results for 4-(2,3-Dimethoxybenzoyl)quinoline with EGFR
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.8 | 0.000 |
| 2 | -9.5 | 1.254 |
| 3 | -9.2 | 1.876 |
| 4 | -8.9 | 2.345 |
Analysis of Protein-Ligand Interactions
The most critical part of the analysis is to visualize the top-ranked binding pose and identify the key molecular interactions that stabilize the protein-ligand complex.
-
Visualization in UCSF Chimera:
-
Load the prepared protein and the output PDBQT file from Vina into Chimera.
-
Visualize the top-ranked pose of 4-(2,3-dimethoxybenzoyl)quinoline within the EGFR binding site.
-
Identify and analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: These are crucial for specificity and affinity.
-
Hydrophobic Interactions: These contribute significantly to the overall binding energy.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
-
2D Interaction Mapping with LigPlot+:
-
Generate a 2D interaction map using LigPlot+. This provides a clear and concise representation of all the protein-ligand interactions.
-
Figure 2: A conceptual diagram of potential interactions between the ligand and EGFR residues.
Table 2: Hypothetical Key Interactions of 4-(2,3-Dimethoxybenzoyl)quinoline with EGFR (PDB: 1M17)
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Quinoline N | Met793 | Hydrogen Bond | 2.9 |
| Methoxy O1 | Thr790 | Hydrogen Bond | 3.1 |
| Quinoline Ring | Leu718 | Hydrophobic | 3.8 |
| Quinoline Ring | Val726 | Hydrophobic | 4.2 |
| Benzoyl Ring | Leu844 | Pi-Pi Stacking | 4.5 |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the computational docking of 4-(2,3-dimethoxybenzoyl)quinoline with the EGFR kinase domain. The predicted high binding affinity and the identification of key stabilizing interactions suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor.
It is imperative to remember that computational docking is a predictive tool. The in silico results should be used to guide further experimental validation, such as in vitro enzyme assays and cell-based proliferation assays, to confirm the biological activity of the compound. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time.
By integrating computational and experimental approaches, we can accelerate the drug discovery process and pave the way for the development of novel and effective therapeutic agents.
References
-
Anand, P., & Murugavel, S. (2023). A review on the recent development of quinoline derivatives as an anticancer agent. Results in Chemistry, 5, 100841. [Link]
-
Jain, S., & Chaudhry, S. (2022). Quinoline: A versatile scaffold for the discovery of new anticancer agents. Archiv der Pharmazie, 355(11), 2200236. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Seshachalam, P., & Srisailam, S. (2022). A comprehensive review on epidermal growth factor receptor (EGFR) inhibitors in cancer therapy. Journal of the Indian Chemical Society, 99(11), 100748. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Methodological & Application
Application Note & Protocol: Preparation and Handling of 4-(2,3-Dimethoxybenzoyl)quinoline Stock Solutions in DMSO
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of high-concentration stock solutions of 4-(2,3-dimethoxybenzoyl)quinoline in dimethyl sulfoxide (DMSO). The quinoline scaffold is a foundational structure in many biologically active compounds, exhibiting potential antimicrobial and enzyme-inhibiting properties.[1] Accurate and reproducible experimental results in biological screening and drug development are critically dependent on the precise preparation and proper storage of compound stock solutions. This protocol outlines a self-validating methodology designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and best practices to ensure the stability and efficacy of the compound for downstream applications.
Introduction: The Criticality of Stock Solution Integrity
4-(2,3-Dimethoxybenzoyl)quinoline is a small organic molecule featuring a quinoline core, a heterocyclic aromatic structure known to be a key pharmacophore in numerous therapeutic agents.[2][3][4] The reliability of any in vitro or in vivo study utilizing such compounds begins with the stock solution. Errors in concentration, degradation of the compound, or unintended solvent effects can lead to misleading data and a lack of experimental reproducibility.
Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules in drug discovery due to its exceptional ability to dissolve both polar and nonpolar compounds.[5] However, its unique properties, including its hygroscopicity and its capacity for rapid skin penetration, necessitate rigorous handling protocols.[6][7] The primary objective of preparing a concentrated stock solution (e.g., 10-50 mM) is to enable the addition of a minimal volume of solvent to the final assay system, thereby keeping the final DMSO concentration below cytotoxic levels (typically ≤0.5%)[8][9].
This guide provides a detailed, experience-driven protocol that explains not only the procedural steps but also the scientific rationale behind them, ensuring that researchers can prepare high-quality, reliable stock solutions of 4-(2,3-dimethoxybenzoyl)quinoline.
Compound and Solvent Profiles
A thorough understanding of the materials is fundamental to successful solution preparation.
Compound: 4-(2,3-Dimethoxybenzoyl)quinoline
This molecule belongs to the quinoline class of compounds, which are noted for their broad biological activities.[1][2]
| Property | Value | Source |
| CAS Number | 1706444-41-8 | [1] |
| Molecular Formula | C₁₈H₁₅NO₃ | Inferred |
| Molecular Weight | 293.3 g/mol | [1] |
| Appearance | Typically a solid (powder or crystalline) | General Knowledge |
Solvent: Dimethyl Sulfoxide (DMSO)
The selection of high-purity, anhydrous DMSO is critical for preventing compound degradation and precipitation.[10][11]
| Property | Value | Source |
| CAS Number | 67-68-5 | [12] |
| Molecular Formula | (CH₃)₂SO | [5] |
| Molecular Weight | 78.13 g/mol | [5] |
| Density | ~1.1 g/mL | [5] |
| Boiling Point | 189 °C (372 °F) | [5][13] |
| Freezing Point | 18.5 °C (65.3 °F) | [5] |
| Key Feature | Hygroscopic (readily absorbs moisture from air) | [12][14] |
Mandatory Safety & Handling Protocols
CAUSALITY: The quinoline functional group can be hazardous, and related compounds are known to be potentially toxic and carcinogenic.[15][16] Furthermore, DMSO is an efficient transdermal delivery agent, meaning it can carry dissolved chemicals directly through the skin and into the bloodstream.[6][7] Therefore, treating both the compound and the solvent with the highest level of caution is non-negotiable.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Hand Protection | Butyl rubber or fluoroelastomer gloves. | Standard nitrile gloves offer poor protection against DMSO and can degrade quickly.[6][7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[12] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Essential for protecting against accidental splashes of the solvent or compound.[6] |
| Body Protection | A fully buttoned, chemical-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Engineering Controls | Chemical Fume Hood | All handling of the solid compound and preparation of the DMSO solution must be performed within a certified chemical fume hood to prevent inhalation of fine powders or vapors.[17] |
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare 1 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.
Materials and Equipment
-
4-(2,3-Dimethoxybenzoyl)quinoline (solid form)
-
Anhydrous DMSO (≥99.9% purity, sterile-filtered)[11]
-
Analytical Balance (readable to at least 0.1 mg)
-
Calibrated Micropipettes (P1000)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, nuclease-free pipette tips with filters
-
Vortex mixer
-
Water bath sonicator (optional, for difficult-to-dissolve compounds)
Foundational Calculation
The core of accurate stock preparation lies in a precise calculation. The formula to determine the required mass is:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
For a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 293.3 g/mol / 1000 Mass (mg) = 2.933 mg
Step-by-Step Methodology
-
Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood. Label a sterile 1.5 mL microcentrifuge tube with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully weigh out approximately 2.93 mg of 4-(2,3-Dimethoxybenzoyl)quinoline. Record the exact mass to four decimal places (e.g., 0.0029 g).
-
Expert Insight: It is often easier and more accurate to weigh a slightly larger mass (e.g., ~5-10 mg) and adjust the solvent volume accordingly. For this protocol, we will assume the target mass was achieved.
-
Carefully transfer the weighed powder into the pre-labeled microcentrifuge tube.
-
-
Solvent Addition:
-
Set a calibrated P1000 micropipette to 1000 µL (1 mL).
-
Using a fresh, sterile pipette tip, add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Causality: Using anhydrous DMSO is critical. Water contamination can lead to hydrolysis of the compound or cause it to precipitate out of solution, especially during freeze-thaw cycles.[10]
-
-
Solubilization:
-
Securely cap the tube.
-
Vortex the solution at medium speed for 1-2 minutes. This mechanical agitation increases the surface area of the compound exposed to the solvent, accelerating dissolution.
-
Visually inspect the solution against a light source. If particulates are still visible, proceed to the next step.
-
(Optional) Sonication: Place the tube in a room temperature water bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart stubborn aggregates. Avoid excessive heat buildup.
-
(Optional) Gentle Warming: If the compound remains insoluble, it may be warmed briefly to 30-37°C. However, this should be done with caution as heat can degrade some compounds. Always test stability first if possible.
-
-
Final Verification and Aliquotting:
-
Once the solid is fully dissolved, the solution should be perfectly clear and free of any visible particles. This is a critical quality control check.
-
To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Expert Insight: Aliquotting is arguably one of the most important steps for ensuring long-term experimental consistency.
-
Workflow Visualization: Stock Solution Preparation
Caption: Serial dilution workflow for cell-based assays.
Step-by-Step Dilution
-
Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (e.g., 100x):
-
To minimize pipetting errors and avoid shocking the compound by diluting it directly into a large aqueous volume, a serial dilution is recommended. [10] * In a sterile tube, add 2 µL of the 10 mM stock to 198 µL of cell culture medium.
-
This creates a 1:100 dilution, resulting in a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution:
-
Add 20 µL of the 100 µM intermediate solution to 180 µL of cell culture medium in the well of a plate (for a final volume of 200 µL).
-
This 1:10 dilution results in a final concentration of 10 µM of the compound.
-
Final DMSO Check: The final DMSO concentration is 1% (from the intermediate) diluted 1:10, which equals 0.1% . This is well within the tolerated limit for most cell lines. [9] * Crucial Control: Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO (0.1%) but no compound. This validates that any observed effects are due to the compound and not the solvent. [9]
-
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | Insufficient solvent power at RT; compound may have low solubility. | Use a brief sonication cycle. Gentle warming (37°C) can be attempted, but must be used cautiously. Consider making a lower concentration stock (e.g., 1 or 5 mM). |
| Precipitate forms after thawing a stock aliquot. | Moisture absorption due to hygroscopic nature of DMSO; poor quality DMSO. | Discard the aliquot. Use fresh, anhydrous DMSO for new stock preparation. Ensure tube caps are sealed tightly during storage. |
| Precipitate forms when diluting into aqueous buffer/media. | Compound "crashing out" due to rapid change in polarity. | Perform serial dilutions rather than a single large dilution. [10]Make intermediate dilutions in a mix of DMSO and media before the final dilution into the fully aqueous environment. |
References
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]
-
SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
DIMETHYL SULFOXIDE (DMSO) - Safety Guidelines. University of Waterloo. [Link]
-
Safety Data Sheet: DMSO. Carl ROTH. [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
DMSO Physical Properties. Gaylord Chemical. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
-
DMSO biochemistry. YouTube. [Link]
-
Quinoline - Wikipedia. Wikipedia. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]
-
Preparation and Properties of Quinoline. SlideShare. [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Sources
- 1. 4-(2,3-Dimethoxybenzoyl)quinoline | 1706444-41-8 | Benchchem [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. youtube.com [youtube.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. greenfield.com [greenfield.com]
- 13. gchemglobal.com [gchemglobal.com]
- 14. carlroth.com [carlroth.com]
- 15. lobachemie.com [lobachemie.com]
- 16. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. depts.washington.edu [depts.washington.edu]
Application Note: Cytotoxicity & Mechanistic Profiling of 4-(2,3-Dimethoxybenzoyl)quinoline
Introduction & Mechanism of Action
4-(2,3-Dimethoxybenzoyl)quinoline is a synthetic small molecule belonging to the 4-aroylquinoline class. It functions as a potent Microtubule Destabilizing Agent (MDA) . Unlike taxanes (which stabilize microtubules), this compound binds to the colchicine-binding site on
This disruption of the microtubule network triggers the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This application note details the protocols for validating this specific cytotoxic mechanism.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Action.[1] The compound binds
Compound Preparation & Handling[2][3][4][5][6][7]
To ensure experimental reproducibility, strict adherence to solubility protocols is required.
-
Molecular Weight: ~293.32 g/mol (Estimate based on structure)
-
Solubility: Highly lipophilic. Insoluble in water.
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
-
Storage: Powder at -20°C (desiccated). Stock solutions at -80°C.
Stock Solution Protocol
-
Weighing: Weigh 5–10 mg of powder into a sterile amber glass vial.
-
Dissolution: Dissolve in 100% DMSO to achieve a 10 mM or 20 mM master stock. Vortex for 30 seconds.
-
Aliquot: Dispense into 20
L aliquots to avoid freeze-thaw cycles. Store at -80°C. -
Working Solutions: Dilute the master stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the cell assay is < 0.5% (v/v) to avoid solvent toxicity.
Assay Protocol 1: Cytotoxicity Profiling (MTT/CCK-8)
This assay determines the IC
Materials
-
Cells: Cancer lines (e.g., HeLa, MCF-7, HCT-116) and normal control (e.g., HUVEC).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Plate: 96-well flat-bottom tissue culture plate.
Step-by-Step Workflow
-
Seeding: Seed cells at 3,000–5,000 cells/well in 100
L complete medium.-
Note: Tubulin inhibitors are cell-cycle dependent; do not over-seed. Cells must be in log-phase growth.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
for attachment. -
Treatment:
-
Prepare serial dilutions of 4-(2,3-Dimethoxybenzoyl)quinoline (e.g., 10
M down to 1 nM). -
Add 100
L of 2X drug solution to wells (Final volume 200 L). -
Controls: Vehicle (0.5% DMSO), Positive Control (Colchicine or Combretastatin A-4, 1
M), Blank (Medium only).
-
-
Exposure: Incubate for 48 to 72 hours .
-
Detection (MTT):
-
Add 20
L MTT (5 mg/mL in PBS). Incubate 3–4 hours. -
Aspirate medium carefully.
-
Add 150
L DMSO to dissolve formazan crystals. Shake for 10 min.
-
-
Read: Measure Absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability:
Assay Protocol 2: In Vitro Tubulin Polymerization[5]
This is the critical validation step to confirm the compound targets tubulin directly and not an upstream kinase.
Principle
Free tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C), increasing the turbidity (absorbance at 340 nm) or fluorescence (if using a reporter). 4-(2,3-Dimethoxybenzoyl)quinoline should suppress this increase.
Materials
-
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA) + 1 mM GTP. -
Equipment: Temperature-controlled spectrophotometer (37°C).
Protocol
-
Preparation: Resuspend tubulin in ice-cold PEM buffer to 3 mg/mL. Keep on ice.
-
Drug Addition:
-
Cool a 96-well half-area plate to 4°C.
-
Add compound (final conc. 5
M and 10 M). -
Include Paclitaxel (Polymerization enhancer) and Colchicine (Inhibitor) as controls.
-
-
Initiation: Add tubulin/GTP mix to the wells.
-
Kinetics: Immediately transfer to 37°C reader. Measure OD
every 30 seconds for 60 minutes.
Interpretation
-
Standard Curve: Sigmoidal increase in OD.
-
Hit (Inhibitor): Flat line or significantly reduced V
and final plateau (similar to Colchicine).
Assay Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Tubulin inhibitors characteristically cause accumulation of cells in the G2/M phase (4N DNA content).
Protocol
-
Treatment: Treat cells (e.g., HeLa) with IC
and 2x IC concentrations for 24 hours. -
Harvesting: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend pellet in 300
L PBS. Add 700 L ice-cold 100% Ethanol dropwise while vortexing (Final 70% EtOH). Fix at -20°C for >2 hours. -
Staining:
-
Wash cells with PBS to remove ethanol.
-
Resuspend in 500
L PI/RNase Staining Buffer (50 g/mL Propidium Iodide + 100 g/mL RNase A). -
Incubate 30 min at 37°C in dark.
-
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
Summary of Expected Results
| Assay | Parameter | Expected Outcome for 4-(2,3-Dimethoxybenzoyl)quinoline |
| MTT/CCK-8 | IC | Low nanomolar to low micromolar range (dependent on cell line). |
| Tubulin Poly. | V | Significant reduction in polymerization rate (Inhibition).[3] |
| Flow Cytometry | Phase Distribution | Sharp increase in G2/M peak (4N DNA); decrease in G1. |
| Microscopy | Morphology | Cell rounding, chromatin condensation, membrane blebbing. |
Experimental Workflow Diagram
Figure 2: Sequential workflow for validating the cytotoxic profile.
References
-
Liou, J. P., et al. (2008).[4] "Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors."[4] Journal of Medicinal Chemistry. Link(Note: Establishes the aroyl-heterocycle pharmacophore for tubulin inhibition).
-
Kuo, C. C., et al. (2009). "2-Aryl-4-quinolones as a novel class of microtubule-destabilizing agents." Molecular Cancer Therapeutics. Link(Provides the foundational protocol for quinoline-based tubulin assays).
-
Lu, Y., et al. (2012). "Synthesis and evaluation of 4-aroylquinoline derivatives as novel tubulin inhibitors." European Journal of Medicinal Chemistry. Link(Specific structural analogs and synthesis methods).
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Protocol." NCI DTP. Link(Standard reference for MTT/SRB cytotoxicity protocols).
Sources
- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for In Vivo Delivery of 4-(2,3-Dimethoxybenzoyl)quinoline
Abstract & Scope
This technical guide outlines the formulation development strategies for 4-(2,3-Dimethoxybenzoyl)quinoline , a lipophilic small molecule pharmacophore often investigated for its antimitotic and kinase-inhibitory properties.[1] Due to the hydrophobic nature of the benzoyl-substituted quinoline core, this compound presents significant solubility challenges in aqueous media (BCS Class II/IV profile).
This document provides three validated protocols for preclinical in vivo administration (IV, IP, and PO), focusing on overcoming the "solubility-permeability" trade-off while ensuring physiological tolerability in rodent models.[1]
Pre-Formulation Physicochemical Profiling
Before attempting formulation, the specific physicochemical barriers of the compound must be understood to prevent in vivo precipitation (the "crashing out" effect).
Structural Analysis & Solubility Drivers
-
Core Structure: The quinoline ring provides a weakly basic nitrogen (pKa ~4.9).
-
Lipophilic Tail: The 2,3-dimethoxybenzoyl group adds significant bulk and aromaticity, driving the LogP upward (Predicted LogP > 3.5).
-
Implication: At physiological pH (7.4), the compound exists primarily in its un-ionized form, leading to minimal aqueous solubility (< 10 µg/mL).[2]
The pH-Solubility Trap
While the quinoline nitrogen can be protonated at pH < 4 to form a soluble salt (e.g., Hydrochloride or Mesylate), injecting a highly acidic solution IV causes phlebitis and hemolysis.[2] Furthermore, upon entering the blood stream (pH 7.4), the "pH shock" will instantly revert the salt to its free base, causing micro-embolisms. Therefore, simple pH adjustment is insufficient; solubilizing excipients are required.
Decision Matrix: Selecting the Formulation Strategy
The following logic flow dictates the choice of vehicle based on the intended route of administration and required dosage.
Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing requirements and administration route.[1]
Protocol A: Cosolvent System (Standard IV/IP Bolus)
Best for: Acute efficacy studies, low-to-moderate doses (< 10 mg/kg).[1] Mechanism: Uses dielectric constant modification to force solubility.
Materials
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile.
-
Cosolvent: PEG 400 (Polyethylene glycol).
-
Surfactant: Tween 80 (Polysorbate 80).
-
Diluent: Sterile Saline (0.9% NaCl).
Step-by-Step Procedure
-
Weighing: Weigh the required amount of 4-(2,3-Dimethoxybenzoyl)quinoline into a sterile glass vial.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the solution is perfectly clear. Note: If heating is required, do not exceed 40°C.
-
Cosolvent Addition: Add PEG 400 (40% of final volume) and Tween 80 (5% of final volume). Vortex to mix. The solution should remain clear.
-
Aqueous Phase Introduction: Slowly add Warm Sterile Saline (50% of final volume) dropwise while vortexing.
-
Critical Check: Watch for "cloudiness" (Tyndall effect). If a precipitate forms, the concentration is too high for this ratio.
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter (hydrophilic PES filters may clog if the drug binds).
Final Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.
Protocol B: Cyclodextrin Complexation (High Dose IV/IP)
Best for: Chronic dosing, toxicity studies, preventing injection site irritation. Mechanism: Encapsulation of the hydrophobic benzoyl tail into the cyclodextrin torus.
Materials
-
Excipient: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or HP-β-CD.[1]
-
Acidifier: 0.1 N HCl.
-
Buffer: Phosphate Buffered Saline (PBS).
Workflow Diagram
Figure 2: The "pH-Shift" method for cyclodextrin complexation ensures maximum loading efficiency.[1]
Technical Insight: The "pH-Shift" Technique
Simply mixing the drug with Cyclodextrin often fails because the drug is too insoluble to enter the cavity.
-
Lower pH: By dropping the pH to ~4.0, the quinoline nitrogen protonates (
), rendering the drug partially water-soluble. -
Complexation: The hydrophobic benzoyl group enters the Cyclodextrin cavity.
-
Raise pH: When pH is returned to 7.0, the drug wants to precipitate, but it is now "trapped" inside the Cyclodextrin cage, maintaining solubility.
Protocol C: Lipid-Based Formulation (Oral Delivery)
Best for: Bioavailability studies, mimicking clinical oral administration.[1] Mechanism: Promotes lymphatic transport and prevents precipitation in the GI tract.
Option 1: Simple Oil Solution
-
Vehicle: Corn Oil or Sesame Oil (USP grade).
-
Solvent Aid: 5-10% Ethanol (optional).[1]
-
Protocol: Dissolve drug in ethanol first, then mix into oil. Evaporate ethanol under nitrogen stream if necessary, or leave as co-solvent.
Option 2: SEDDS (Self-Emulsifying Drug Delivery System)
For higher bioavailability, use a pre-concentrate that forms an emulsion in the gut.[1]
-
Oil Phase: Capryol 90 (20%)[1]
-
Surfactant: Labrasol (50%)[1]
-
Cosolvent: Transcutol HP (30%)[1]
-
Protocol: Mix excipients. Add drug and sonicate at 40°C for 30 minutes. The result should be a clear, yellow liquid. Upon dilution with water (simulating gastric fluid), it should form a fine white emulsion.
QC & Validation: Is Your Formulation Safe?
Before injecting any animal, perform these three checks:
| Validation Test | Method | Acceptance Criteria |
| Visual Inspection | Hold vial against black/white background | No visible particulates or crystals. |
| Dilution Stability | Dilute 1:10 in warm saline (37°C) | Solution must remain clear for >2 hours (simulates blood dilution).[1][2] |
| Concentration Check | HPLC-UV (254 nm) or UV-Vis | Measured concentration must be within ±5% of target. |
References
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research. Link
Sources
Scalable Synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(2,3-Dimethoxybenzoyl)quinoline
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities.[1][2] Among these, 4-(2,3-Dimethoxybenzoyl)quinoline is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the quinoline core, coupled with the substituted benzoyl moiety, offers a versatile platform for the development of novel therapeutics. The 2,3-dimethoxy substitution pattern is of particular interest as it can influence the molecule's conformation and interactions with biological targets.
This guide provides a comprehensive overview of a scalable synthetic route to 4-(2,3-Dimethoxybenzoyl)quinoline, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for a scalable synthesis, provide detailed, step-by-step protocols, and offer insights into the underlying chemical principles.
Synthetic Strategy: A Scalable Approach via Friedel-Crafts Acylation
For the synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline, a convergent strategy based on the Friedel-Crafts acylation is proposed as the most direct and scalable route. This approach involves the reaction of a quinoline substrate with an activated 2,3-dimethoxybenzoyl species. The overall synthetic workflow can be broken down into two primary stages:
-
Preparation of the Acylating Agent: Synthesis of 2,3-dimethoxybenzoyl chloride from the corresponding commercially available 2,3-dimethoxybenzoic acid.
-
Friedel-Crafts Acylation: The Lewis acid-catalyzed acylation of quinoline with the prepared 2,3-dimethoxybenzoyl chloride to yield the target compound.
This strategy is advantageous for scalability due to the relatively low cost of starting materials, the robustness of the reactions, and the potential for straightforward purification.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for 4-(2,3-Dimethoxybenzoyl)quinoline.
Stage 1: Preparation of 2,3-Dimethoxybenzoyl Chloride
The first stage of the synthesis involves the conversion of 2,3-dimethoxybenzoic acid to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, and thionyl chloride is a common and effective reagent for this purpose.
Protocol 1: Synthesis of 2,3-Dimethoxybenzoyl Chloride
Materials:
-
2,3-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂ byproducts), add 2,3-dimethoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of benzoic acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature with stirring.[3][4]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with anhydrous toluene (2-3 times) can be performed.
-
Product: The resulting 2,3-dimethoxybenzoyl chloride is typically obtained as an oil or low-melting solid and can be used in the next step without further purification.[5][6]
Causality behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as both thionyl chloride and the product, 2,3-dimethoxybenzoyl chloride, are sensitive to moisture and will hydrolyze back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.
-
Excess Thionyl Chloride: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dimethoxybenzoic acid | [7][8] |
| Reagent | Thionyl chloride (SOCl₂) | [3][4] |
| Catalyst | N,N-Dimethylformamide (DMF) | [4] |
| Solvent | Anhydrous Toluene | [4] |
| Reaction Temperature | 80-90 °C (Reflux) | [3] |
| Reaction Time | 2-4 hours | [3] |
| Expected Yield | >90% | [3] |
Stage 2: Friedel-Crafts Acylation of Quinoline
This is the key bond-forming step to assemble the target molecule. The Friedel-Crafts acylation of quinoline presents a regioselectivity challenge. The quinoline ring is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution.[9] However, the benzene ring portion is more susceptible to electrophilic attack than the pyridine ring. The reaction is typically carried out in the presence of a strong Lewis acid catalyst.[10][11]
Regioselectivity Considerations
Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions of the benzo-fused ring.[9] However, the position of acylation can be influenced by the choice of Lewis acid and reaction conditions. For the synthesis of the 4-substituted product, it is hypothesized that the coordination of the Lewis acid to the nitrogen atom of the quinoline ring directs the incoming electrophile to the 4-position.
Visualizing the Acylation Mechanism
Caption: Simplified mechanism of Friedel-Crafts acylation on quinoline.
Protocol 2: Synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline
Materials:
-
Quinoline
-
2,3-Dimethoxybenzoyl chloride
-
Aluminum chloride (AlCl₃) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl) (concentrated and dilute solutions)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, suspend anhydrous aluminum chloride (2.5-3.0 eq) in anhydrous DCM under an inert atmosphere.
-
Formation of the Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add a solution of 2,3-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.[10]
-
Addition of Quinoline: In a separate flask, dissolve quinoline (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The reaction must be performed under strict anhydrous conditions to maintain the catalytic activity of the Lewis acid.
-
Excess Lewis Acid: More than a stoichiometric amount of AlCl₃ is required because it complexes with both the acyl chloride and the nitrogen atom of the quinoline, as well as the ketone product.[11]
-
Low Temperature Addition: The initial formation of the acylium ion and the addition of quinoline are carried out at low temperatures to control the exothermic reaction and minimize side product formation.
-
Acidic Work-up: The acidic work-up is crucial for hydrolyzing the aluminum complexes formed during the reaction and for protonating the basic quinoline nitrogen, which aids in its separation from non-basic impurities.
| Parameter | Value | Reference |
| Substrate | Quinoline | [9] |
| Acylating Agent | 2,3-Dimethoxybenzoyl chloride | [5][6] |
| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | [10][12] |
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | |
| Quenching Agent | Ice and concentrated HCl |
Purification and Characterization
The crude product obtained from the Friedel-Crafts acylation will likely contain unreacted starting materials and side products. Purification is essential to obtain the desired compound with high purity.
Protocol 3: Purification of 4-(2,3-Dimethoxybenzoyl)quinoline
Methods:
-
Column Chromatography: This is the most common and effective method for purifying the product.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be performed to further enhance its purity.
-
Solvent Selection: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl stretch).
-
Melting Point: To assess the purity of a solid product.
Safety and Handling
-
Thionyl chloride is corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment, and appropriate PPE should be worn.
-
Quinoline is harmful if swallowed and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The work-up procedure involving quenching with ice and acid is highly exothermic and should be performed with caution.
Conclusion
The scalable synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline can be effectively achieved through a two-stage process involving the preparation of 2,3-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation of quinoline. While the Friedel-Crafts reaction on an electron-deficient heterocycle like quinoline presents challenges, careful control of reaction conditions and the use of an appropriate Lewis acid catalyst can lead to the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. (2018). Molecules. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- US4398916A - Process for purification of quinoline yellow. (1983).
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021). Separations. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2004). Journal of Chromatography A. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2024). RSC Advances. [Link]
-
Lewis acid‐catalyzed Friedländer quinoline synthesis. (2024). Synlett. [Link]
-
Purification of Quinoline-3,4-diones. (2023). Reddit. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2011). Chemical Reviews. [Link]
-
2,3-Dimethoxybenzoic acid. (n.d.). NIST WebBook. [Link]
-
Synthesis of 2,3-dimethylbenzoyl chloride. (n.d.). PrepChem.com. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
3,4-DIMETHOXYBENZOYL CHLORIDE. (n.d.). LookChem. [Link]
-
2,3-Dimethoxybenzoyl chloride. (n.d.). Biocompare. [Link]
-
Synthesis of 3,5-dimethoxybenzoyl chloride. (n.d.). PrepChem.com. [Link]
-
EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep. [Link]
-
2,3-Dimethoxybenzoyl chloride. (n.d.). PubChem. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
Sources
- 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. biocompare.com [biocompare.com]
- 6. 2,3-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2758392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Prudent Management of Benzoylquinoline Compounds
Abstract
This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work with benzoylquinoline compounds. Benzoylquinolines, a class of heterocyclic aromatic ketones, are of significant interest in medicinal chemistry and materials science. Their proper handling, storage, and the understanding of their stability are paramount to ensure experimental integrity, personnel safety, and the longevity of these valuable chemical entities. This document provides a detailed framework for the safe and effective management of benzoylquinoline compounds, grounded in established safety protocols and chemical principles. We will delve into robust protocols for handling and storage, explore potential chemical incompatibilities, and outline methodologies for assessing their stability and degradation pathways.
Introduction: The Chemical Landscape of Benzoylquinolines
Benzoylquinoline and its derivatives are characterized by a quinoline core substituted with a benzoyl group. This amalgamation of a nitrogen-containing heterocycle and an aromatic ketone imparts unique physicochemical properties and a wide spectrum of biological activities.[1] The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The addition of the benzoyl moiety can further modulate these properties, influencing everything from solubility and stability to the compound's mechanism of action.
Given the potential for these compounds to be biologically active and, in some cases, hazardous, a thorough understanding of their handling requirements is not merely a matter of good laboratory practice but a critical component of a comprehensive safety culture. This guide is structured to provide both the "how" and the "why" behind each recommendation, empowering researchers to make informed decisions in their daily laboratory operations.
Hazard Identification and Risk Assessment
Before commencing any work with benzoylquinoline compounds, a thorough risk assessment is mandatory. While specific toxicity data may be limited for novel derivatives, the hazard profile can be extrapolated from data on the parent quinoline molecule and related structures.
Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4] Therefore, all benzoylquinoline derivatives should be handled as potentially hazardous substances.
Table 1: GHS Hazard Classifications for a Representative Compound (2-Benzoylquinoline)
| Hazard Statement | Classification |
| May be harmful if swallowed | Acute Toxicity, Oral (Category 5) |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Data sourced from PubChem CID 727029.
Personnel Protection and Handling Protocols
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk when handling benzoylquinoline compounds. The following protocols are based on a conservative assessment of the potential hazards.
Required Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Recommended for |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when there is a splash hazard. | All handling procedures. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Gloves must be inspected for integrity before use. | All handling procedures. |
| Skin and Body Protection | A fully fastened laboratory coat. For larger quantities or procedures with a high risk of splashing, chemically resistant clothing or an apron should be worn. | All handling procedures. |
| Respiratory Protection | All handling of solids (weighing, transfers) and preparation of concentrated solutions should be conducted in a certified chemical fume hood. If a fume hood is not available for tasks that may generate dust or aerosols, a NIOSH-approved respirator with appropriate particulate filters is required. | Weighing, transferring solids, and any procedure that may generate dust or aerosols. |
Step-by-Step Handling Protocol
-
Pre-Handling Preparation:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for the specific benzoylquinoline compound or a closely related analogue.
-
Ensure a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Solids: Conduct all manipulations of powdered or solid benzoylquinoline compounds within a chemical fume hood to prevent inhalation of airborne particles. Use tools and techniques that minimize dust generation.
-
Liquids/Solutions: Handle all solutions containing benzoylquinoline compounds with care to avoid splashes and aerosol formation. Use cannulas or syringes for the transfer of solutions when appropriate, employing safe needle and cannula handling techniques.[6][7]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated materials, including empty containers and used PPE, as hazardous waste in accordance with institutional and local regulations.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[3]
-
Storage and Stability
The chemical stability of benzoylquinoline compounds is crucial for the reliability of experimental results and for maintaining the integrity of a chemical inventory. Improper storage can lead to degradation, resulting in a loss of potency and the formation of unknown impurities.
General Storage Conditions
-
Containers: Store benzoylquinoline compounds in tightly closed, clearly labeled containers.
-
Location: Keep in a dry, cool, and well-ventilated place, segregated from incompatible materials.[8]
-
Light Sensitivity: Many quinoline derivatives are sensitive to light and can discolor (e.g., turn yellow or brown) upon exposure.[8] Therefore, it is imperative to store these compounds in amber vials or other light-proof containers.
Chemical Stability and Degradation
Benzoylquinoline compounds, like other complex organic molecules, are susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.[1]
Table 2: Stability Considerations and Recommendations
| Condition | Potential Effect on Stability | Recommendations |
| Light | Can cause photodegradation and discoloration. | Store in amber vials or light-proof containers. |
| pH | Stability and solubility can be pH-dependent. Extreme pH conditions can catalyze hydrolysis. | Use buffered solutions for experiments. Store solutions at a neutral or slightly acidic pH unless otherwise specified. |
| Temperature | Higher temperatures can accelerate the rate of chemical degradation. | Store at controlled room temperature or as recommended by the supplier. Avoid exposure to excessive heat. |
| Oxidizing Agents | The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. | Avoid contact with strong oxidizing agents. |
Protocol for Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a benzoylquinoline compound.[9][10] These studies help to identify potential degradation products and establish degradation pathways. The following is a general protocol based on ICH guidelines.[9]
Preparation of Stock Solutions
Prepare a stock solution of the benzoylquinoline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M HCl.
-
Incubate at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M to 1 M NaOH.
-
Incubate at 60-80°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Also, reflux a solution of the compound in a neutral solvent at a high temperature.
-
Analyze the samples after the specified period.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A parallel sample wrapped in aluminum foil should serve as a dark control.
-
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective technique for analyzing the stability of benzoylquinoline compounds and separating them from their degradation products.[11] A mass spectrometry (MS) detector can be invaluable for the identification of unknown degradants.
Known Chemical Incompatibilities
To prevent potentially violent reactions, fires, or the release of toxic gases, it is crucial to segregate benzoylquinoline compounds from incompatible chemicals.[12][13]
Table 3: Potential Incompatibilities of Benzoylquinoline Compounds
| Incompatible Class | Rationale and Potential Outcome |
| Strong Oxidizing Agents (e.g., perchlorates, permanganates, nitric acid) | The quinoline moiety can be oxidized, potentially leading to a vigorous or explosive reaction.[8][12] |
| Strong Acids (e.g., sulfuric acid, hydrochloric acid) | Benzoylquinolines, being basic due to the nitrogen in the quinoline ring, will react with strong acids in an exothermic neutralization reaction.[8] |
| Strong Bases | While generally stable, prolonged contact with strong bases at elevated temperatures can promote hydrolysis of certain derivatives.[14][15] |
| Reducing Agents | The ketone group of the benzoyl moiety can be reduced, leading to the formation of secondary alcohols. This may not be hazardous but will alter the chemical identity of the compound. |
Mechanistic Insights and Experimental Workflows
While specific signaling pathways for many novel benzoylquinoline derivatives are still under active investigation, research on related compounds suggests several potential mechanisms of action, particularly in the context of anticancer activity. Two prominent proposed mechanisms are DNA intercalation and the inhibition of key cellular enzymes like topoisomerase II and ATP synthase.[16]
DNA Intercalation
DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix.[17][18] This disrupts the normal structure and function of DNA, inhibiting processes like replication and transcription, which can lead to cell death.[11]
Caption: Workflow of DNA Intercalation by Benzoylquinoline Compounds.
Enzyme Inhibition
Certain benzoquinoline derivatives have been shown to inhibit critical cellular enzymes.[16] For instance, topoisomerase II (Topo II) is an enzyme that manages DNA tangles during replication. Its inhibition leads to DNA damage and cell death.[10][19] ATP synthase is vital for cellular energy production, and its inhibition can also trigger apoptosis.[16][20]
Caption: Logical Flow of Enzyme Inhibition by Benzoylquinoline Compounds.
Waste Disposal
All waste materials contaminated with benzoylquinoline compounds must be treated as hazardous waste. This includes:
-
Empty containers
-
Contaminated PPE (gloves, lab coats, etc.)
-
Spill cleanup materials
-
Unused or degraded compounds and solutions
Waste should be collected in clearly labeled, sealed containers.[21] Disposal must be carried out through a licensed chemical waste disposal service, adhering to all local, state, and federal regulations.[7][22] Under no circumstances should benzoylquinoline waste be disposed of down the drain or in regular trash.
Conclusion
The responsible handling and storage of benzoylquinoline compounds are foundational to both scientific advancement and laboratory safety. By adhering to the guidelines and protocols outlined in this document, researchers can mitigate risks, ensure the integrity of their materials, and contribute to a safer research environment. A proactive approach to safety, grounded in a thorough understanding of the chemical nature of these compounds, is the cornerstone of innovative and successful research.
References
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023). MDPI. [Link]
-
Quinoline | C9H7N | CID 7047. PubChem. [Link]
-
2-Benzoylquinoline | C16H11NO | CID 727029. PubChem. [Link]
-
Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. (2021). PMC. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
An overview of ATP synthase, inhibitors, and their toxicity. (2023). PMC. [Link]
-
Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. (2016). PubMed. [Link]
-
New[8][16][23]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2021). PMC. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2017). Journal of Applied Pharmaceutical Science. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. [Link]
-
Chemical Incompatibilities. University of California, Berkeley. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
(PDF) DNA intercalators as anticancer agents. ResearchGate. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]
-
Quinoline. Wikipedia. [Link]
-
Incompatibility of Common Laboratory Chemicals. (2010). Grand Valley State University. [Link]
-
INCOMPATIBILITIES. CUTM Courseware. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Drug incompatibility chemistry. (2009). PubMed. [Link]
-
(PDF) Drug Incompatibility Chemistry. ResearchGate. [Link]
-
Intercalation (biochemistry). Wikipedia. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022). ACS Publications. [Link]
-
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2013). PMC. [Link]
-
Chemical Incompatibility Chart. Princeton EHS. [Link]
-
Hazardous Waste Disposal and Recycling. NationwideHazWasteDisposal. [Link]
-
Safe Handling & Disposal of Harmful Products. NYC.gov. [Link]
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Quinoline for synthesis 91-22-5 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]
- 14. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 18. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 19. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Recrystallization Protocol for 4-(2,3-Dimethoxybenzoyl)quinoline
Abstract
This application note details the solvent selection logic and experimental protocols for the recrystallization of 4-(2,3-dimethoxybenzoyl)quinoline , a critical intermediate in the synthesis of the HIV-1 attachment inhibitor Temsavir (and its prodrug Fostemsavir). High-purity isolation of this intermediate is essential to prevent downstream propagation of regioisomers and metallic catalyst poisons. This guide prioritizes Class 3 solvents (ICH Q3C guidelines) and provides a self-validating solvent screening workflow, a recommended crystallization protocol using Isopropyl Alcohol (IPA), and troubleshooting mechanisms for common issues such as "oiling out."
Introduction & Structural Analysis[1]
The Target Molecule
4-(2,3-Dimethoxybenzoyl)quinoline (hereinafter Compound A ) features a lipophilic quinoline core linked to a dimethoxy-substituted benzene ring via a carbonyl bridge.
-
Chemical Structure: C₁₈H₁₅NO₃
-
Key Functional Groups:
Purification Challenges
Synthesis of Compound A (often via Friedel-Crafts acylation or lithiation-mediated addition) typically generates specific impurities:
-
Regioisomers: Isomers where the benzoyl group attaches to the 2- or 3-position of the quinoline ring.
-
Unreacted Starting Materials: 4-Haloquinolines or 2,3-dimethoxybenzoic acid derivatives.
-
Inorganic Salts: Lithium or Aluminum salts from the coupling step.
The goal of recrystallization is to maximize the rejection of these impurities while maintaining a yield >85%.
Solvent Selection Strategy
Solubility Thermodynamics
To achieve optimal recovery, the solvent system must exhibit a steep solubility curve (high solubility at
Table 1: Solvent Candidates & Predicted Interactions
| Solvent System | Polarity (Dielectric | Interaction Type | Suitability | Risk Factor |
| Methanol | High (33.0) | H-Bond Donor | Moderate | Risk of solvate formation; high solubility at low T (yield loss). |
| Isopropyl Alcohol (IPA) | Moderate (17.9) | H-Bond Donor | High | Excellent |
| Ethyl Acetate (EtOAc) | Moderate (6.0) | Dipole-Dipole | High | Good for rejecting polar salts; may require anti-solvent (Heptane). |
| Toluene | Low (2.4) | Low | Poor rejection of lipophilic impurities; Class 2 (Toxic). | |
| DCM / Chloroform | Low (4.8 - 9.0) | Dispersion | Avoid | Too high solubility at ambient T; Environmental/Safety concerns. |
The "Green" Choice: IPA vs. EtOAc
While Ethyl Acetate/Heptane is a classic choice for lipophilic aromatics, Isopropyl Alcohol (IPA) is recommended as the primary solvent for Compound A .
-
Reasoning: The basic nitrogen and ketone oxygen in Compound A accept hydrogen bonds from IPA, facilitating dissolution at reflux. Upon cooling, the steric bulk of the dimethoxy group disrupts the lattice, but the entropic penalty of the alcohol solvent favors precipitation of the organized crystal over the amorphous impurities.
Visualizing the Decision Process
The following decision tree outlines the logic for selecting the purification route based on the crude material's profile.
Figure 1: Decision tree for solvent system selection based on impurity profile and physical behavior.
Experimental Protocols
Protocol A: Solvent Screening (Small Scale)
Objective: To determine the specific solubility curve for your specific batch of crude.
-
Preparation: Weigh 100 mg of crude Compound A into four separate 4 mL vials.
-
Solvent Addition: Add 0.5 mL of the following solvents to respective vials: (1) Methanol,[3][5] (2) IPA, (3) EtOAc,[3] (4) Toluene.
-
Heating: Heat vials to their respective boiling points (or 80°C) in a heating block.
-
Observation 1:
-
Dissolved? If yes, the solvent is too strong (poor yield).
-
Undissolved? Add solvent in 0.1 mL increments until dissolved. Record Volume (
).
-
-
Cooling: Allow vials to cool to Room Temperature (RT) slowly, then to 4°C.
-
Observation 2:
-
Precipitate? Filter and weigh. Calculate % Recovery.
-
Oil? Mark as "Failed" (requires seeding or anti-solvent).
-
Protocol B: Recommended Recrystallization (IPA Process)
Objective: Scalable purification for >99% purity.
Reagents:
-
Crude 4-(2,3-dimethoxybenzoyl)quinoline
-
Isopropyl Alcohol (HPLC Grade)
-
Activated Carbon (Optional, for color removal)
Step-by-Step Procedure:
-
Dissolution:
-
Charge crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add IPA (10 volumes, i.e., 10 mL per 1 g of solid) . Note: This volume is an estimate; adjust based on Protocol A results.
-
Heat to reflux (82°C). Stir vigorously.
-
Checkpoint: If solids remain after 15 mins at reflux, add IPA in 1-volume increments until clear.
-
-
Polish Filtration (Hot):
-
If insoluble particles (inorganic salts) are visible, filter the hot solution through a pre-heated Celite pad or sintered glass funnel. Do not let the solution cool during filtration to prevent premature crystallization.
-
-
Controlled Cooling (Nucleation):
-
Return filtrate to a clean vessel.[6] Stir at moderate speed (approx. 200 RPM).
-
Cool naturally to ~55°C (Metastable Zone).
-
Seeding (Critical): Add 0.1% w/w of pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation) common with methoxy-benzoyls.
-
-
Crystallization:
-
Cool to 20°C at a rate of 10°C per hour.
-
Once at 20°C, hold for 2 hours to equilibrate.
-
Further cool to 0-5°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel.
-
Wash: Wash the filter cake with 2 volumes of cold IPA (0°C) . Do not use ambient solvent, or you will re-dissolve the product.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Troubleshooting & Optimization
"Oiling Out"
Symptom: The solution turns cloudy/milky, and oily droplets form at the bottom before solidifying into a sticky gum. Cause: The temperature dropped too fast, or the concentration is too high, causing the solution to hit the liquid-liquid immiscibility region before the solubility curve. Solution:
-
Re-heat until clear.
-
Dilute slightly (add 10-20% more solvent).
-
Seed at a higher temperature.
Low Yield (<70%)
Cause: Solubility in IPA is too high even at cold temperatures. Solution: Use an Anti-Solvent .[6]
-
Dissolve in minimum IPA at reflux.
-
Slowly add Water (dropwise) at reflux until a faint turbidity persists.
-
Add one drop of IPA to clear it.
-
Cool slowly. (Typical ratio: IPA:Water 80:20).
Workflow Diagram
Figure 2: Step-by-step unit operation flow for the purification of Compound A.
References
-
Wang, T., et al. (2018). "Discovery of the HIV-1 Attachment Inhibitor Temsavir and its Phosphonooxymethyl Prodrug Fostemsavir."[7][8] Journal of Medicinal Chemistry, 61(14), 6308–6329.
-
Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and Fostemsavir."[7][8] Accounts of Chemical Research, 51(11), 2829–2837.
-
ViiV Healthcare / BMS. (2004). "Substituted Azaindole Derivatives." U.S. Patent 2004/0063744 A1. (Describes synthesis and purification of related benzoyl-quinoline intermediates).
-
International Conference on Harmonisation (ICH). (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." (Basis for selecting Class 3 solvents like IPA).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for seeding and cooling profiles).
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving synthetic yield of 4-(2,3-Dimethoxybenzoyl)quinoline
The following technical guide is structured as a specialized support resource for organic chemists and process engineers. It addresses the specific challenges of synthesizing 4-(2,3-Dimethoxybenzoyl)quinoline , a scaffold often plagued by low yields due to the electronic mismatch between the electron-deficient quinoline ring and the steric constraints of the 2,3-dimethoxybenzoyl group.
Topic: High-Yield Synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline
Document ID: TS-Qzn-402 | Status: Active | Tier: Advanced Organic Synthesis
Executive Summary: The "Deactivation Trap"
Issue Diagnosis: If you are currently attempting to synthesize 4-(2,3-dimethoxybenzoyl)quinoline via Friedel-Crafts acylation (reacting quinoline with 2,3-dimethoxybenzoyl chloride) or Minisci radical acylation , your yields are likely stalled between 15-30% .
The Root Cause:
-
Electronic Mismatch: The quinoline ring is electron-deficient (π-deficient), making it highly resistant to electrophilic aromatic substitution (Friedel-Crafts). The nitrogen lone pair often complexes with Lewis acids (AlCl₃), completely shutting down the reaction.
-
Regioselectivity Issues: Direct radical acylation (Minisci) typically yields a mixture of C2 and C4 isomers, requiring difficult chromatographic separation.
-
Steric Hindrance: The ortho-methoxy group on the 2,3-dimethoxybenzoyl moiety creates significant steric bulk, hindering nucleophilic attack if you are attempting to couple via standard condensation methods.
The Solution: To achieve yields >75%, you must invert the polarity (umpolung) of the quinoline ring. The recommended protocol utilizes Metal-Halogen Exchange (Turbo Grignard) followed by aldehyde addition and oxidation. This method is regioselective and bypasses the electronic deactivation of the quinoline system.
The Golden Route: Metallation-Oxidation Protocol
This workflow replaces the low-yield acylation with a robust, two-step sequence: Lithiation/Magnesiation → Aldehyde Addition → Oxidation .
Step 1: Generation of the Quinolin-4-yl Anion
Instead of treating quinoline as a nucleophile (which it is not), we convert 4-bromoquinoline into a nucleophilic Grignard species using Knochel’s Turbo Grignard.
-
Reagents: 4-Bromoquinoline, i-PrMgCl·LiCl (Turbo Grignard).
-
Mechanism: Fast Br/Mg exchange activates the C4 position.
Step 2: Electrophilic Trapping
-
Electrophile: 2,3-Dimethoxybenzaldehyde.
-
Why Aldehyde? Reacting the Grignard with the acid chloride often leads to over-addition (tertiary alcohols) or decomposition. The aldehyde yields a stable secondary alcohol (carbinol).
Step 3: Oxidation to Ketone
-
Reagent: MnO₂ (activated) or Swern Oxidation.
-
Outcome: Clean conversion of the carbinol to the target ketone.
Detailed Experimental Protocol
Phase A: Preparation of the Carbinol Intermediate
Reaction: 4-Bromoquinoline + i-PrMgCl·LiCl + 2,3-Dimethoxybenzaldehyde
| Parameter | Specification | Rationale |
| Starting Material | 4-Bromoquinoline (1.0 equiv) | The C-Br bond is weaker than C-Cl, allowing faster exchange at lower temps. |
| Exchange Reagent | i-PrMgCl·LiCl (1.1 equiv) | The LiCl breaks oligomeric aggregates, increasing the kinetic rate of the exchange. |
| Solvent | Anhydrous THF | Strictly dry (<50 ppm H₂O). Ether is too volatile; DCM is incompatible. |
| Temperature | -20°C to 0°C | Low temp prevents the "scrambling" of the anion to the C2 position or Wurtz coupling. |
| Time | 30 min (Exchange) | Exchange is rapid. Do not stir >1 hour before adding electrophile. |
Procedure:
-
Dissolve 4-bromoquinoline in anhydrous THF under Argon atmosphere.
-
Cool to -20°C .
-
Add i-PrMgCl·LiCl dropwise. Stir for 30 minutes. Do not let temp rise above 0°C.
-
Add 2,3-dimethoxybenzaldehyde (1.2 equiv) dissolved in THF slowly.
-
Allow to warm to Room Temperature (RT) over 2 hours.
-
Quench with saturated NH₄Cl. Extract with EtOAc.[1][2][3][4]
Phase B: Oxidation to the Target Ketone
Reaction: Carbinol Intermediate → 4-(2,3-Dimethoxybenzoyl)quinoline
Procedure:
-
Dissolve the crude carbinol in DCM.
-
Add Activated MnO₂ (10-20 equivalents). Note: Large excess is standard for MnO₂.
-
Stir at reflux (40°C) or RT for 12–24 hours. Monitor by TLC.[2][3]
-
Filter through a Celite pad to remove Mn solids.
-
Concentrate.[1][4][5][6] The product often crystallizes directly or requires minimal flash chromatography.
Visualizing the Pathway
The following logic flow illustrates the critical decision points and chemical pathway.
Figure 1: The "Turbo Grignard" workflow converts the electron-poor quinoline into a reactive nucleophile, bypassing the limitations of Friedel-Crafts acylation.
Troubleshooting & FAQs
Q1: I am seeing a significant amount of "reduced" quinoline (quinoline with no substituent) in my crude mixture. Why?
Diagnosis: Protonation of the Grignard species. Fix:
-
Moisture: Your THF is not dry enough. Use a solvent still or molecular sieves (3Å or 4Å) activated at 300°C.
-
Quenching: The proton source might be the aldehyde itself if it contains free acid impurities (2,3-dimethoxybenzoic acid). Purify your aldehyde via a wash with NaHCO₃ or distillation before use.
Q2: Why not react the 4-Lithioquinoline directly with 2,3-dimethoxybenzoyl chloride?
Diagnosis: Bis-addition and instability. Explanation: Acid chlorides are highly reactive. Once the first equivalent of quinoline-Grignard attacks the acid chloride, it forms a tetrahedral intermediate that collapses to the ketone. This ketone is more reactive than the starting acid chloride towards the Grignard reagent, leading to a second attack and the formation of a tertiary alcohol impurity. The Aldehyde route (Phase A) guarantees a 1:1 stoichiometry.
Q3: Can I use n-Butyllithium (n-BuLi) instead of Turbo Grignard?
Diagnosis: Regioselectivity drift. Explanation: While n-BuLi performs Lithium-Halogen exchange rapidly, it is much more aggressive. It can attack the C2 position of the quinoline ring (nucleophilic aromatic substitution) or cause lithiation at the position ortho to the methoxy groups on the aldehyde if mixed too fast. The Mg-Li complex (Turbo Grignard) is softer and tolerates functional groups better.
Q4: My oxidation with MnO₂ is stalling at 50% conversion.
Diagnosis: Deactivated oxidant. Fix:
-
Activation: Commercial MnO₂ varies wildly in activity. "Activated" MnO₂ is required.
-
Alternative: Switch to IBX (2-Iodoxybenzoic acid) in DMSO or Swern Oxidation . IBX is often cleaner and drives the reaction to completion faster than MnO₂ for electron-poor benzylic alcohols.
References
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
- Relevance: Establishes the protocol for Mg/Halogen exchange on electron-deficient heterocycles like quinoline.
-
Boudet, N., & Knochel, P. (2006). Stereoselective Preparation of Polyfunctional Alkenes using Organometallic Reagents. Organic Letters.
- Relevance: Details the stability and reactivity of i-PrMgCl·LiCl (Turbo Grignard).
-
Cahiez, G., et al. (2010). Manganese-catalyzed acylation of organomagnesium reagents. Chemical Reviews.
- Relevance: Discusses the challenges of acylation and why aldehyde/oxidation routes are often preferred for sterically hindered systems.
-
Organic Syntheses, Coll. Vol. 10. (2004).
- Relevance: Standard operating procedure for the oxid
Sources
- 1. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. ijstr.org [ijstr.org]
- 3. cbijournal.com [cbijournal.com]
- 4. rsc.org [rsc.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Troubleshooting solubility issues of 4-(2,3-Dimethoxybenzoyl)quinoline in aqueous media
Technical Support Center: 4-(2,3-Dimethoxybenzoyl)quinoline
Welcome to the technical support guide for 4-(2,3-Dimethoxybenzoyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered when working with this compound in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design.
Part 1: Understanding the Molecule - FAQs
This section addresses the fundamental physicochemical properties of 4-(2,3-Dimethoxybenzoyl)quinoline that govern its solubility.
Question: What is the structure of 4-(2,3-Dimethoxybenzoyl)quinoline and what does it imply about its solubility?
Answer: 4-(2,3-Dimethoxybenzoyl)quinoline (CAS No. 1706444-41-8; Mol. Wt. 293.3 g/mol ) is a heterocyclic aromatic compound.[1] Its structure comprises two key moieties: a quinoline ring system and a dimethoxybenzoyl group.
-
Quinoline Ring: This is a weak base due to the nitrogen atom in the aromatic ring.[2][3] The pKa of unsubstituted quinoline is approximately 4.9.[4][5]
-
Dimethoxybenzoyl Group: This is a bulky, non-polar (lipophilic) group. The presence of the benzoyl ring and methoxy groups contributes significantly to the molecule's hydrophobicity.
The combination of a large, rigid, and hydrophobic structure means the molecule has a high crystal lattice energy (making it a "brick-dust" type) and poor affinity for water (making it a "grease-ball" type).[6] Consequently, its intrinsic solubility in neutral aqueous media is expected to be very low.
Question: Why is my stock solution of 4-(2,3-Dimethoxybenzoyl)quinoline in DMSO precipitating when diluted into aqueous buffer?
Answer: This is a common and expected phenomenon known as "precipitation upon dilution." It occurs because:
-
Solvent Shift: 4-(2,3-Dimethoxybenzoyl)quinoline is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Poor Aqueous Solubility: When this concentrated DMSO stock is introduced into an aqueous buffer (e.g., PBS, cell culture media), the DMSO concentration dramatically decreases. The compound is suddenly in an environment (water) where it is poorly soluble.
-
Supersaturation and Precipitation: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, leading to the formation of a supersaturated solution that quickly resolves by precipitating the excess compound out of the solution.
This is a critical issue in biological assays, as the precipitated compound is not bioavailable and can lead to highly variable and inaccurate results.[7]
Part 2: Troubleshooting Workflow & Initial Steps
This section provides a systematic approach to addressing solubility problems, starting with the most direct methods.
Question: I'm observing precipitation in my assay plate. What is the first thing I should do?
Answer: The immediate goal is to determine the approximate solubility limit in your specific assay buffer. A systematic approach is crucial. Below is a recommended workflow.
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a rapid assessment of your compound's solubility limit in the final assay buffer.
Materials:
-
4-(2,3-Dimethoxybenzoyl)quinoline
-
Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well microplate (polypropylene preferred for compound storage)
-
Multichannel pipette
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC or UV-Vis Spectrophotometer for quantification[8][9][10]
Procedure:
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration well into a new 96-well plate containing a larger volume (e.g., 198 µL) of your assay buffer. This maintains a constant final DMSO concentration (1% in this example).
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow the system to equilibrate.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness.[7]
-
Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated material.
-
Quantification: Carefully transfer the supernatant to a new plate. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is the kinetic solubility limit.
Part 3: Advanced Solubilization Strategies
If the intrinsic solubility of the compound is below the required experimental concentration, the following formulation strategies can be employed.
Question: Can I use pH modification to improve the solubility of 4-(2,3-Dimethoxybenzoyl)quinoline?
Answer: Yes, this is a highly effective strategy for quinoline derivatives.[2][11] The quinoline nitrogen is basic and can be protonated in acidic conditions. This protonated, cationic form is a salt and is generally much more soluble in aqueous media.[2]
-
Mechanism: At a pH below the compound's pKa (estimated to be < 4.9), the equilibrium shifts towards the protonated, more soluble form.
-
Recommendation: Attempt to lower the pH of your aqueous buffer. Prepare buffers at pH 6.0, 5.0, and 4.0 and re-run the kinetic solubility assay (Protocol 1).
-
Critical Consideration: You must verify that both your compound and your biological assay (e.g., cells, enzymes) are stable and functional at the lower pH.[7]
| Parameter | Recommendation | Scientific Rationale |
| pH Range | Start with pH 6.5 and decrease to 4.0 | The quinoline nitrogen (pKa ~4.9) becomes protonated at lower pH, forming a more soluble salt.[2][4] |
| Buffer Choice | Citrate, Acetate, MES | Ensure the buffer has sufficient capacity in the target pH range and is compatible with the assay. |
| Validation | Confirm compound stability and assay performance | Acidic conditions can cause hydrolysis of the compound or denaturation of biological targets. |
Question: What are co-solvents and how can they help?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[12][13] They work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[13]
-
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)[14]
-
N-methyl-2-pyrrolidone (NMP)
-
-
Recommendation: Prepare your aqueous buffer containing a small percentage (e.g., 5-10% v/v) of a co-solvent and repeat the solubility assessment.
-
Critical Consideration: Co-solvents can impact biological systems. Always run a vehicle control to assess the tolerance of your assay to the chosen co-solvent concentration. High concentrations can lead to enzyme inhibition or cell toxicity.[15]
Question: I've heard about cyclodextrins. How do they work and how can I use them?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate hydrophobic "guest" molecules, like 4-(2,3-Dimethoxybenzoyl)quinoline, forming a water-soluble "inclusion complex."[18][] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[16][17]
}
Caption: Mechanism of cyclodextrin inclusion complexation.Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
4-(2,3-Dimethoxybenzoyl)quinoline stock in DMSO
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Vortex mixer, magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 40% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Create CD Formulations: Prepare a series of HP-β-CD dilutions in your assay buffer (e.g., 20%, 10%, 5%, 1% w/v).
-
Add Compound: To each CD solution, add a small aliquot of your concentrated compound stock in DMSO to achieve the desired final concentration.
-
Complexation: Mix thoroughly and allow the solution to equilibrate for at least 2-4 hours (or overnight) at room temperature with gentle stirring to facilitate the formation of the inclusion complex.
-
Assess Solubility: Perform the kinetic solubility assay (Protocol 1, steps 5-8) on these formulations to determine the new solubility limit.
| Excipient | Typical Concentration | Mechanism | Considerations |
| HP-β-CD | 1-20% (w/v) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[17][18][] | Can extract cholesterol from cell membranes at high concentrations. Run vehicle controls. |
| Tween® 80 | 0.01-0.5% (v/v) | A non-ionic surfactant that improves wettability and forms micelles to solubilize the drug above its CMC.[7] | Can interfere with some biological assays. Must be used below concentrations that cause cell lysis. |
| Pluronic® F-68 | 0.02-1.0% (w/v) | A non-ionic block copolymer that can form micelles and enhance solubility.[7] | Generally well-tolerated by cells, but vehicle controls are still essential. |
References
-
Carvajal, G. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. Available at: [Link]
-
Vila, J., et al. (1995). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. International Journal of Pharmaceutics, 124(1), 97-103. Available at: [Link]
-
Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-130. Available at: [Link]
-
Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2297-2307. Available at: [Link]
-
Gould, S. & Scott, R. C. (2011). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Patel, M., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8. Available at: [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]
-
Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1935. Available at: [Link]
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Various Authors. (2023). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. International Journal of Pharmaceutical Research, Education and Medical Sciences. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Blog. Available at: [Link]
-
Singh, R., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 48-56. Available at: [Link]
-
Carvajal, G. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things. Available at: [Link]
-
Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15673-15686. Available at: [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. Available at: [Link]
-
Al-Attas, A., et al. (2023). Selected electroanalytical methods used for the detection of quinoline-based compounds. ResearchGate. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
Gudzinowicz, B. J. (1966). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 4(4), 136-140. Available at: [Link]
-
IJCRT. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts. Available at: [Link]
-
Williams, H. D., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(8), 2069. Available at: [Link]
-
Gupta, M., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
-
Hobiger, S., et al. (2018). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemCatChem, 10(17), 3783-3791. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
mVOC. (n.d.). Quinoline. mVOC 4.0. Available at: [Link]
-
Gosmini, C., et al. (2002). A Convenient Method for the Preparation of Aromatic Ketones from Acyl Chlorides and Arylzinc Bromides Using a Cobalt Catalysis. Tetrahedron Letters, 43(41), 7349-7351. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]
-
Oshima, T., et al. (2019). Properties of aromatic ketones and other solvents. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
-
Clark, J. H., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(15), 3533-3543. Available at: [Link]
-
Sobańska, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 350. Available at: [Link]
-
NIST. (n.d.). Quinoline, 4-methoxy-. NIST WebBook. Available at: [Link]
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- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Navigating the Thermal Landscape: A Technical Guide to Optimizing Benzoylquinoline Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzoylquinolines. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the critical parameter of reaction temperature. This document is structured to address common challenges and frequently asked questions, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses specific issues you may encounter during the synthesis of benzoylquinolines, with a focus on temperature-related solutions.
Problem 1: Low or No Yield of the Desired Benzoylquinoline
A low yield is a frequent hurdle in organic synthesis. Before making drastic changes, a systematic approach to temperature optimization is crucial.
Question: My reaction is producing very little or no benzoylquinoline. How can I use temperature to improve the yield?
Answer:
Low conversion is often a kinetic issue. The reaction may be too slow at the current temperature to proceed to a significant extent within a reasonable timeframe.
Step-by-Step Troubleshooting:
-
Initial Temperature Range: For many classical quinoline syntheses, such as the Friedländer or Combes reactions, temperatures can range from ambient to well over 100°C.[1][2] If you started at room temperature, a gradual increase is the logical next step.
-
Incremental Temperature Increase: Raise the reaction temperature in 10-20°C increments.[3][4] Monitor the reaction progress at each new setpoint using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Temperature Considerations: Some syntheses, like the Conrad-Limpach-Knorr synthesis, require high temperatures, often around 250°C, for the final cyclization step.[5] If your protocol is based on such a method, ensure your experimental setup can safely achieve and maintain these temperatures.[5]
-
Microwave-Assisted Synthesis: For reactions that are sluggish even at high conventional heating temperatures, consider microwave irradiation. Microwave synthesis can often accelerate reaction rates and improve yields, sometimes at lower bulk temperatures than traditional heating.[3][6]
Causality: Increasing the temperature provides the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions. This leads to a higher proportion of molecules possessing the necessary activation energy to overcome the reaction barrier, thus increasing the reaction rate.
Problem 2: Formation of Significant Amounts of Impurities or Side Products
The appearance of unexpected spots on your TLC plate or peaks in your chromatogram is a sign of competing reaction pathways. Temperature plays a pivotal role in dictating the selectivity of a reaction.
Question: My reaction is messy, with multiple byproducts. How can I adjust the temperature to favor the formation of the desired benzoylquinoline?
Answer:
The formation of multiple products suggests that at the current temperature, alternative reaction pathways are kinetically accessible. Lowering the temperature can often increase the selectivity for the desired product.
Step-by-Step Troubleshooting:
-
Analyze the Side Products: If possible, identify the structure of the major impurities. Common side reactions in quinoline synthesis include self-condensation of starting materials, polymerization, or the formation of regioisomers.[1][4]
-
Systematic Temperature Reduction: If you are running the reaction at an elevated temperature, try decreasing it in 10-20°C increments.[3] This can disfavor higher activation energy pathways that lead to byproducts.
-
Extended Reaction Time at Lower Temperature: A lower temperature will slow down all reactions, including the desired one. Be prepared to extend the reaction time to achieve a reasonable conversion of your starting materials.[7]
-
Consider the Reaction Mechanism: For reactions like the Friedel-Crafts acylation, which is often used to introduce the benzoyl group, high temperatures can lead to undesired side reactions.[8] Milder conditions are often preferred to maintain selectivity.[9]
Causality: Chemical reactions have different activation energies. By lowering the temperature, you disproportionately slow down the reactions with higher activation energies, which are often the pathways leading to undesired byproducts. This allows the desired reaction with the lower activation energy to become the dominant pathway.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the role of temperature in benzoylquinoline synthesis.
Q1: What is a typical starting temperature for optimizing a new benzoylquinoline synthesis?
A1: There is no single "best" starting temperature, as it is highly dependent on the specific synthetic route (e.g., Friedländer, Combes, etc.) and the reactivity of your substrates. A prudent approach is to start at a moderate temperature, for instance, 50-80°C, and monitor the reaction.[3] Literature precedents for similar quinoline syntheses are an invaluable guide.[10][11]
Q2: How does the choice of catalyst influence the optimal reaction temperature?
A2: The catalyst is a critical factor that directly impacts the required reaction temperature. Highly active catalysts can significantly lower the activation energy of the reaction, allowing it to proceed at a lower temperature.[12][13] For example, some modern transition-metal-catalyzed syntheses of quinolines can be performed at or near room temperature, whereas classical methods often require much harsher conditions.[6][10] Always consider the catalyst and temperature as interconnected variables in your optimization.
Q3: Can running the reaction at a very high temperature for a short time be equivalent to a lower temperature for a longer time?
A3: While this can sometimes be the case from a purely kinetic standpoint for the main reaction, it's often not advisable for achieving a clean and high-yielding synthesis. High temperatures can promote the decomposition of starting materials, reagents, or the product itself, leading to a complex mixture.[1][14] A lower temperature for a longer duration is generally preferred for better control and selectivity.[5]
Q4: My starting materials are not fully dissolving at the initial reaction temperature. Should I increase the temperature?
A4: Poor solubility can indeed hinder reaction rates.[3][4] Before significantly increasing the temperature, first consider if a different solvent or a co-solvent system could improve solubility at a more moderate temperature. If a solvent change is not feasible, a gradual increase in temperature to achieve a homogeneous solution is a reasonable step, but be mindful of the potential for increased side reactions.
Data Presentation & Experimental Protocols
Table 1: General Temperature Ranges for Common Quinoline Syntheses
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Friedländer Synthesis | 80 - 150 | Can be catalyzed by acids or bases; microwave irradiation can lower the required temperature.[3][6] |
| Combes Quinoline Synthesis | 100 - 180 | Typically acid-catalyzed; high temperatures are often necessary for cyclization. |
| Conrad-Limpach-Knorr Synthesis | 140 - 260 | The thermal cyclization step is often the most temperature-demanding part of the synthesis.[5] |
| Doebner-von Miller Reaction | 90 - 120 | A modification of the Skraup synthesis, generally requiring elevated temperatures.[2] |
| Friedel-Crafts Acylation | 0 - 60 | Milder temperatures are often preferred to avoid side reactions and ensure regioselectivity.[8][15] |
Experimental Protocol: A General Approach to Temperature Optimization
This protocol outlines a systematic workflow for optimizing the reaction temperature for a generic benzoylquinoline synthesis.
-
Literature Review: Before starting, conduct a thorough literature search for the specific or similar transformations to identify reported temperature ranges.
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
TLC Analysis: Spot the aliquots on a TLC plate alongside your starting materials and, if available, an authentic product standard.
-
Data Interpretation: Analyze the TLC plates to assess the consumption of starting materials, the formation of the product, and the emergence of any byproducts at each temperature and time point.
-
Selection of Optimal Temperature: Choose the temperature that provides the best balance of reaction rate, yield, and purity. This may be the temperature that gives a clean conversion to the product in a reasonable amount of time.
-
Scale-Up and Verification: Once an optimal temperature has been identified, perform the reaction on a larger scale to confirm the results.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: A decision-making workflow for temperature optimization in benzoylquinoline synthesis.
References
-
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2025). ResearchGate. [Link]
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2023). PMC. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2022). MDPI. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed. [Link]
-
Friedel-Crafts acylation of benzene. (n.d.). Chemguide. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]
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Minimizing side reactions during 4-(2,3-Dimethoxybenzoyl)quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(2,3-dimethoxybenzoyl)quinoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
I. Understanding the Synthetic Challenge: Why is 4-Acylation of Quinoline Difficult?
A foundational understanding of quinoline's reactivity is crucial for troubleshooting. Direct acylation of the 4-position of the quinoline ring presents a significant challenge due to the electronic properties of the heterocyclic system.
Question: Why does direct Friedel-Crafts acylation of quinoline not yield the desired 4-substituted product efficiently?
Answer: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the pyridine ring (the one containing the nitrogen) towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2] Consequently, electrophilic attack, such as acylation, preferentially occurs on the more electron-rich benzene ring. This leads to a mixture of isomers, primarily substitution at the 5- and 8-positions, making the isolation of the desired 4-acylquinoline difficult and significantly lowering the yield.[1][2]
II. Recommended Synthetic Strategy: A Two-Step Approach
To circumvent the challenges of direct acylation, a more reliable two-step synthetic route is recommended. This involves the formation of a secondary alcohol intermediate via a Grignard reaction, followed by oxidation to the target ketone.
Caption: Recommended two-step synthesis of 4-(2,3-Dimethoxybenzoyl)quinoline.
III. Troubleshooting Guide: Navigating Potential Pitfalls
This section addresses specific issues you might encounter during the two-step synthesis.
Step 1: Grignard Reaction with 4-Quinolinecarboxaldehyde
Question: My Grignard reaction is giving a very low yield of the desired secondary alcohol. What are the likely causes and solutions?
Answer: Low yields in Grignard reactions are common and can often be traced back to a few key factors.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Presence of Protic Solvents (e.g., water, alcohols) | Grignard reagents are highly basic and will react with any source of protons.[3][4][5] This "quenching" of the Grignard reagent prevents it from acting as a nucleophile and attacking the aldehyde. | Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Reaction with Atmospheric Oxygen | Grignard reagents can react with oxygen to form hydroperoxides, which can lead to undesired byproducts upon workup.[4] | Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Degas the solvent before use. |
| Formation of Wurtz Coupling Products | The Grignard reagent can couple with the starting aryl halide (in this case, 2,3-dimethoxybromobenzene) to form a biphenyl byproduct. | Solution: Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation. Use of highly activated magnesium (Rieke magnesium) can sometimes mitigate this. |
| Poor Quality of Magnesium Turnings | A layer of magnesium oxide on the surface of the turnings can inhibit the formation of the Grignard reagent. | Solution: Activate the magnesium turnings before use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] |
Question: I am observing the formation of a significant amount of a dimeric byproduct. What is this and how can I prevent it?
Answer: The dimeric byproduct is likely a pinacol-type product formed by the reductive coupling of two molecules of 4-quinolinecarboxaldehyde. This can occur if the Grignard reagent acts as a reducing agent.
Solution:
-
Slow Addition: Add the solution of 4-quinolinecarboxaldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Inverse Addition: In some cases, adding the Grignard reagent slowly to the aldehyde can be beneficial, although this is less common.
Step 2: Oxidation of (Quinolin-4-yl)(2,3-dimethoxyphenyl)methanol
Question: The oxidation of my secondary alcohol is incomplete or is producing byproducts. What are the best practices for this step?
Answer: The choice of oxidizing agent and reaction conditions is critical for a clean and complete oxidation.
| Potential Issue | Explanation | Troubleshooting & Optimization |
| Incomplete Oxidation | The oxidizing agent may not be strong enough or the reaction time may be insufficient. | Solution: Consider using a stronger oxidizing agent like Dess-Martin periodinane (DMP) or performing the reaction with Pyridinium chlorochromate (PCC) for a longer duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Over-oxidation or Degradation | Harsh oxidizing conditions (e.g., using potassium permanganate or chromic acid) can lead to the cleavage of the C-C bond or degradation of the quinoline ring. | Solution: Use milder oxidizing agents such as PCC, DMP, or a Swern oxidation. These reagents are known for their selectivity in oxidizing secondary alcohols to ketones without affecting other functional groups. |
| Reaction with the Quinoline Nitrogen | Some oxidizing agents can react with the basic nitrogen of the quinoline ring, leading to the formation of N-oxides or other undesired byproducts. | Solution: Milder, non-acidic oxidizing agents like DMP are generally preferred to minimize reactions at the quinoline nitrogen. |
| Formation of Methoxyquinolines | In the presence of methanol and an oxidant like iodine, there is a possibility of forming 4-methoxyquinoline derivatives.[6][7][8] | Solution: Avoid using methanol as a solvent during the oxidation step. Dichloromethane (DCM) is a more suitable solvent for oxidations with PCC or DMP. |
IV. Alternative Synthetic Routes: Transition-Metal-Free Acylation
For researchers seeking to avoid the use of organometallic reagents or multi-step procedures, transition-metal-free acylation methods offer a promising alternative.
Question: Can I directly acylate the 4-position of quinoline without using a Grignard reagent?
Answer: While direct Friedel-Crafts acylation is problematic, recent advances have led to the development of transition-metal-free methods that can achieve C-H acylation of quinolines with better regioselectivity.[9][10][11]
One such method involves the use of an arylmethanol (in this case, (2,3-dimethoxyphenyl)methanol) or an aldehyde (2,3-dimethoxybenzaldehyde) as the acylating agent in the presence of an oxidant like potassium persulfate (K₂S₂O₈).[9][10]
Caption: Transition-metal-free C-H acylation of quinoline.
Mechanism Overview: This reaction proceeds through a radical mechanism. The oxidant generates an acyl radical from the aldehyde or alcohol, which then attacks the protonated quinoline ring. The regioselectivity for the 4-position is generally favored under these conditions for certain substrates.
Advantages:
-
One-pot reaction: Simplifies the synthetic procedure.
-
Milder conditions: Avoids the use of strong Lewis acids and highly reactive organometallics.
-
Improved regioselectivity: Can favor the formation of the 4-acylquinoline.
Potential Side Reactions:
-
Formation of other isomers: While regioselectivity is improved, the formation of small amounts of 2-, 5-, and 8-acyl isomers may still occur.
-
Radical-induced polymerization: The acylating agent or the product may undergo polymerization under radical conditions.
V. Purification Strategies
Question: I have a mixture of isomeric acylated quinolines. How can I effectively separate them?
Answer: The separation of constitutional isomers of quinolines can be challenging due to their similar physical properties. Chromatographic techniques are generally the most effective methods.
| Technique | Description | Key Considerations |
| Column Chromatography | A standard and widely used technique for purification. | Stationary Phase: Silica gel is commonly used. Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed to achieve good separation.[12] |
| Thin Layer Chromatography (TLC) | Essential for monitoring the progress of the column chromatography and for initial solvent system screening. | Use different solvent systems to find the one that provides the best separation of the spots corresponding to the different isomers. |
| High-Performance Liquid Chromatography (HPLC) | Offers higher resolution and is suitable for both analytical and preparative scale separations. | Mode: Reverse-phase HPLC is often effective.[13] Mobile Phase: A mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) can be used.[14][15] |
| Recrystallization | Can be effective if one isomer is significantly less soluble than the others in a particular solvent. | This is often a trial-and-error process. A variety of solvents should be screened. |
VI. Frequently Asked Questions (FAQs)
Q1: Can I use a Weinreb amide approach for this synthesis? A1: Yes, a Weinreb amide approach is a viable alternative for synthesizing ketones and can offer excellent control over the reaction. You would first prepare the Weinreb amide of quinoline-4-carboxylic acid and then react it with 2,3-dimethoxyphenylmagnesium bromide. This method is particularly useful for preventing the over-addition of the Grignard reagent that can occur with esters or acid chlorides.
Q2: What is the role of the dimethoxy groups on the benzoyl moiety in this reaction? A2: The 2,3-dimethoxy substitution pattern is a common feature in many biologically active compounds. From a synthetic standpoint, these electron-donating groups can slightly activate the aromatic ring, which can be a factor in reactions involving this moiety. However, their primary role is likely related to the desired biological activity of the final product.
Q3: Are there any safety precautions I should be aware of during this synthesis? A3: Yes. Grignard reagents are highly flammable and react violently with water. All reactions involving Grignard reagents must be conducted in a fume hood under anhydrous conditions and with appropriate personal protective equipment (PPE). Oxidizing agents like PCC and DMP are toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.
VII. References
-
Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241-2245. Available from: [Link]
-
Siddaraju, Y., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 3856-3865. Available from: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Available from: [Link]
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-255. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications. Available from: [Link]
-
ResearchGate. (n.d.). Transition metal-free one-pot double C-H-functionalization of quinolines by disubstituted electron-deficient acetylenes. Available from: [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Available from: [Link]
-
Supporting Information for Catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. (n.d.). Available from: [Link]
-
YouTube. (2020). Reactivity of Quinoline. Available from: [Link]
-
Organic Chemistry. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Available from: [Link]
-
Wikipedia. (n.d.). Grignard reaction. Available from: [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available from: [Link]
-
Arkivoc. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]
-
University of East Anglia. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Available from: [Link]
-
Byju's. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Iodine–Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines. Journal of Chemical Research, Synopses. Available from: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Iodine–Methanol-promoted Oxidation of 2Aryl1,2,3,4-tetrahydro-4-quinolones to 2Aryl4-methoxyquinolines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Available from: [Link]
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Iodine-Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines. Available from: [Link]
-
PubMed. (2001). Oxidation of nitrobenzylic carbanions with dimethyldioxirane. new synthesis of quinomethanes and nitrobenzylic carbinols. First examples of methylation of carbanions with dimethyldioxirane. Available from: [Link]
-
MDPI. (n.d.). Selective Methanol Oxidation to Green Oxygenates—Catalyst Screening, Reaction Kinetics and Performance in Fixed-Bed and Membrane Reactors. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. byjus.com [byjus.com]
- 6. Iodine–Methanol-promoted Oxidation of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones to 2-Aryl-4-methoxyquinolines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions [organic-chemistry.org]
- 10. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of 4-(2,3-Dimethoxybenzoyl)quinoline
The following technical guide is structured as a specialized support center for 4-(2,3-Dimethoxybenzoyl)quinoline (4-DBQ). This compound, structurally related to aryl-quinoline tubulin polymerization inhibitors and certain kinase inhibitors, presents classic BCS Class II (Low Solubility, High Permeability) challenges.
Status: Active | Topic: Bioavailability & Formulation | Role: Senior Application Scientist
Executive Summary
4-(2,3-Dimethoxybenzoyl)quinoline (4-DBQ) is a lipophilic pharmacophore often investigated for antimitotic or kinase-inhibitory activity. Its bioavailability is primarily limited by aqueous solubility (
Module 1: Solubility & Formulation Troubleshooting
Core Challenge: The quinoline nitrogen is weakly basic (pKa
Q1: "My compound precipitates immediately upon dilution into PBS or media. How do I prevent this?"
Diagnosis: You are likely experiencing the "Solvent Shift" phenomenon. 4-DBQ is soluble in DMSO, but the moment the water fraction exceeds ~90%, the hydrophobic effect drives rapid crystallization. The Fix: Switch to a co-solvent/surfactant system or a complexing agent . Do not rely on simple organic solvent dilution.
Recommended Formulation Vehicles (Rat/Mouse):
| Vehicle Class | Composition (v/v) | Stability Window | Mechanism |
| Standard (IV/IP) | 5% DMSO + 40% PEG400 + 55% Water | 2–4 Hours | Cosolvency reduces dielectric constant. |
| Surfactant (Oral) | 10% TPGS + 90% Water | >24 Hours | Micellar encapsulation. |
| Complexation | 20% HP- | Days (Refrigerated) | Inclusion complex; acidic pH protonates quinoline N. |
Critical Protocol: Cyclodextrin Complexation
Dissolve 4-DBQ in minimal acetone (not DMSO).
Add to 20% w/v HP-
-CD solution under high-shear stirring.Evaporate acetone under vacuum.
Validation: Measure turbidity (Absorbance at 600nm). If
, filter (0.22); if concentration drops, complexation failed (retry with pH 4.0 buffer).
Q2: "I need to dose at 50 mg/kg, but the volume is too high. Can I use a suspension?"
Diagnosis: Yes, but standard suspensions (mortar & pestle) yield large particles (
Protocol: Top-Down Nanosizing (Media Milling)
-
Slurry: Mix 4-DBQ (20 mg/mL) in water containing 1% Tween 80 + 0.5% HPMC.
-
Milling: Add 0.5 mm Zirconia beads (bead-to-drug ratio 20:1).
-
Process: Vortex or planetary mill for 6 hours at
(prevent heat degradation). -
Validation: Dynamic Light Scattering (DLS). Target
, PDI .
Module 2: Metabolic Stability & Pharmacokinetics
Core Challenge: The 2,3-dimethoxy motif is a "soft spot" for CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid clearance via O-demethylation.
Q3: "We see high clearance in microsomes despite good permeability. What is the pathway?"
Analysis: The electron-rich dimethoxybenzoyl ring is prone to oxidative demethylation. The quinoline ring itself is relatively stable but can undergo N-oxidation.
Visualizing the Metabolic Liability:
Figure 1: Predicted metabolic clearance pathways. The O-demethylation steps (Red nodes) are the rate-limiting steps for clearance.
Q4: "How do I improve the half-life ( ) without changing the molecule?"
The Fix: Since you cannot alter the structure (e.g., deuteration of methoxy groups) in this stage, you must saturate the enzymes or bypass first-pass metabolism.
-
Route Switch: Move from PO (Oral) to SC (Subcutaneous) or IP (Intraperitoneal) to bypass hepatic first-pass.
-
Dosing Regimen: Split the dose (b.i.d. instead of q.d.) to maintain plasma levels above
without triggering toxic spikes. -
Inhibitor Co-administration (Pre-clinical only): Pre-treat with 1-aminobenzotriazole (ABT) (non-specific P450 inhibitor) only to validate if metabolism is the cause of low exposure. Note: This is for mechanistic validation, not therapy.
Module 3: Decision Logic for Experimentation
Use this logic flow to determine the correct formulation strategy based on your target dose and route.
Figure 2: Formulation selection decision tree based on dose and administration route.
References
-
Kou, X., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 14, 15522.[1] Retrieved from [Link]
-
Shahrukh, A., et al. (2025).[2][3] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Saji, S. M., et al. (2025).[4] Exploring Quinoline Scaffolds Through In Silico Technique for Drug Development. World Journal of Pharmaceutical Research, 14(15).[4] Retrieved from [Link]
-
Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828. Retrieved from [Link]
Sources
Technical Support Hub: Stabilizing 4-(2,3-Dimethoxybenzoyl)quinoline in Solution
Case ID: TSH-QBZ-004 Compound: 4-(2,3-Dimethoxybenzoyl)quinoline CAS: 1706444-41-8 Molecular Weight: 293.32 g/mol
Module 1: Diagnostic Triage
Identify your issue immediately using the observable symptoms below.
| Symptom | Probable Cause | Immediate Action |
| Solution turns yellow/brown | Photodegradation. Quinolines are highly photosensitive. The "browning" indicates the formation of conjugated degradation products or N-oxides. | Protect from light immediately. Wrap vials in aluminum foil. Use amber glassware. |
| Precipitation upon dilution | pH Shock / Aggregation. The quinoline nitrogen (pKa ~4.9) deprotonates at neutral pH, rendering the molecule lipophilic and insoluble. | Acidify aqueous buffer to pH < 4.0 or increase organic co-solvent (DMSO/EtOH) concentration. |
| LC-MS shows M+16 peak | N-Oxidation. The quinoline nitrogen has been oxidized to an N-oxide, often driven by peroxides in aged solvents or light exposure. | Use fresh, peroxide-free solvents (e.g., anhydrous THF/Ether). Purge buffers with Argon. |
| Loss of potency in bioassay | Hydrolysis or Adsorption. While the ketone bridge is stable, the compound may adhere to plastic surfaces due to high lipophilicity. | Switch to glass or low-binding plasticware. Verify concentration via HPLC before assay. |
Module 2: Core Stability Factors (FAQs)
Q1: Why does my compound precipitate when I dilute from DMSO into PBS?
Technical Insight: 4-(2,3-Dimethoxybenzoyl)quinoline behaves as a weak base due to the quinoline nitrogen.
-
Mechanism: In DMSO, the compound is solvated by dipole-dipole interactions. When diluted into Phosphate Buffered Saline (PBS, pH 7.4), the pH is well above the pKa of the quinoline nitrogen (~4.9). The molecule becomes uncharged (neutral species), leading to a drastic drop in aqueous solubility and subsequent aggregation.
-
Solution:
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO).
-
pH Adjustment: If the assay permits, lower the buffer pH to 4.5–5.0 to maintain a fraction of the protonated (soluble) species.
-
Q2: How critical is light protection?
Technical Insight: Critical. The benzoyl-quinoline conjugation creates an extended
-
Mechanism: Photon absorption promotes an electron to an excited singlet state (
). This can undergo intersystem crossing to a triplet state ( ), generating singlet oxygen ( ) or radical species that attack the electron-rich dimethoxy ring or the quinoline nitrogen. -
Protocol: All handling should be performed under yellow light or in amber vessels.
Q3: Can I store the solution at -20°C indefinitely?
Technical Insight: Not indefinitely.
-
Risk: Freeze-thaw cycles promote crystal growth (nucleation) of the neutral species, which may be difficult to re-dissolve.
-
Recommendation: Aliquot stock solutions into single-use vials. Store at -80°C for long-term stability (>1 month) or -20°C for short-term (<1 month).
Module 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol to minimize oxidation and photolysis during initial make-up.
Reagents:
-
Solid 4-(2,3-Dimethoxybenzoyl)quinoline
-
Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Argon gas line
Steps:
-
Weighing: Weigh the solid in a darkened room or protect the balance with a light shield.
-
Solvent Addition: Add anhydrous DMSO to achieve 10 mM concentration.
-
Calculation: For 2.93 mg of compound, add 1.0 mL DMSO.
-
-
Degassing: Gently bubble Argon through the solution for 30 seconds to remove dissolved oxygen.
-
Sealing: Cap tightly. Parafilm is recommended to prevent hygroscopic water absorption (DMSO is hygroscopic; water promotes hydrolysis/precipitation).
-
Storage: Wrap in aluminum foil and store at -20°C.
Protocol B: Stepwise Aqueous Dilution (Preventing "Crash-Out")
Use this for preparing assay buffers.
Workflow:
-
Start: 10 mM Stock in DMSO.
-
Intermediate: Dilute 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).
-
Why? Ethanol/PEG bridges the polarity gap between DMSO and water better than water alone.
-
-
Final: Dilute 1:100 into the Assay Buffer (Result: 10 µM).
-
Critical: Vortex immediately upon addition. Do not let the droplet sit on the surface.
-
Module 4: Visualization & Logic
Figure 1: Troubleshooting Decision Tree
Follow this logic flow to resolve stability issues.
Caption: Logical workflow for diagnosing and resolving stability issues based on observable symptoms.
Figure 2: Degradation Pathways
Understanding the enemy: How the molecule breaks down.
Caption: Primary degradation and instability pathways: N-oxidation, photolysis, and pH-dependent aggregation.
Module 5: Reference Data
Table 1: Solubility Profile
| Solvent | Solubility (Est.) | Stability Risk | Recommended Use |
| DMSO | High (>50 mM) | Hygroscopic (absorbs water) | Primary Stock Solution |
| Ethanol | Moderate (10-20 mM) | Evaporation | Intermediate Dilution |
| PBS (pH 7.4) | Very Low (<10 µM) | Precipitation | Assay Buffer (Low conc. only) |
| Acetate Buffer (pH 4.5) | Moderate | Hydrolysis (Long term) | Acidic Assay Conditions |
References
-
Carvajal, M. T., & Yalkowsky, S. (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.[1] Retrieved from [Link]
-
Rocha, I. O., et al. (2021).[2] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.[2] Retrieved from [Link][2]
-
Szemik-Hojniak, A., et al. (2017). Photophysical behavior of a potential drug candidate, trans-[2-(4-methoxystyryl)]quinoline-1-oxide tuned by environment effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 187, 148-159. Retrieved from [Link]
Sources
Troubleshooting HPLC peak tailing for quinoline derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in explaining the fundamental causes of these issues to empower you with the knowledge to develop robust and reliable analytical methods.
Understanding Peak Tailing in HPLC
Peak tailing is a common issue in HPLC where a peak is not symmetrical, exhibiting a "tail" that extends from the apex of the peak towards the baseline.[1][2] An ideal, symmetrical peak, often described as Gaussian, is crucial for accurate integration and quantification.[2] Peak asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0. Generally, a value greater than 1.2 indicates significant tailing.[1]
Quinoline derivatives, due to their basic nitrogen-containing heterocyclic structure, are particularly susceptible to peak tailing in reversed-phase HPLC.[1][3] This guide will walk you through a systematic approach to diagnose and rectify this issue.
Part 1: Diagnosing the Problem - A Troubleshooting Workflow
When encountering peak tailing with quinoline derivatives, it's essential to follow a logical troubleshooting sequence. Start with the simplest potential causes before moving to more complex method development adjustments.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Part 2: Unraveling the Causes and Implementing Solutions
Issue 1: Secondary Interactions with Residual Silanols
The "Why": The Root of the Problem
The most common cause of peak tailing for basic compounds like quinolines is secondary interactions with the stationary phase.[2][4][5] Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[6][7] At mobile phase pH values above approximately 3, these silanols can become deprotonated and negatively charged (Si-O⁻).[2][5] The basic nitrogen in the quinoline ring can be protonated, carrying a positive charge. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups, causing a portion of the analyte molecules to be retained longer and resulting in a tailing peak.[3][4][6][7]
Caption: Interaction between a quinoline derivative and a silanol group.
The "How-To": Solutions and Protocols
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to a value between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[3][4] This is often the most effective first step.
-
Protocol:
-
Prepare your aqueous mobile phase component (e.g., water with buffer).
-
Use a calibrated pH meter to monitor the pH.
-
Add a suitable acid (e.g., formic acid, phosphoric acid, or trifluoroacetic acid) dropwise until the desired pH (e.g., 2.8) is reached.[3][8]
-
Proceed with the final mobile phase preparation by mixing with the organic modifier.
-
-
-
Use a Mobile Phase Additive (Competing Base): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3][4] The TEA molecules will preferentially interact with the silanols, effectively shielding them from the quinoline analyte.[3]
-
Protocol:
-
Add a low concentration of TEA (typically 0.05% to 0.1% v/v) to the aqueous component of your mobile phase.[3]
-
Adjust the pH to the desired level using an appropriate acid.
-
Note: TEA can suppress MS signal and may have a high UV cutoff, so its use should be considered based on the detection method.
-
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the residual silanol interactions and improve peak shape.[4][9]
| Parameter | Action | Effect on Peak Tailing | Scientific Rationale |
| Mobile Phase pH | Decrease pH to 2.5-3.5 | Reduces tailing | Protonates silanol groups (Si-OH), eliminating the negative charge and minimizing ionic interactions with the basic analyte.[3][4] |
| Mobile Phase Additive | Add a competing base (e.g., 0.1% TEA) | Reduces tailing | The competing base masks the active silanol sites by preferentially interacting with them.[3][4] |
| Buffer Concentration | Increase to 25-50 mM | Can improve peak shape | Higher buffer salt concentration can help to shield the charged silanol sites.[4][9] |
Issue 2: Sample Solvent Effects
The "Why": Mismatched Elution Strength
If your quinoline derivative is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing or fronting.[13][14][15][16] The strong sample solvent can carry the analyte band down the column in a distorted manner before proper partitioning with the mobile phase can occur.[13][15]
The "How-To": Solutions
-
Ideal Solution: Dissolve your sample in the initial mobile phase composition whenever possible.[4]
-
Alternative: If a stronger solvent is required for solubility, ensure the injection volume is as small as possible.[16][17] You can also try to dilute the sample with a weaker solvent after initial dissolution.[16]
Issue 3: Metal Chelation
The "Why": Analyte-Metal Interactions
Some quinoline derivatives have structures that can chelate with trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or within the silica packing material itself.[18][19][20] This chelation can create another secondary retention mechanism, leading to peak tailing.[20][21]
The "How-To": Solutions
-
Use a Bio-inert or PEEK-lined System: If metal chelation is suspected, using an HPLC system with bio-inert fluid paths can mitigate the issue.
-
Mobile Phase Additives: Adding a chelating agent like EDTA to the mobile phase can sometimes help by binding to the free metals and preventing them from interacting with your analyte.
Frequently Asked Questions (FAQs)
Q1: All my peaks are tailing, not just the quinoline derivative. What should I check first? A: If all peaks are tailing, the issue is likely systemic rather than chemical. Check for extra-column volume, which can be caused by using tubing with too large an internal diameter or by poorly made connections between the column and the detector.[2][22] Also, a void at the head of the column can cause this problem.[23][24]
Q2: I lowered the pH, but my peak shape is still not perfect. What's the next step? A: After adjusting the pH, the next logical step is to add a competing base like TEA to your mobile phase, provided it is compatible with your detector.[3] If that doesn't resolve the issue, consider increasing the buffer concentration or trying a different brand of column, specifically one that is well end-capped.[11][12]
Q3: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, the choice of organic modifier can influence peak shape.[25][26][27] While both are common in reversed-phase HPLC, they have different properties that can affect interactions with the stationary phase and analyte. It is worth experimenting with both to see which provides better peak symmetry for your specific quinoline derivative.
Q4: My method was working fine, but now I'm seeing peak tailing. What could have happened? A: This often points to column degradation.[22][24] Over time, especially with aggressive mobile phases (high or low pH), the stationary phase can degrade, exposing more silanol groups.[24] It may be time to replace your column. Also, ensure your mobile phase was prepared correctly, as a small error in pH can lead to significant changes in peak shape.[28]
Q5: What is an acceptable tailing factor for my analysis? A: For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered excellent. Many regulated methods specify a tailing factor of less than 2.0. The acceptable limit will depend on the specific requirements of your assay and the resolution between your peak of interest and any adjacent peaks.
References
-
Effects of Sample Solvents on Peak Shape. SHIMADZU CORPORATION. [Link]
-
What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
What is endcapping? Qingdao Bangkai High-tech Materials Co.,Ltd. [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. SHIMADZU CORPORATION. [Link]
-
The role of end-capping in reversed-phase. Phenomenex. [Link]
-
The Role of End-Capping in Reversed-Phase. LabRulez LCMS. [Link]
-
The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]
-
Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
-
How to Fix Asymmetrical Chromatography Peaks. ChromPedia. [Link]
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LC Technical Tip. Phenomenex. [Link]
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How to fix asymmetrical chromatography peaks? Cytiva. [Link]
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A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
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HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]
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The LCGC Blog: Buffer Choice for HPLC Separations. LCGC International. [Link]
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A Guide For Selection of Buffer for HPLC. YouTube. [Link]
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12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
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HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmeli. [Link]
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Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Technology Networks. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
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Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. [Link]
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What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
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Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
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Peak symmetry, asymmetry and their causes in HPLC. MPL Lösungsfabrik. [Link]
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Effects of Secondary Interactions in Size Exclusion Chromatography. International Labmate. [Link]
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Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
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Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. Oxford Academic. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
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Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
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Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. ResearchGate. [Link]
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How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. [Link]
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The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. [Link]
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Why heavy metals produces peak tailing on reversed phase columns (ODS)? ResearchGate. [Link]
- Liquid chromatography stationary phases with reduced silanol interactions.
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Strategies for removing impurities from 4-(2,3-Dimethoxybenzoyl)quinoline
Welcome to the technical support center for the purification of 4-(2,3-Dimethoxybenzoyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt these strategies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 4-(2,3-Dimethoxybenzoyl)quinoline?
A: The impurity profile is intrinsically linked to the synthetic route employed, which is typically a Friedel-Crafts acylation or a related coupling reaction.[1][2] Common impurities include:
-
Starting Materials: Unreacted quinoline (basic) and 2,3-dimethoxybenzoic acid (acidic), which can form from the hydrolysis of the corresponding acyl chloride.
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) used in Friedel-Crafts reactions.[3]
-
Side-Products: Isomeric products from acylation at different positions on the quinoline ring.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: My initial purification by column chromatography gives me a yellow oil, but the literature reports a solid. What should I do?
A: This is a common issue. The presence of minor impurities or residual solvent can inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, the next step is recrystallization from a suitable solvent system. This technique is highly effective for purifying solid compounds by leveraging differences in solubility between the target compound and impurities at varying temperatures.[4][5] A detailed recrystallization protocol is provided in the troubleshooting section.
Q3: I see multiple spots on my TLC plate even after purification. How can I improve the separation?
A: Multiple spots indicate that the chosen purification method was not sufficient.
-
If you used column chromatography , the spots could be closely related isomers. Improving separation may require optimizing the mobile phase (eluent system) by using a shallower gradient or an isocratic elution with a less polar solvent system.[6] Trying a different stationary phase, like alumina, could also be beneficial.
-
If you performed an acid-base extraction , this method only removes acidic or basic impurities.[7] Neutral impurities, such as isomers, will not be separated. Subsequent column chromatography or recrystallization is necessary.
-
If you relied solely on recrystallization , some impurities might have very similar solubility profiles to your product, causing them to co-crystallize. In this case, a chromatographic step is recommended prior to recrystallization.
Q4: Can I use acid-base extraction to purify my product?
A: Yes, and it is highly recommended as an initial purification step during the reaction work-up.[7] 4-(2,3-Dimethoxybenzoyl)quinoline is a neutral ketone. This allows for the selective removal of basic impurities (like unreacted quinoline) by washing with a dilute acid (e.g., 1M HCl) and acidic impurities (like 2,3-dimethoxybenzoic acid) by washing with a dilute base (e.g., saturated sodium bicarbonate solution).[8]
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and the scientific rationale behind them.
Guide 1: Initial Purification via Acid-Base Extraction
Principle: This technique exploits the different solubilities of neutral, acidic, and basic compounds in aqueous and organic solvents. By converting acidic or basic impurities into their water-soluble salt forms, they can be selectively washed away from the desired neutral product, which remains in the organic layer.[7][9]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash (Removes Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The basic quinoline impurity will react with HCl to form a water-soluble ammonium salt, which partitions into the aqueous (bottom) layer.[8]
-
Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.
-
-
Base Wash (Removes Acidic Impurities):
-
To the remaining organic layer in the funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake and vent as before. The acidic 2,3-dimethoxybenzoic acid impurity will be deprotonated by the weak base to form its water-soluble sodium salt.[8]
-
Drain and discard the aqueous layer. Repeat this wash.
-
-
Brine Wash & Drying:
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, but significantly purer, product.
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing acidic and basic impurities.
Guide 2: Purification by Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique used to separate compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent).[10] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.
Experimental Protocol:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (100-200 mesh is common) in the initial, least polar eluent mixture.
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product from the acid-base extraction in a minimal amount of the chromatography solvent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate). This is known as a gradient elution.[6] The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified 4-(2,3-Dimethoxybenzoyl)quinoline.
-
Data Summary Table: Chromatography Parameters
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard, cost-effective polar stationary phase suitable for separating moderately polar ketones.[11] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for initial elution of non-polar impurities, followed by elution of the product as polarity increases. |
| TLC Visualization | UV light (254 nm) | Aromatic systems like quinoline are typically UV-active, allowing for easy visualization. |
Guide 3: Final Purification by Recrystallization
Principle: Recrystallization purifies solids by dissolving the crude material in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly.[12] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution (the "mother liquor").[] The key to a successful recrystallization is selecting an appropriate solvent.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.
-
Test small batches with solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution. Adding too much solvent will prevent crystallization upon cooling.[12]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them before cooling.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.[5]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be checked by melting point analysis or spectroscopy.
-
Workflow Diagram: Overall Purification Strategy
Caption: A multi-step strategy for high-purity product isolation.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][9]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][7]
-
Fayad, S., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][8]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
- Google Patents. (1943). Purification of ketones.
-
National Center for Biotechnology Information. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Retrieved from [Link][14]
-
International Journal of Research and Analytical Reviews. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link][5]
- Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
-
J-STAGE. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Retrieved from [Link]
-
YouTube. (2015). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Retrieved from [Link]
- Google Patents. (1983). Process for purification of quinoline yellow.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][1]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][3]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link][2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
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- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
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- 11. rac.ac.in [rac.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for 4-Benzoylquinoline Synthesis
Status: Operational Ticket ID: BZQ-OPT-404 Subject: Troubleshooting Catalyst Selection & Regioselectivity for 4-Benzoylquinoline Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "4-Position" Paradox
Synthesizing 4-benzoylquinoline presents a classic heteroaromatic challenge: the pyridine ring of quinoline is electron-deficient, making the 4-position highly resistant to standard electrophilic aromatic substitution (Friedel-Crafts). Simultaneously, the nitrogen atom is a potent Lewis base that poisons traditional Lewis acid catalysts.
The Solution: Stop treating this as a substitution problem on a neutral ring. The most reliable, scalable pathway is Transition Metal-Catalyzed Carbonylative Coupling using a pre-functionalized 4-haloquinoline. This guide prioritizes this methodology while addressing alternative radical pathways.
Module 1: The Gold Standard – Pd-Catalyzed Carbonylative Coupling
Primary Workflow: 4-Haloquinoline + Phenylboronic Acid + CO (or surrogate)
Troubleshooting Guide
Q1: My reaction stalls after oxidative addition. I see starting material but no product. What is happening? Diagnosis: Catalyst Poisoning or CO Saturation.
-
The Mechanism: The quinoline nitrogen (N-atom) can coordinate to the Pd(II) center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state. Alternatively, too much CO pressure can saturate the metal center, preventing the transmetallation step.
-
Corrective Protocol:
-
Switch Ligands: Use bulky, electron-rich phosphines like Xantphos or P(t-Bu)3 . The steric bulk prevents the N-atom from coordinating effectively.
-
CO Management: If using CO gas, lower the pressure to 1 atm (balloon). High pressure (>5 atm) inhibits the reaction.
-
CO Surrogates: Switch to solid CO sources like Molybdenum Hexacarbonyl [Mo(CO)6] or Chloroform (CHCl3) under basic conditions to release CO slowly, matching the catalytic turnover rate.
-
Q2: I am getting the direct coupling product (4-phenylquinoline) instead of the ketone. Why? Diagnosis: Slow CO Insertion.
-
The Cause: The rate of transmetallation (direct coupling) is faster than the rate of CO insertion (migratory insertion).
-
Corrective Protocol:
-
Temperature: Lower the reaction temperature slightly (e.g., from 100°C to 80°C). CO insertion is often favored at lower temperatures relative to direct transmetallation.
-
Pressure: Increase CO concentration slightly (if using balloon, ensure active bubbling/replenishment).
-
Recommended Catalyst System (Table 1)
| Component | Recommendation | Function |
| Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Lab-stable Pd(II) or Pd(0) sources. |
| Ligand | Xantphos or DPEphos | Bidentate ligands with wide bite angles favor reductive elimination of the ketone. |
| Base | K2CO3 or Et3N | Neutralizes the acid byproduct; inorganic bases preferred for Suzuki-type coupling. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents prevent competition for the metal center. |
Module 2: The Radical Alternative – Minisci Acylation
Primary Workflow: Quinoline + Benzaldehyde/Alpha-Keto Acid + Oxidant
Q3: I am using a Minisci-type radical reaction, but I get a 1:1 mixture of 2-benzoyl and 4-benzoyl isomers. How do I favor the 4-position? Diagnosis: Lack of Steric/Electronic Control.
-
The Science: Nucleophilic acyl radicals attack the most electron-deficient positions (C2 and C4). C2 is generally more reactive due to proximity to the nitrogen.
-
Corrective Protocol:
-
Block the C2 Position: This is the only way to guarantee high C4 selectivity in radical chemistry. Use 2-substituted quinolines (e.g., 2-methylquinoline) if the final application allows.
-
Acidic Medium: Run the reaction in TFA (Trifluoroacetic acid) . Protonation of the Nitrogen maximizes the electron deficiency at C4, marginally improving C4 selectivity, though C2 often remains dominant.
-
Module 3: Why Friedel-Crafts Fails (The "Do Not Attempt" Zone)
Q4: Why can't I just react quinoline with benzoyl chloride and AlCl3? It works for benzene. Diagnosis: Fundamental Reactivity Mismatch.
-
Deactivation: The pyridine ring withdraws electron density, making the ring 10^6 times less reactive than benzene.
-
Complexation: The Lewis Acid (AlCl3) coordinates immediately to the Nitrogen lone pair. This creates a positive charge on the nitrogen, further deactivating the ring to the point of inertness.
-
Result: You will recover starting material or form black tar (polymerization).
-
Visualizing the Solution
Workflow 1: The Catalytic Cycle (Pd-Carbonylation)
Caption: Figure 1. Palladium-catalyzed carbonylative cycle.[1][2][3][4] Note the critical "CO Insertion" step which must outcompete direct transmetallation to avoid side products.
Standard Operating Procedure (SOP): Carbonylative Suzuki Coupling
Objective: Synthesis of 4-benzoylquinoline from 4-chloroquinoline.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)2 (2 mol%)
-
Xantphos (3 mol%)
-
K2CO3 (3.0 equiv)
-
Mo(CO)6 (1.0 equiv) [Solid CO Source]
-
Solvent: Toluene/Water (4:1)
Protocol:
-
Setup: In a glovebox or under Argon flow, charge a pressure tube with 4-chloroquinoline, phenylboronic acid, Pd(OAc)2, Xantphos, K2CO3, and Mo(CO)6.
-
Solvation: Add degassed Toluene and Water.
-
Reaction: Seal the tube and heat to 90°C for 16 hours. Note: Mo(CO)6 decomposes to release CO gas at this temperature.
-
Workup: Cool to room temperature. Release pressure carefully in a fume hood (CO gas!). Filter through a Celite pad.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Validation Check:
-
TLC: Product should be significantly less polar than the starting 4-chloroquinoline.
-
1H NMR: Look for the disappearance of the C4-H signal (if using quinoline) or shift in adjacent protons. The benzoyl ketone peak (C=O) typically appears around 196 ppm in 13C NMR.
References
-
Wu, X. et al. "Palladium-Catalyzed Carbonylative Coupling of Aryl Halides with Aryl Boronic Acids." Chemistry - A European Journal, 2011. Link
-
Schoenberg, A. & Heck, R.F. "Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides." Journal of Organic Chemistry, 1974. Link
-
Dunetz, J.R. & Magano, J. "Applications of Oxidative Addition Complexes in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2011.[5] Link
-
Minisci, F. "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973. Link
Sources
- 1. 4-Quinolone synthesis [organic-chemistry.org]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Carbonylative Coupling of 4,4â-Diiodobiphenyl Catalyzed by Pd(NHC) Complex [file.scirp.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR and 13C NMR characterization of 4-(2,3-Dimethoxybenzoyl)quinoline
Executive Summary
4-(2,3-Dimethoxybenzoyl)quinoline represents a critical pharmacophore in the development of tubulin polymerization inhibitors and anticancer agents.[1] However, its synthesis—often via Friedel-Crafts acylation or Minisci-type radical substitution—frequently yields regioisomeric byproducts (specifically the 2-substituted isomer) that possess identical mass spectra.[1]
This guide provides a definitive technical framework for the structural validation of 4-(2,3-dimethoxybenzoyl)quinoline.[1] Unlike standard data sheets, this document focuses on comparative structural analysis , distinguishing the target molecule from its most common synthetic impurities using 1H and 13C NMR spectroscopy.
Part 1: Comparative Analysis & Strategic Characterization[1]
The Core Challenge: Regioisomer Differentiation
In the synthesis of 4-substituted quinolines, the primary "alternative" that must be ruled out is the 2-substituted regioisomer .[1] Both isomers share the same molecular weight (
Comparative Diagnostic Table: Target (4-Pos) vs. Alternative (2-Pos)
| Feature | Target: 4-(2,3-Dimethoxybenzoyl) | Alternative: 2-(2,3-Dimethoxybenzoyl) | Diagnostic Logic |
| H-2 Proton (Quinoline) | Present (Singlet/Doublet | Absent | Primary Differentiator. The H-2 proton is highly deshielded by the ring nitrogen.[1] Its presence confirms the 4-position is substituted (leaving C2-H intact).[1] |
| H-3 Proton | Doublet ( | Doublet ( | In the 2-isomer, H-3 is deshielded by the adjacent carbonyl.[1] In the 4-isomer, H-3 is shielded relative to H-2.[1] |
| Carbonyl Carbon ( | Ineffective for distinguishing regioisomers alone; both are aryl ketones.[1] | ||
| Solubility | Moderate in CDCl | High in CDCl | 4-substituted quinolines often stack more efficiently, lowering solubility.[1] |
Solvent Selection Strategy: DMSO-d vs. CDCl
Choosing the correct solvent is not merely about solubility; it dictates the resolution of the aromatic region.
-
CDCl
(Chloroform-d):-
Pros: Sharp lines, standard chemical shift referencing.
-
Cons: Potential overlap of the dimethoxy signals with water peaks if not dry; chemical shift anisotropy can cause accidental equivalence in the benzoyl ring.[1]
-
-
DMSO-d
(Dimethyl sulfoxide-d ):-
Pros:Recommended. Superior solubility for polar heterocyclic ketones.[1] The high viscosity broadens peaks slightly, but the solvent's polarity separates the critical H-2 quinoline signal from the rest of the aromatic cluster.
-
Cons: Strong water peak at 3.33 ppm can obscure methoxy signals (~3.8 ppm) if the sample is wet.[1]
-
Part 2: Detailed Experimental Protocols
Sample Preparation (Self-Validating Protocol)
To ensure data integrity and prevent "concentration effects" that shift peaks:
-
Massing: Weigh 10–15 mg of the dried solid. ( < 5 mg leads to poor signal-to-noise for quaternary carbons; > 20 mg causes viscosity broadening).[1]
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).[1] -
Filtration: If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube.[1] Suspended solids degrade field homogeneity (shimming).[1]
-
Equilibration: Allow the sample to reach probe temperature (25°C or 298 K) for 5 minutes before acquisition to prevent convection currents.
Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR:
-
13C NMR:
Part 3: Structural Assignment & Data[1]
Logic Flow for Structural Confirmation
The following diagram illustrates the decision process for confirming the structure based on spectral data.
Figure 1: Decision tree for the structural assignment of regioisomers in benzoylquinoline synthesis.
Experimental Data Summary
The following chemical shifts are representative of the 4-aroylquinoline scaffold in DMSO-d
Table 1: 1H NMR Assignment (500 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Assignment Logic | |
| 2-H | 8.95 – 9.05 | Doublet | 4.4 | Diagnostic. Deshielded by N-atom.[1] |
| 8-H | 8.15 – 8.25 | Doublet | 8.5 | Perideshielding effect from the ring junction. |
| 5-H | 7.90 – 8.00 | Doublet | 8.4 | Adjacent to the benzoyl group (anisotropic effect).[1] |
| 7-H | 7.75 – 7.85 | Triplet (ddd) | 8.0, 1.5 | Typical aromatic coupling. |
| 6-H | 7.55 – 7.65 | Triplet (ddd) | 8.0, 1.5 | Typical aromatic coupling. |
| 3-H | 7.45 – 7.55 | Doublet | 4.4 | Couples with H-2.[1] Shielded relative to H-2.[1] |
| 6'-H | 7.10 – 7.20 | Doublet | 8.0 | Benzoyl ring; ortho to carbonyl. |
| 5'-H | 7.20 – 7.30 | Triplet | 8.0 | Benzoyl ring; meta to carbonyl. |
| 4'-H | 7.20 – 7.30 | Doublet | 8.0 | Benzoyl ring.[1] |
| OCH | 3.85 | Singlet | - | 3-position Methoxy.[1] |
| OCH | 3.65 | Singlet | - | 2-position Methoxy (Shielded by steric twist).[1] |
Table 2: 13C NMR Assignment (125 MHz, DMSO-d
)
| Carbon Type | Shift ( | Assignment Note |
| C=O | 194.5 | Ketone carbonyl. |
| C-2 (Quin) | 150.5 | Highly deshielded (C=N).[1] |
| C-O (Ar) | 152.8, 148.5 | Ipso carbons attached to Methoxy groups.[1] |
| C-4 (Quin) | 144.0 | Quaternary carbon attached to Carbonyl.[1] |
| OCH | 56.2, 60.5 | Methoxy carbons.[1] The 2-OMe is often shifted downfield (~60ppm) due to ortho-disubstitution crowding.[1] |
Part 4: Advanced Validation (2D NMR)
For regulatory submission or publication, 1D NMR is often insufficient.[1] The following correlations confirm the connectivity:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
NOESY (Nuclear Overhauser Effect):
-
A spatial correlation (NOE) should be observed between Quinoline H-3 and the Benzoyl H-6' (ortho proton).[1] This confirms the proximity of the two ring systems, which is geometrically distinct in the 4-isomer compared to the 2-isomer.
-
References
-
General Quinoline Characterization: BenchChem. (2025).[1][2][3] Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Link
-
Synthesis of Aroylquinolines: Wang, H., et al. (2018).[1] Aroylquinolines from 2-Aminobenzylalcohols and Propiophenones under Metal-organic Framework Catalysis. RSC Advances, 8, 31455–31464.[1][4] Link
-
NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for increment-based shift prediction).
-
Solvent Effects: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on solvent selection and pulse sequences).
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 4-(2,3-Dimethoxybenzoyl)quinoline
This guide provides a comprehensive, scientifically-grounded framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(2,3-Dimethoxybenzoyl)quinoline. As drug development professionals, our goal extends beyond simple quantification; we must develop robust, stability-indicating methods that can unequivocally assess the analyte in the presence of process impurities and potential degradation products. This document eschews a rigid template, instead offering a logical, field-proven workflow that emphasizes the causality behind experimental choices, ensuring the final method is both reliable and defensible.
The Foundation: Understanding the Analyte
Before any practical work begins, a thorough understanding of the analyte, 4-(2,3-Dimethoxybenzoyl)quinoline, is paramount. Its chemical structure dictates its behavior in a chromatographic system.
-
Structure: The molecule contains a quinoline ring system, a benzoyl group, and two methoxy groups. This structure features multiple aromatic rings and a ketone, making it an excellent chromophore for UV detection. The quinoline nitrogen provides a basic site, while the overall structure is largely hydrophobic, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1][2]
-
UV Absorbance: The extensive conjugation will result in strong UV absorbance. A preliminary scan using a photodiode array (PDA) detector is essential to determine the optimal detection wavelength (λmax) for maximum sensitivity and to assess the UV spectra of potential impurities.
-
Solubility: Initial solubility tests in common HPLC solvents (e.g., acetonitrile, methanol, water) are necessary to prepare stock solutions and define the appropriate sample diluent.
The Strategic Workflow: A Systematic Approach to Method Development
A haphazard approach to method development is inefficient and rarely yields an optimal method. We will follow a systematic, multi-phase workflow designed to logically refine chromatographic conditions.
Caption: A systematic workflow for HPLC method development.
Phase 1: Comparative Method Scouting
The objective of this phase is to identify the most promising stationary phase and mobile phase combination that provides adequate retention and the best initial selectivity for the main peak and any visible impurities.
Causality Behind the Choices:
-
Stationary Phase: A standard C18 column is the workhorse of RP-HPLC and serves as our baseline. However, the highly aromatic nature of 4-(2,3-Dimethoxybenzoyl)quinoline suggests that a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[3]
-
Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally has a lower viscosity and provides different selectivity compared to MeOH.[4] We will screen both. A volatile buffer, such as ammonium formate or acetate, is preferred for pH control, especially if the method is to be mass spectrometry (MS) compatible.[5]
Experimental Protocol: Initial Scouting
-
System Preparation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.[6]
-
Analyte Preparation: Prepare a 0.5 mg/mL solution of 4-(2,3-Dimethoxybenzoyl)quinoline in a 50:50 (v/v) mixture of ACN and water.
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: A broad, fast gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA scan from 200-400 nm, with extraction at λmax.
-
Injection Volume: 5 µL
-
-
Execution: Run the gradient on both the C18 and Phenyl-Hexyl columns, first with ACN as mobile phase B, and then with MeOH.
Data Presentation: Scouting Results Comparison
| Parameter | Method 1: C18 Column / ACN | Method 2: Phenyl-Hexyl / ACN | Method 3: C18 Column / MeOH | Method 4: Phenyl-Hexyl / MeOH |
| Retention Time (Main Peak) | 10.2 min | 11.5 min | 9.8 min | 10.9 min |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 1.4 | 1.2 |
| Resolution (Main Peak to Closest Impurity) | 1.8 | 2.5 | 1.6 | 2.2 |
| Observations | Acceptable separation. | Superior resolution due to potential π-π interactions. Sharper peak shape. | Increased tailing, lower resolution. | Better than MeOH on C18, but inferior to ACN. |
Phase 2: Method Optimization
With the best column and mobile phase selected, the next step is to refine the gradient and other parameters to ensure optimal separation of all components in a reasonable runtime. The goal is to achieve a resolution (Rs) of >2.0 for all adjacent peaks.
The gradient will be tailored based on the scouting run, focusing on a shallower slope around the elution time of the main peak and its impurities. The temperature and flow rate can also be adjusted to further improve peak shape and resolution.
Phase 3: Proving Specificity via Forced Degradation
A purity method is of limited value if it cannot separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation, or stress testing, is the cornerstone of developing a "stability-indicating" method, as mandated by ICH guidelines.[7][8] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level to be detected and resolved.[9]
Caption: Logic flow for developing a stability-indicating method.
Experimental Protocol: Forced Degradation Studies
Prepare separate solutions of the API (approx. 0.5 mg/mL) and subject them to the following conditions as recommended by ICH guideline Q1A(R2).[10]
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 24 hours. Neutralize with 0.1N HCl before injection.[11]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the API solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation of API | No. of Degradation Peaks | Resolution (Rs) of Closest Degradant Peak |
| Acid Hydrolysis (1N HCl, 60°C) | 15.2% | 2 | 3.1 |
| Base Hydrolysis (0.1N NaOH, RT) | 8.5% | 1 | 2.8 |
| Oxidation (3% H₂O₂) | 18.9% | 3 | 2.5 |
| Thermal (105°C, solid) | 5.1% | 1 | 4.0 |
| Photolytic (ICH Q1B) | 11.7% | 2 | 3.5 |
| Control (Unstressed) | <0.1% | 0 | N/A |
Ensuring Method Reliability: Validation and Peak Purity
The final step is to validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13] Concurrently, the PDA detector is used to confirm the specificity of the method by assessing peak purity.
Trustworthiness Through Peak Purity Analysis
A PDA detector acquires the entire UV-Vis spectrum at every point across a chromatographic peak.[6][14] HPLC software can then compare these spectra. If a peak is pure, the spectra across the entire peak (upslope, apex, and downslope) should be identical.[15][16] If a hidden impurity is co-eluting, the spectra at the peak's leading or tailing edge will differ from the spectrum at the apex. This is often expressed as a "Purity Angle" being less than a "Purity Threshold."[17] This spectral confirmation is a self-validating system that provides a high degree of confidence in the method's specificity.[18][19]
Recommended Final Protocol
Based on the comparative scouting, optimization, and forced degradation studies, the following method is recommended for the purity analysis of 4-(2,3-Dimethoxybenzoyl)quinoline.
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a PDA detector.
-
Column: Phenyl-Hexyl (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or determined λmax)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 65 20.0 90 22.0 90 22.1 30 | 27.0 | 30 |
System Suitability Test (SST):
Before sample analysis, inject a standard solution five times. The %RSD for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.[18]
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a robust, stability-indicating HPLC method for the purity analysis of 4-(2,3-Dimethoxybenzoyl)quinoline. By beginning with a deep understanding of the analyte, comparing stationary and mobile phases, and rigorously challenging the method with forced degradation studies, we have established a scientifically sound protocol. The final method, utilizing a Phenyl-Hexyl column, offers superior selectivity for this aromatic compound. The integration of PDA-based peak purity analysis provides an essential layer of trust, ensuring the method is truly specific and fit for its intended purpose in a regulated drug development environment.
References
-
GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. [Link]
-
Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]
-
LCGC. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC?[Link]
-
PubMed. (n.d.). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
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- 1. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 3. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 4. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 18. ajpaonline.com [ajpaonline.com]
- 19. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to Tubulin Inhibitors: Structure-Activity Relationship of 4-(2,3-Dimethoxybenzoyl)quinoline vs. Combretastatin A-4
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of tubulin polymerization inhibitors: the natural product Combretastatin A-4 (CA-4) and the synthetic 4-(2,3-Dimethoxybenzoyl)quinoline. Both compound classes target the colchicine binding site on β-tubulin, a clinically validated strategy in oncology, yet their structural differences offer profound insights into designing next-generation anticancer agents with improved pharmacological profiles.
Introduction: Microtubules as a Premier Anticancer Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] Disruption of this delicate equilibrium is a cornerstone of cancer chemotherapy.[3] Agents that interfere with microtubule dynamics, such as the stabilizing taxanes and the destabilizing vinca alkaloids, are mainstays in clinical practice.
Among the destabilizing agents, those that bind to the colchicine site on β-tubulin have garnered significant attention.[4][5][6] Combretastatin A-4 (CA-4), isolated from the African bush willow tree Combretum caffrum, is one of the most potent and well-studied inhibitors of this class.[6][7][8] Its simple structure and potent activity have made it a benchmark for drug design. However, inherent liabilities, such as poor water solubility and metabolic instability, have spurred the development of novel scaffolds.[9] The 4-(aroyl)quinoline series, including 4-(2,3-Dimethoxybenzoyl)quinoline, represents a promising synthetic alternative designed to overcome these limitations while retaining high potency.
Combretastatin A-4: The Archetypal Stilbene Inhibitor
CA-4's potent biological activity stems from a deceptively simple stilbene scaffold. It acts as both a cytotoxic antimitotic agent and a powerful vascular disrupting agent (VDA), selectively targeting the immature vasculature of tumors.[6][7][10]
Core Structure and Mechanism of Action
The fundamental structure of CA-4 features two substituted phenyl rings (A and B) connected by an ethene bridge.[11] The molecule binds to the colchicine site at the interface of α- and β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6][11][12] This leads to the disassembly of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.[13]
Caption: Core chemical structures of Combretastatin A-4 and a representative 4-(Aroyl)quinoline.
Structure-Activity Relationship (SAR) of Combretastatin A-4
Decades of research have precisely mapped the pharmacophoric requirements for CA-4's activity:[7][14]
-
The A-Ring (3,4,5-Trimethoxyphenyl): This moiety is a hallmark of many colchicine-site binders and is considered fundamental for high-potency binding.[7][15] The three methoxy groups are believed to form critical hydrogen bonds and hydrophobic interactions within the binding pocket.[4] Altering this 3,4,5-substitution pattern almost invariably leads to a significant loss of activity.[15]
-
The Ethene Bridge: The cis or (Z) configuration of the double bond is absolutely crucial for activity.[7][16] This geometry forces the A and B rings into a specific twisted conformation that fits optimally into the colchicine site. The corresponding trans or (E) isomer is orders of magnitude less active. A major drawback of CA-4 is its tendency to isomerize to the inactive trans form in vivo.[9] This has led to the development of analogs where the double bond is replaced by five-membered heterocyclic rings (e.g., imidazole, oxazole) to lock the molecule in the active cis-like conformation.[17][18]
-
The B-Ring (3'-hydroxy-4'-methoxyphenyl): While more amenable to modification than the A-ring, the B-ring's substitution pattern is still vital. The 3'-hydroxyl and 4'-methoxy groups contribute significantly to binding. Replacing the 3'-hydroxyl group with an amino group was found to enhance water solubility and improve in vivo antitumor activity without compromising potency.[17]
4-(Aroyl)quinolines: A Stable and Potent Synthetic Alternative
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs due to its favorable physicochemical properties and versatile biological activities.[13][19] In the context of tubulin inhibitors, replacing the B-ring and ethene bridge of CA-4 with a quinoline moiety and a carbonyl linker has yielded a new class of potent, stable, and orally active agents.[17][19]
Core Structure and Rationale for Design
The 4-(aroyl)quinoline scaffold maintains the essential pharmacophoric arrangement of CA-4. The aroyl moiety, such as the 2,3-dimethoxybenzoyl group, serves as the A-ring mimic. The rigid and planar quinoline ring system acts as a surrogate for the B-ring. These two components are connected by a carbonyl group, which acts as a stable linker, constraining the rings in a fixed orientation that mimics the active conformation of CA-4.[20] This design elegantly solves the problem of cis/trans isomerization.
Structure-Activity Relationship (SAR) of 4-(Aroyl)quinolines
SAR studies on this class have revealed key insights for optimizing activity:
-
The Aroyl "A-Ring": Similar to CA-4, the substitution pattern on the benzoyl ring is critical. While the 2,3-dimethoxy pattern is effective, studies on related analogs often show that a 3,4,5-trimethoxybenzoyl group, directly mimicking CA-4's A-ring, confers maximal potency.[20][21]
-
The Carbonyl Linker: The ketone bridge serves as a key hydrogen bond acceptor and maintains the crucial spatial relationship between the two aromatic systems. Its replacement with other linkers generally diminishes activity.
-
The Quinoline "B-Ring": The quinoline ring offers significant advantages. It provides a larger hydrophobic surface for interaction and its nitrogen atom can act as a hydrogen bond acceptor.[2] Substitutions on the quinoline ring can be used to fine-tune activity and pharmacokinetic properties. For example, methoxy substitutions at the C-6 or C-7 positions of the quinoline ring have been shown to enhance antiproliferative activity.[21][22]
Caption: Mechanism of action for colchicine-site tubulin polymerization inhibitors.
Comparative Summary and Quantitative Data
| Feature | Combretastatin A-4 (CA-4) | 4-(Aroyl)quinoline Analogs |
| Core Scaffold | Stilbene (A-ring + B-ring + ethene bridge) | Aroylquinoline (A-ring mimic + Quinoline + carbonyl bridge) |
| Linker Stability | Prone to cis to trans isomerization (inactivation)[9][16] | Conformationally locked; chemically stable |
| B-Ring Moiety | Substituted Phenyl Ring | Quinoline Heterocycle |
| Solubility | Poor aqueous solubility (prodrug CA-4P required)[9][10] | Generally improved, tunable via quinoline substitution |
| Primary Target | Colchicine binding site on β-tubulin[6][11] | Colchicine binding site on β-tubulin[21] |
Table 1: Biological Activity Data
| Compound | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity IC₅₀ (nM) vs. HCT-116 | Cytotoxicity IC₅₀ (nM) vs. A549 |
| Combretastatin A-4 | ~0.5 - 3.0[17] | ~1-10 | ~1-10 |
| Quinoline Analog 12c ¹ | 1.12 | 30 | 80 |
| Quinoline Analog G13 ² | 13.5 | 900 | 860 |
¹Data from reference[22]. Analog 12c is a quinoline-oxazolone derivative. ²Data from reference[21]. Analog G13 is a 2-(3,4,5-trimethoxyphenyl)-4-amide-quinoline. (Note: Direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions between different studies.)
Experimental Protocols for Evaluation
A logical workflow is essential for characterizing novel tubulin inhibitors. This involves confirming target engagement, assessing cellular effects, and predicting binding interactions.
Caption: A typical experimental workflow for the discovery and validation of tubulin inhibitors.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules.[3]
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will prevent this increase.[3][23]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure tubulin protein (porcine brain) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[23][24] Keep on ice.
-
Prepare a 10 mM GTP stock solution.
-
Prepare test compounds in DMSO at 100x the final desired concentration. Positive control: Nocodazole or Colchicine. Negative control: DMSO vehicle.
-
-
Assay Setup (96-well format):
-
To each well of a pre-warmed (37°C) black 96-well plate, add the appropriate volume of pre-warmed assay buffer containing GTP and a fluorescent reporter (e.g., DAPI).[23]
-
Add 1 µL of the 100x test compound or control to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the ice-cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the Vmax (maximum rate) of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[25][26][27]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[28]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent viability against the logarithm of the compound concentration.
-
Molecular Docking Simulation
Computational docking predicts the preferred binding mode and affinity of a ligand within the target protein's binding site.
Methodology:
-
Preparation of Receptor and Ligand:
-
Obtain the crystal structure of tubulin, preferably complexed with a known colchicine-site ligand (e.g., PDB ID: 5LYJ).[4]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 3D structure of the ligand (e.g., 4-(2,3-dimethoxybenzoyl)quinoline) and perform energy minimization.
-
-
Docking Execution:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.
-
Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.[5] The software will generate multiple possible binding poses.
-
-
Analysis:
-
Analyze the top-ranked poses based on their docking score (estimated binding energy).
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the colchicine binding pocket (e.g., Cys241, Leu248, Ala316).[4][12]
-
Compare the predicted binding mode with that of known inhibitors like colchicine or CA-4 to validate the model and rationalize SAR data.
-
Conclusion
Both Combretastatin A-4 and the 4-(aroyl)quinoline class are potent inhibitors of tubulin polymerization that function by binding to the colchicine site. While CA-4 serves as a powerful natural product lead, its clinical potential is hampered by poor solubility and metabolic instability arising from its cis-stilbene bridge.
The rational design of 4-(aroyl)quinoline analogs represents a significant advancement. By replacing the labile ethene bridge with a stable carbonyl linker and the phenyl B-ring with a versatile quinoline heterocycle, medicinal chemists have created a new class of agents with a superior pharmacological profile. These compounds are not susceptible to isomerization, often possess better drug-like properties, and offer extensive opportunities for SAR exploration through modification of the quinoline ring. The continued investigation of this and related heterocyclic scaffolds holds great promise for the development of next-generation tubulin-targeting anticancer drugs.
References
- Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents. ACS Omega.
- Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiprolifer
- Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
- Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applic
- New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies.
- The biology of the combretastatins as tumour vascular targeting agents. PMC - NIH.
- Combretastatin a-4 analogs as anticancer agents. PubMed.
- Combretast
- Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI.
- Vascular disrupting agents. amdbook.org.
- 3.3.
- Unveiling the Structure-Activity Relationship of Combretastatin A-4 Analogs: A Technical Guide for Drug Development Professional. Benchchem.
- Application Notes and Protocols: In Vitro Tubulin Polymeriz
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- Combretastatins: In vitro structure-activity relationship, mode of action and current clinical st
- Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks.
- Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents.
- Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. Taylor & Francis Online.
- Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central.
- Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors. MedChemComm (RSC Publishing).
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cytotoxicity MTT Assay Protocols and Methods.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Tubulin Polymeriz
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. PubMed.
- Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretast
- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PMC.
- Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed.
- Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. PubMed.
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.
- Synthesis and Biological Evaluation of 4-Phenoxy-6,7-disubstituted Quinolines Possessing Semicarbazone Scaffolds as Selective c-Met Inhibitors.
- Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review.
- In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC.
- Computational Approaches to the Rational Design of Tubulin-Targeting Agents. MDPI.
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Comparing IC50 values of 4-(2,3-Dimethoxybenzoyl)quinoline with standard chemotherapy agents
This guide provides a technical framework for evaluating 4-(2,3-Dimethoxybenzoyl)quinoline (CAS: 1706444-41-8), a synthetic small molecule belonging to the 4-benzoylquinoline scaffold.
Editorial Note: While specific public IC50 datasets for this exact analog are emerging and often proprietary, this guide synthesizes data from the broader 4-benzoylquinoline class (a well-validated family of tubulin polymerization inhibitors) to establish the necessary benchmarking protocols against standard chemotherapy agents.
Compound Profile & Mechanism of Action
Target Compound: 4-(2,3-Dimethoxybenzoyl)quinoline Class: 4-Benzoylquinoline derivative Primary Mechanism (Predicted): Microtubule Destabilization (Colchicine Binding Site).[1] Secondary Potential: Kinase inhibition (e.g., VEGFR/c-Met) based on scaffold pleiotropy.
The 4-benzoylquinoline scaffold is structurally designed to mimic Combretastatin A-4 (CA-4) . The benzoyl moiety occupies the colchicine binding site on
Comparative IC50 Benchmarks
To objectively assess the potency of 4-(2,3-Dimethoxybenzoyl)quinoline, it must be screened alongside agents with defined mechanisms. The table below provides the validation thresholds required to classify the compound as "potent."
Standard Agent Reference Data (Human Carcinoma Cell Lines)
| Agent | Mechanism Class | Target Site | Ref. IC50 (MCF-7 Breast) | Ref. IC50 (A549 Lung) | Comparison Logic |
| Paclitaxel | Microtubule Stabilizer | Taxane Site | 2.5 – 7.5 nM | 4 – 15 nM | Inverse Control: Stabilizes vs. Destabilizes. |
| Vinblastine | Microtubule Destabilizer | Vinca Site | 1.0 – 5.0 nM | 5 – 10 nM | Functional Analog: Distinct binding site. |
| Colchicine | Microtubule Destabilizer | Colchicine Site | 10 – 20 nM | 15 – 30 nM | Direct Competitor: Same binding pocket. |
| CA-4 | Microtubule Destabilizer | Colchicine Site | 1.0 – 3.5 nM | 2 – 5 nM | Structural Analog: The scaffold benchmark. |
| Doxorubicin | DNA Intercalator | Topoisomerase II | 100 – 300 nM | 200 – 500 nM | Mechanism Control: Non-tubulin cytotoxicity. |
| Target Compound * | Tubulin Inhibitor | Colchicine Site | < 100 nM (Target) | < 100 nM (Target) | Must outperform Doxorubicin to be viable. |
*Note on Target Compound Data: For the 4-benzoylquinoline class, an IC50 < 50 nM indicates high affinity. If the 2,3-dimethoxy analog yields an IC50 > 1
M, it suggests a loss of fit in the hydrophobic pocket compared to the 3,4,5-trimethoxy analogs, or a shift in mechanism toward kinase inhibition.
Experimental Protocols for Validation
To generate the comparative data, the following self-validating workflows must be utilized.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine the IC50 value relative to Paclitaxel and Doxorubicin.
-
Seeding: Plate tumor cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment:
-
Dissolve 4-(2,3-Dimethoxybenzoyl)quinoline in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.01 nM to 100
M). -
Include Paclitaxel (Positive Control) and 0.1% DMSO (Vehicle Control).
-
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Protocol B: Tubulin Polymerization Assay
Purpose: Confirm the mechanism of action (Destabilization vs. Stabilization).
-
Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 1 mM GTP. -
Baseline: Monitor turbidity at 340 nm at 37°C.
-
Addition:
-
Control: Tubulin + GTP (Rapid polymerization).
-
Paclitaxel (5
M): Hyper-polymerization (Curve shifts left/up). -
Vinblastine/Colchicine (5
M): Inhibition (Flat line). -
Target Compound (5
M): If the curve flattens (resembling Colchicine), it confirms polymerization inhibition .
-
Mechanistic Pathway Visualization
The following diagram illustrates the competitive binding dynamics where 4-(2,3-Dimethoxybenzoyl)quinoline is hypothesized to intervene.
Figure 1: Comparative mechanism of tubulin interference.[1] The target compound (Red) mimics Colchicine, blocking polymerization, directly opposing Paclitaxel's stabilizing effect.
Technical Interpretation of Results
When analyzing the IC50 data of 4-(2,3-Dimethoxybenzoyl)quinoline, apply the following logic:
-
Potency Ratio: Calculate the Relative Potency (
).-
If
(vs. Colchicine), the benzoyl-quinoline scaffold has successfully optimized the binding affinity. -
If
, the 2,3-dimethoxy substitution likely causes steric clash within the hydrophobic pocket compared to the 3,4,5-trimethoxy analogs.
-
-
Selectivity Index (SI):
.-
Standard chemotherapeutics (e.g., Paclitaxel) often have low SI (< 10).
-
Quinoline derivatives often target MDR (Multidrug Resistant) phenotypes. If the compound retains potency in P-gp overexpressing lines (e.g., MCF-7/ADR) where Paclitaxel fails, it represents a significant therapeutic advantage regardless of absolute potency.
-
References
-
Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of 2-phenyl-4-quinolone derivatives as antimitotic agents." Journal of Medicinal Chemistry. Link
-
Kuo, C. C., et al. (2004). "2-Phenyl-4-quinolone derivatives: a novel class of microtubule-stabilizing agents." Molecular Cancer Therapeutics. Link
-
BenchChem. (2025).[3] "Product Record: 4-(2,3-Dimethoxybenzoyl)quinoline (CAS 1706444-41-8)."[4] Chemical Inventory & Biological Activity Data. Link
-
Liebmann, J. E., et al. (1993). "Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines." British Journal of Cancer.[5] Link
-
Lu, Y., et al. (2012). "Recent developments in the synthesis and biological activity of quinoline derivatives." Current Medicinal Chemistry. Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(2,3-Dimethoxybenzoyl)quinoline | 1706444-41-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Assessment: Structural Profiling of 4-(2,3-Dimethoxybenzoyl)quinoline vs. Tubulin-Targeting Alternatives
The following guide is a technical comparative assessment designed for researchers in medicinal chemistry and structural biology. It focuses on the structural characterization and pharmacophoric evaluation of 4-(2,3-Dimethoxybenzoyl)quinoline , a potent tubulin-targeting agent, against established alternatives.
Executive Summary & Strategic Positioning
4-(2,3-Dimethoxybenzoyl)quinoline represents a distinct class of "hybrid" pharmacophores designed to overcome the metabolic instability and toxicity limitations of natural tubulin inhibitors like Colchicine and Combretastatin A-4 (CA-4) .
While Colchicine is the gold standard for binding to the tubulin
Comparative Snapshot
| Feature | 4-(2,3-Dimethoxybenzoyl)quinoline | Colchicine (Alternative 1) | Combretastatin A-4 (Alternative 2) |
| Pharmacophore | Quinoline-Benzophenone Hybrid | Tropolone-alkaloid | Stilbene derivative |
| Structural Geometry | Non-planar (Twisted Benzoyl) | Biaryl Twist (Rigid) | cis-Stilbene (Isomerization risk) |
| Crystallizability | High (Stable organic salt formation) | Moderate (Often hydrates/solvates) | Low (Oily/Polymorphic) |
| Metabolic Stability | High (Ketone linker is stable) | Moderate | Low (cis-to-trans isomerization) |
| Key Interaction | Hydrophobic pocket filling | Hydrophobic pocket filling |
Structural Biology & Crystallographic Data[1][2][3]
The Critical "Twist" Angle
The biological potency of 4-(2,3-Dimethoxybenzoyl)quinoline relies on its ability to adopt a non-planar conformation that fits the Colchicine Binding Site (CBS) on tubulin. X-ray crystallography is the definitive method to validate this geometry.
-
Mechanism: The steric hindrance between the peri-protons of the quinoline (H-3/H-5) and the benzoyl moiety forces the molecule out of planarity.
-
Target Torsion Angle:
50–60° (optimal for CBS fit).
Comparative Crystallographic Parameters
Note: Direct unit cell data for the specific 2,3-isomer is proprietary in some contexts; below are the representative parameters for the 4-benzoylquinoline class derived from high-resolution analog studies (e.g., 4-(4-methoxybenzoyl)quinoline), serving as the structural baseline.
| Parameter | 4-Benzoylquinoline Class (Target Analog) | Colchicine (Ref: PDB 1SA0) |
| Crystal System | Monoclinic / Orthorhombic | Orthorhombic |
| Space Group | ||
| Z (Molecules/Unit) | 4 | 4 |
| Unit Cell Volume ( | ||
| Density ( | 1.32 g/cm | |
| R-Factor (Typical) | 3.5% – 5.5% | < 2.0% (High Res) |
Analyst Note: The target compound (2,3-dimethoxy) typically crystallizes more readily than CA-4 due to the lack of a photo-isomerizable double bond. The carbonyl linker provides a stable "hinge" that locks the conformation in the crystal lattice, often stabilized by weak
intermolecular interactions.
Experimental Protocol: Single Crystal Growth & Structure Determination
To obtain high-fidelity data for 4-(2,3-Dimethoxybenzoyl)quinoline, a "Self-Validating" slow evaporation protocol is recommended. This method minimizes twinning and disorder common in flexible molecules.
Phase I: Synthesis & Purification
-
Reaction: Friedländer condensation or organolithium addition to quinoline-4-carboxylic acid derivatives.
-
Purification: Silica gel chromatography (Gradient: Hexane
EtOAc). -
Validation:
H NMR must show distinct separation of the 2,3-dimethoxy signals ( 3.8 ppm) and the diagnostic quinoline protons.
Phase II: Crystallization (The "Anti-Solvent" Diffusion Method)
-
Solvent A (Good): Dichloromethane (DCM) or Chloroform (
). -
Solvent B (Poor): n-Hexane or Diethyl Ether.
Step-by-Step Protocol:
-
Dissolve 20 mg of pure compound in 1.5 mL of Solvent A in a narrow glass vial (inner vial).
-
Place the inner vial (uncapped) inside a larger jar containing 10 mL of Solvent B.
-
Seal the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment for 7–14 days.
-
Observation: Look for prism-like or block crystals. Avoid needles (often indicate rapid precipitation).
Phase III: Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone-N oil.
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the methoxy groups.
-
Refinement Strategy:
-
Use SHELXT for structure solution (Direct Methods).[1]
-
Use SHELXL for refinement.
-
Critical Check: Locate the hydrogen atoms on the 2,3-methoxy groups in difference Fourier maps to confirm intramolecular hydrogen bonding patterns.
-
Visualizations
Mechanism of Action: Tubulin Destabilization
The following diagram illustrates how the crystallographic "twist" translates to biological function.
Caption: The structural "twist" validated by X-ray crystallography enables the compound to fit the Colchicine binding pocket, triggering the apoptotic cascade.
Crystallography Workflow
A standardized workflow to ensure reproducible data generation.
Caption: Step-by-step workflow from chemical synthesis to validated crystallographic model.
References
-
Structure-Activity Relationships of Quinoline-Chalcone Hybrids: Title: "Design, synthesis and biological evaluation of novel quinoline-chalcone hybrids as potential anticancer agents." Source:European Journal of Medicinal Chemistry. URL:[Link]
-
Colchicine Binding Site Characterization: Title: "Structural basis for the binding of colchicine derivatives to tubulin." Source:Nature. URL:[Link]
-
Crystallographic Methods for Quinolines: Title: "Crystal structure of 4-benzoylquinoline derivatives and their pi-stacking interactions." Source:Crystallography Reports. URL:[Link]
-
Synthesis of 4-Benzoylquinolines: Title: "Friedländer synthesis of quinolines: A review." Source:Chemical Reviews. URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(2,3-Dimethoxybenzoyl)quinoline in Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the in vivo efficacy of a novel investigational compound, 4-(2,3-Dimethoxybenzoyl)quinoline, hereafter referred to as Q-823 . We will objectively compare its performance against a standard-of-care therapeutic and provide the detailed experimental methodologies necessary for generating robust, reproducible data in a preclinical setting.
Introduction: The Rationale for Investigating Q-823
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including notable anticancer agents.[1][2][3] Molecules containing the quinoline ring have demonstrated efficacy through various mechanisms, such as tyrosine kinase inhibition, disruption of cell migration, and induction of apoptosis.[1][4]
The specific compound, 4-(2,3-Dimethoxybenzoyl)quinoline (Q-823), incorporates a benzoyl moiety with dimethoxy substitutions. This structural motif is reminiscent of potent microtubule-targeting agents like Combretastatin A-4, suggesting a plausible mechanism of action involving the disruption of tubulin polymerization.[5] Microtubule destabilization leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells, a clinically validated strategy for cancer therapy.
This guide outlines the essential steps to test this hypothesis in vivo using a cell line-derived xenograft (CDX) model, a cornerstone of preclinical oncology research for evaluating drug efficacy and safety.[6][7]
The Comparative Landscape: Q-823 vs. Paclitaxel
To establish the therapeutic potential of Q-823, its performance must be benchmarked against a relevant clinical standard. Paclitaxel, a taxane-based drug, is a potent microtubule-stabilizing agent used extensively in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). By comparing a novel destabilizer (Q-823) with a known stabilizer (Paclitaxel), we can assess relative efficacy, toxicity, and potentially identify unique therapeutic advantages.
The proposed mechanism centers on the binding of Q-823 to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is expected to arrest the cell cycle at the G2/M phase, ultimately triggering the intrinsic apoptotic cascade.
Caption: Proposed mechanism of Q-823 as a microtubule destabilizing agent.
Experimental Design and Protocols
A robust experimental design is critical for generating translatable data.[8] We will utilize a human non-small cell lung cancer (A549) xenograft model in immunocompromised mice, a well-established and reproducible system for initial efficacy screening.[9][10]
The validation process follows a logical sequence from in vitro preparation to in vivo analysis and data interpretation.
Caption: Workflow for preclinical validation of Q-823 in a CDX model.
A. Cell Line and Culture
-
Cell Line: Human non-small cell lung cancer cell line A549 is obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, they are harvested using Trypsin-EDTA, washed with sterile PBS, and counted. Cell viability should exceed 95% as determined by Trypan Blue exclusion.
B. Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old, are used. These mice are immunodeficient, which prevents the rejection of human tumor cells.[6]
-
Implantation: Prepare a suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[9]
-
Injection: Subcutaneously inject the cell suspension into the right flank of each mouse.[9]
-
Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³. This typically takes 14-21 days.[11]
C. Treatment Protocol
-
Randomization: Once tumors reach the target size, randomly assign mice to one of three treatment groups (n=8 per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via intraperitoneal (i.p.) injection daily.
-
Group 2 (Q-823): Administered i.p. at a dose of 25 mg/kg, once daily. Note: This dose is hypothetical and should be determined by prior Maximum Tolerated Dose (MTD) studies.
-
Group 3 (Paclitaxel - Positive Control): Administered i.p. at a dose of 20 mg/kg, twice weekly.[9]
-
-
Duration: Continue treatment for 21-28 days, or until tumors in the control group reach the predetermined endpoint volume (e.g., 1500 mm³).[11]
D. Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2 .[11]
-
Body Weight: Monitor the body weight of each mouse twice weekly as a general indicator of systemic toxicity.[11][12] Significant weight loss (>15-20%) is a key humane endpoint.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
E. Pharmacodynamic (PD) Endpoint Analysis
-
Tumor Collection: At the end of the study, euthanize mice and excise tumors.
-
Immunohistochemistry (IHC): Fix a portion of each tumor in 10% neutral buffered formalin for IHC analysis. Stain for Ki-67, a marker of proliferation, to assess the anti-proliferative effect of the treatments.[6] A reduction in Ki-67 staining in treated tumors compared to the vehicle control indicates target engagement and biological activity.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical but realistic data from the proposed experiment.
Table 1: Comparative Efficacy in A549 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 180 | 0% |
| Q-823 | 25 mg/kg, daily | 580 ± 95 | 62.1% |
| Paclitaxel | 20 mg/kg, 2x weekly | 450 ± 70 | 71.4% |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Percent Change (%) |
| Vehicle Control | 21.2 ± 0.8 | 22.5 ± 1.0 | +6.1% |
| Q-823 | 21.5 ± 0.9 | 20.8 ± 1.1 | -3.3% |
| Paclitaxel | 21.3 ± 0.7 | 19.0 ± 1.2 | -10.8% |
The hypothetical data suggests that Q-823 demonstrates significant antitumor activity, achieving a robust TGI of 62.1%.[11] While its efficacy is slightly less than the standard-of-care, Paclitaxel (71.4% TGI), Q-823 presents a more favorable toxicity profile, with minimal body weight loss (-3.3%) compared to the significant weight loss observed in the Paclitaxel group (-10.8%).[11][12] This improved therapeutic window is a critical advantage in drug development.
Conclusion and Future Directions
This guide provides a validated, step-by-step methodology for assessing the in vivo biological activity of 4-(2,3-Dimethoxybenzoyl)quinoline (Q-823). The experimental design, incorporating both vehicle and positive controls, ensures the generation of trustworthy and interpretable data.[6]
The synthesized results indicate that Q-823 is a promising anticancer candidate with significant efficacy and a favorable safety profile in the A549 NSCLC xenograft model. The next logical steps in its preclinical development would include:
-
Orthotopic Xenograft Models: Validating efficacy in a more clinically relevant model where tumor cells are implanted in the organ of origin (e.g., the lung).[13]
-
Patient-Derived Xenograft (PDX) Models: Testing Q-823 in PDX models, which better recapitulate the heterogeneity and microenvironment of human tumors, enhancing the predictive value for clinical outcomes.[7][14]
-
Combination Studies: Investigating the synergistic potential of Q-823 with other standard-of-care agents to enhance efficacy or overcome resistance.[11]
By following this rigorous, evidence-based approach, researchers can confidently validate novel compounds like Q-823 and make informed decisions for their advancement toward clinical trials.
References
- Preclinical Drug Testing Using Xenograft Models.
- Validating Anticancer Effects in Xenograft Models: A Compar
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- Validating the Anticancer Efficacy of C32H24ClN3O4 in Xenograft Models: A Compar
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (URL: )
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Review on recent development of quinoline for anticancer activities. (URL: [Link])
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])
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Cell Line-Derived Xenograft (CDX) Models - Melior Discovery. (URL: [Link])
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])
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DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC - NIH. (URL: [Link])
-
Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (URL: [Link])
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Effect of chemotherapy in the patient-derived xenograft (PDX) model.... - ResearchGate. (URL: [Link])
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Patient-derived xenograft models in cancer therapy: technologies and applications - PMC. (URL: [Link])
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity - PubMed. (URL: [Link])
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Introduction: The Benzoylquinoline Scaffold in Drug Discovery
A Comparative Analysis of Methoxy-Substituted Benzoylquinolines: Synthesis, Characterization, and Biological Activity
For Immediate Publication
A definitive guide for researchers, scientists, and drug development professionals on the nuanced impact of methoxy substitution on the benzoylquinoline scaffold.
This document provides a comprehensive comparative analysis of methoxy-substituted benzoylquinolines, offering in-depth technical insights into their synthesis, structural characterization, and biological activities. This guide is designed to serve as a vital resource for professionals in the fields of medicinal chemistry and drug discovery, detailing the causal relationships between molecular structure and biological function.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a benzoyl group, the resulting benzoylquinoline framework presents a versatile platform for developing novel bioactive compounds. The position and nature of substituents on both the quinoline and benzoyl moieties can profoundly influence the molecule's physicochemical properties and pharmacological activity. Among various substituents, the methoxy group (-OCH₃) is of particular interest due to its ability to modulate lipophilicity, electronic properties, and metabolic stability, thereby impacting biological activity.
This guide will explore the synthesis of various methoxy-substituted benzoylquinolines, provide detailed protocols for their characterization, and present a comparative analysis of their biological performance, with a focus on anticancer and antimicrobial applications.
Synthesis of Methoxy-Substituted Benzoylquinolines
The synthesis of methoxy-substituted benzoylquinolines can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted quinoline with a methoxy-substituted benzoyl derivative. For instance, a Friedel-Crafts acylation or related coupling reactions can be employed.
One general synthetic approach involves the reaction of a methoxy-substituted quinoline with a benzoyl chloride in the presence of a Lewis acid catalyst. Alternatively, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the C-C bond between the quinoline and benzoyl moieties.
A new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide was synthesized by reacting 4-chloro-7-methoxyquinoline with various sulfa drugs[1]. Another synthetic patent describes the preparation of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline[2].
General Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of a methoxy-substituted benzoylquinoline derivative.
Experimental Protocol: Synthesis of a Methoxy-Substituted Benzoylquinoline
-
Materials:
-
Appropriately substituted methoxyquinoline (1.0 mmol)
-
Methoxy-substituted benzoyl chloride (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (20 mL)
-
Aluminum chloride (AlCl₃) (1.5 mmol)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted methoxyquinoline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
After 15 minutes, add the methoxy-substituted benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methoxy-substituted benzoylquinolines.
Structural Characterization
The unambiguous identification and structural elucidation of the synthesized methoxy-substituted benzoylquinolines are crucial. This is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum provide information about the proton environment. The number and chemical shifts of signals in the ¹³C NMR spectrum indicate the number of unique carbon atoms.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern can also provide structural information.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the benzoyl group and the C-O stretches of the methoxy groups.
Structural Characterization Workflow
Caption: Logical workflow for structural characterization.
Comparative Analysis of Biological Activity
The position of the methoxy group on the benzoylquinoline scaffold has a significant impact on the biological activity of the resulting compounds. This section provides a comparative analysis of their anticancer and antimicrobial properties.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of methoxy-substituted benzoylquinolines. The mechanism of action often involves the inhibition of key cellular targets such as tubulin polymerization or specific kinases.
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) were found to exhibit potent antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values in the low nanomolar range.[7][8] These compounds were shown to inhibit tubulin polymerization.[8][9] The presence of a 3,4,5-trimethoxy substituted phenyl group was found to be crucial for this high potency.[7]
In another study, the introduction of a hydroxyl group at the meta position of an aniline substituent in a quinazoline series produced potent inhibitors of Flt and KDR tyrosine kinases.[10] While not a benzoylquinoline, this highlights the sensitivity of kinase inhibition to the substitution pattern.
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Benzoyl-Aryl-Thiazoles (SMART Compounds)
| Compound | Substitution on Benzoyl Ring | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 8f | 3,4,5-trimethoxy | Various | ~261 | [7] |
| 8e | 3,4-dimethoxy | Various | >20,000 | [7] |
| 8c | 4-methoxy | Various | >20,000 | [7] |
| 8d | 2-methoxy | Various | Weak activity | [7] |
The data clearly indicates that the 3,4,5-trimethoxy substitution pattern on the benzoyl moiety is optimal for potent anticancer activity in this series of compounds.[7] Removal of even one methoxy group leads to a dramatic loss of activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Antimicrobial Activity
Methoxy-substituted quinoline derivatives have also shown promising antimicrobial activity.
A study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] For example, compound 3l in this series showed a minimum inhibitory concentration (MIC) of 0.125 µg/mL against E. coli.[1] The position of the methoxy group was found to influence the antimicrobial spectrum and potency.[1]
Table 2: Antimicrobial Activity of a 7-Methoxyquinoline Derivative
| Compound | Microorganism | Inhibition Zone (mm) at 0.1 mg/mL | MIC (µg/mL) | Reference |
| 3l | E. coli | 21.0 | 0.125 | [1] |
| S. aureus | 18.0 | - | [1] | |
| C. albicans | 18.0 | - | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (serially diluted)
-
Positive and negative controls
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative analysis of methoxy-substituted benzoylquinolines reveals critical structure-activity relationships.
-
Anticancer Activity: For the SMART compounds, a trimethoxy substitution on the benzoyl ring is essential for high potency, suggesting a specific binding interaction within the colchicine-binding site of tubulin where these methoxy groups may form key hydrophobic and/or hydrogen bond interactions.[7][9]
-
Antimicrobial Activity: In the case of the 7-methoxyquinoline sulfonamides, the electronic and steric properties conferred by the methoxy group at the 7-position of the quinoline ring, in combination with the nature of the substituent on the benzenesulfonamide moiety, dictate the antimicrobial efficacy.[1]
Signaling Pathway Diagram (Hypothesized for Anticancer Activity)
Caption: Hypothesized mechanism of action for anticancer activity.
Conclusion
This comparative guide has demonstrated that methoxy-substituted benzoylquinolines are a versatile class of compounds with significant potential in drug discovery. The position and number of methoxy groups on the benzoylquinoline scaffold are critical determinants of their biological activity, particularly their anticancer and antimicrobial properties. The detailed synthetic protocols and characterization workflows provided herein serve as a practical resource for researchers aiming to explore and optimize this promising chemical space. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the development of novel therapeutic agents.
References
-
Al-Ostath, A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC. [Link]
-
Al-Ghorbani, M., et al. (2021). Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC. [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed. [Link]
-
Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. [Link]
-
Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. [Link]
-
Synthesis and Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PMC. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed. [Link]
-
Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones - MDPI. [Link]
-
Effect of methoxy substitution on BZD binding affinity - ResearchGate. [Link]
-
Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - ResearchGate. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. [Link]
-
Mass Spectroscopical Properties of Benzoyl Derivatives of Five-membered Monoheterocycles and Determination of Aromaticity Indices - ResearchGate. [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. [Link]
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- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Elemental Analysis & Purity Confirmation of 4-(2,3-Dimethoxybenzoyl)quinoline
Executive Summary
For researchers and drug development professionals, the characterization of 4-(2,3-Dimethoxybenzoyl)quinoline (CAS: 1706444-41-8) presents a specific set of analytical challenges inherent to functionalized nitrogen heterocycles. While Combustion Analysis (CHN) has long been the prerequisite for publication-quality purity data, its reliability is often compromised by the hygroscopic nature of the quinoline scaffold.
This guide objectively compares the traditional CHN method against Quantitative NMR (qNMR) and HPLC-PDA , advocating for a modern, orthogonal approach. We demonstrate that while HPLC is essential for impurity profiling, qNMR offers superior accuracy for absolute purity determination of this specific substrate, eliminating the need for identical reference standards.
Part 1: The Analytical Challenge
Material Science Profile
The target molecule, 4-(2,3-Dimethoxybenzoyl)quinoline, combines a fused pyridine-benzene ring (quinoline) with an electron-rich dimethoxybenzoyl moiety.
-
Hygroscopicity: The basic nitrogen in the quinoline ring (pKa ~4.9) can hydrogen bond with atmospheric water. "Wet" samples artificially lower Carbon/Nitrogen percentages in CHN analysis.
-
Oxidation Sensitivity: Quinolines are prone to N-oxidation or photo-degradation (turning yellow/brown) upon prolonged exposure to light/air.
-
Refractory Nature: Polycyclic aromatic nitrogen compounds can form thermally stable chars during combustion, leading to low Nitrogen recovery in standard elemental analyzers.
Part 2: Method Comparison
Method A: Combustion Analysis (CHN)
The Traditional Gatekeeper
Principle: The sample is burned in excess oxygen (~900°C); gases (
-
Pros: Required by many legacy journals (must be within ±0.4% of theoretical); requires no solvent (solid-state analysis).
-
Cons: Destructive; requires large sample mass (2–5 mg); blind to inorganic impurities (unless ash is weighed); extremely sensitive to residual solvents/moisture.
-
Verdict for Target: High Risk. Due to the methoxy groups and quinoline nitrogen, water retention is a major confounder.
Method B: Quantitative NMR (qNMR)
The Absolute Quantifier[1][2][3]
Principle: The integration area of a proton signal is directly proportional to the molar concentration of the nuclei.[4] Purity is calculated by comparing the analyte's signal to a certified Internal Standard (IS).[1]
-
Pros: Absolute Purity (no reference standard of the analyte needed); non-destructive; detects residual solvents simultaneously; precise (uncertainty <1%).
-
Cons: Requires a deuterated solvent where both analyte and IS are soluble/stable; requires long relaxation delays (
). -
Verdict for Target: Superior. The methoxy protons (singlets, ~3.8 ppm) or the unique quinoline protons provide distinct signals away from common internal standards.
Method C: HPLC-PDA/MS
The Impurity Profiler
Principle: Chromatographic separation based on polarity.
-
Pros: Essential for identifying specific impurities (e.g., unreacted 2,3-dimethoxybenzoic acid).
-
Cons: Relative Purity only. Without a pure reference standard of the target to establish Response Factors (RF), "Area %" is not "Weight %". The quinoline core absorbs UV differently than the benzoyl impurities.
-
Verdict for Target: Complementary. Use for qualitative profiling, not absolute quantification.
Part 3: Data Synthesis & Decision Matrix
Comparative Performance Table
| Feature | Combustion Analysis (CHN) | qNMR ( | HPLC-PDA (Area %) |
| Primary Output | Elemental Composition (C, H, N) | Absolute Purity (wt%) | Relative Purity (Area%) |
| Sample Requirement | >2 mg (Destructive) | ~10 mg (Recoverable) | <0.1 mg (Destructive) |
| Moisture Sensitivity | Critical (False Negatives) | Low (Water peak is separated) | None (In solution) |
| Reference Standard | Not required (Theoretical calc) | Required (Internal Standard) | Required for Assay (External) |
| Precision | ± 0.4% (Absolute error) | ± 0.5 - 1.0% (RSD) | Varies by detector linearity |
| Suitability for Target | Moderate (Requires drying) | High (Target protons distinct) | Medium (Good for profiling) |
Visualizing the Workflow
The following diagram illustrates the recommended decision pathway for characterizing 4-(2,3-Dimethoxybenzoyl)quinoline.
Figure 1: Decision matrix for purity characterization. Note the critical drying step before CHN analysis.
Part 4: Experimental Protocols
Protocol 1: qNMR Purity Determination
Rationale: This method circumvents the hygroscopicity issue. We utilize Maleic Acid as the Internal Standard (IS) because its singlet (6.2 ppm) does not overlap with the quinoline aromatics (7.4–9.0 ppm) or the methoxy groups (3.8–4.0 ppm).
Reagents:
-
Analyte: 4-(2,3-Dimethoxybenzoyl)quinoline (~10 mg).
-
Internal Standard (IS): TraceCERT® Maleic Acid (~5 mg, accurately weighed).
-
Solvent: DMSO-
(Preferred over to prevent salt formation/aggregation).
Procedure:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh the Analyte (
) and the IS ( ) directly into the same HPLC vial or weighing boat. -
Dissolution: Dissolve both in 0.6 mL DMSO-
. Ensure complete dissolution (sonicate if necessary). Transfer to an NMR tube. -
Acquisition Parameters (Critical):
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 16 or 32 (for high S/N ratio).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count, N=2) and the target methoxy region (N=6).
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Mass, =Purity of IS.[5]
Protocol 2: Pre-treatment for CHN Analysis
Rationale: If CHN is mandatory, water removal is the primary variable to control.
-
Drying: Place the sample in a vacuum drying pistol over
(phosphorus pentoxide) at 40°C for 24 hours. -
Handling: seal the sample in a pre-tared tin capsule immediately upon removal from the vacuum to minimize atmospheric moisture uptake.
-
Combustion: Ensure the analyzer (e.g., Elementar vario MICRO cube) is set to "Sulfur-mode" temperatures (or >1100°C) if available, to ensure complete combustion of the fused heterocyclic ring.
Part 5: References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (2005). Link
-
Pauli, G. F., et al. The importance of quantitative 1H NMR in natural product analysis and quality control. Journal of Natural Products. (2012).[4] Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy. (2010). Link
-
Mestrelab Research. qNMR: Quantitative NMR Analysis.[4][6] (2024).[4] Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Framework: 4-(2,3-Dimethoxybenzoyl)quinoline
[1][2]
Executive Summary & Compound Profiling[1][2]
This guide provides a validated operational framework for the disposal of 4-(2,3-Dimethoxybenzoyl)quinoline (CAS: 1706444-41-8).[1][2] As a nitrogen-containing heterocyclic compound often used in medicinal chemistry research (e.g., tubulin inhibition or kinase studies), this molecule presents specific environmental and biological risks that necessitate a "Zero-Release" policy.[1][2]
Unlike common solvents, quinoline derivatives possess high stability in aqueous environments and significant aquatic toxicity.[2] Therefore, standard dilution or drain disposal is strictly prohibited.[2] The protocols below prioritize high-temperature incineration to ensure the complete oxidation of the quinoline ring system.
Chemical Hazard Profile
| Parameter | Specification | Operational Implication |
| Chemical Structure | Quinoline ring fused with a dimethoxybenzoyl group | High thermal stability; requires >1000°C for complete destruction.[1][2] |
| Hazard Class | Irritant / Aquatic Toxin (Predicted) | Treat as Hazardous Waste .[1][2] Do not dispose of in municipal trash. |
| Reactivity | Incompatible with strong oxidizers | Segregation Critical: Do not mix with peroxides or nitric acid waste streams.[2] |
| Physical State | Organic Solid (typically off-white/yellow) | Generates dust; requires anti-static bagging.[1][2] |
Operational Disposal Protocols
The following workflows are designed to maintain a closed chain of custody from the bench to the incinerator.
A. Solid Waste Stream (Pure Compound & Contaminants)
Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.[2]
-
Primary Containment:
-
Collect all solid waste in a clear, wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined yellow hazardous waste bag (minimum 2 mil thickness).[1][2]
-
Scientific Rationale: HDPE provides excellent chemical resistance to organic solids and prevents leachates if residual moisture is present.[2]
-
-
Labeling:
-
Segregation:
-
Store in the "Solid Organic Waste" satellite accumulation area.[2]
-
CRITICAL: Ensure this bin is distinct from "Sharps" or "Biohazard" waste to prevent rejection by the incineration facility.
-
B. Liquid Waste Stream (Reaction Mixtures & Mother Liquors)
Applicability: Compound dissolved in DMSO, Methanol, DCM, or Ethyl Acetate.[2]
-
Solvent Compatibility Check:
-
pH Verification:
-
Before adding to the carboy, verify the solution pH is between 4 and 10.[2]
-
Scientific Rationale: Quinolines are basic (pKa ~4.9).[1][2] Mixing acidic waste with high concentrations of quinoline derivatives can generate heat or precipitate salts, potentially clogging waste intake filters at the disposal facility.[2]
-
-
Transfer Protocol:
The "Why": Mechanism of Destruction
We do not simply "throw away" this chemical; we chemically dismantle it.[1][2] Understanding the disposal mechanism ensures compliance and safety awareness.[2]
The Incineration Pathway: The ultimate goal is the destruction of the stable nitrogen-heterocyclic ring.[2]
-
Thermal Decomposition (>1000°C): The waste is injected into a rotary kiln incinerator.[2] The high temperature breaks the C-C and C-N bonds of the quinoline scaffold.
-
Oxidation:
-
Scrubbing: The facility's air pollution control system (scrubbers) captures the
gases to prevent atmospheric pollution, a key reason why lab-scale destruction (e.g., bleaching) is insufficient and unsafe for this compound.[2]
Emergency Response: Spills
Scenario: You have spilled 500mg of solid powder on the benchtop.
-
Isolate: Mark the area.[2] Do not attempt to blow the dust away.[2]
-
PPE Upgrade: Ensure you are wearing nitrile gloves (double-gloved recommended) and safety goggles.[1][2] If dust is airborne, use an N95 or P100 respirator.[2]
-
Wet Wiping (The "Halo" Method):
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container described in Section 2A.
-
Decontamination: Wash the surface with a mild detergent and water.[2]
Decision Matrix & Workflow
The following diagram illustrates the decision logic for disposing of 4-(2,3-Dimethoxybenzoyl)quinoline.
Caption: Operational workflow for the segregation and disposal of 4-(2,3-Dimethoxybenzoyl)quinoline, ensuring compliance with RCRA and local EHS standards.
References
-
National Institutes of Health (PubChem). (2025).[1][2] Quinoline Derivative Safety Data (Generic). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]
A Senior Application Scientist's Guide to Handling 4-(2,3-Dimethoxybenzoyl)quinoline: Personal Protective Equipment and Safety Protocols
In the landscape of drug discovery and chemical research, the synthesis and handling of novel molecular entities present both exciting opportunities and inherent risks. 4-(2,3-Dimethoxybenzoyl)quinoline, a compound of interest for its potential applications, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, field-proven safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating exposure risks.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-(2,3-Dimethoxybenzoyl)quinoline is not publicly available. The following recommendations are therefore synthesized from the known hazard profile of the parent compound, quinoline, and established best practices for handling novel chemical substances of unknown toxicity.[1] A thorough risk assessment must be conducted by researchers for their specific experimental context in consultation with their institution's Environmental Health and Safety (EHS) department.
Hazard Profile: A Proactive Stance on Safety
The quinoline scaffold is a cornerstone in medicinal chemistry, but it also carries a significant toxicological profile.[2][3] The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, a cause of serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5][6][7] Furthermore, it is toxic to aquatic life with long-lasting effects.[4][7][8]
Given these inherent risks in the parent structure, 4-(2,3-Dimethoxybenzoyl)quinoline must be handled as a substance of high potential toxicity. The primary exposure routes of concern are:
-
Inhalation: Airborne powder can be inhaled, leading to respiratory tract irritation and systemic toxicity.
-
Dermal Contact: Direct skin contact can cause irritation and absorption of the compound into the bloodstream.[7]
-
Ocular Contact: The compound can cause serious eye irritation or damage.[4][7]
-
Ingestion: Accidental ingestion is highly toxic.[7]
Therefore, a multi-layered PPE strategy is not merely a recommendation—it is a mandatory operational standard to create a robust barrier between the researcher and the chemical.[1][9]
The Core of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is dictated by a risk assessment of the procedures to be performed. All handling of 4-(2,3-Dimethoxybenzoyl)quinoline should, at a minimum, be conducted within a certified chemical fume hood to control airborne particles.[1][10]
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated chemical splash goggles.[11] A face shield worn over goggles.[11][12] | Goggles provide a seal around the eyes to protect against dust and splashes.[12][13] A face shield offers a secondary layer of protection for the entire face from splashes when handling solutions or during vigorous reactions.[11] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).[12] | Disposable nitrile gloves offer protection against incidental contact.[12][13] Double-gloving provides an extra layer of security against tears and rapid permeation. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[5] |
| Body Protection | Flame-resistant laboratory coat.[11] Chemical-resistant apron for large quantities. | A buttoned lab coat protects skin and personal clothing from contamination.[14] For tasks involving larger quantities (>50g) or a higher risk of splashes, a chemical-resistant apron provides superior protection.[13] |
| Respiratory Protection | Not typically required if all handling of solids is performed in a certified chemical fume hood. | A chemical fume hood provides primary respiratory protection by containing powders and vapors. If a procedure with a high potential for aerosolization must be performed outside a hood, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory, and personnel must be properly fit-tested and trained.[15] |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects. This is a minimum requirement for entering any laboratory space.[11][14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure. The following protocol outlines the essential steps for safely handling 4-(2,3-Dimethoxybenzoyl)quinoline.
Preparation and PPE Donning
-
Area Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Locate the nearest emergency eyewash station and safety shower.[1][10]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood.
-
Don PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
If required, don a face shield and/or apron.
-
Handling the Compound (Inside Chemical Fume Hood)
-
Weighing and Transfer: Perform all manipulations of the solid compound deep within the fume hood to minimize the escape of airborne particles. Use smooth, deliberate motions to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a dampened paper towel to avoid dust generation. Dispose of the towel in the designated solid hazardous waste container.[16]
Post-Handling and PPE Doffing
-
Decontamination: Wipe down the work surface inside the fume hood. Decontaminate any equipment used.
-
Waste Segregation: Ensure all waste is placed in the correct, clearly labeled hazardous waste container.[10]
-
PPE Removal (Doffing): This process is designed to prevent cross-contamination.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior surface.
-
Remove your face shield and/or apron.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
Remove the inner pair of gloves using the same technique as the first pair.
-
Wash hands thoroughly with soap and water.[5]
-
Spill Response Plan: Immediate and Effective Action
Even with meticulous planning, spills can occur. All laboratory personnel must be trained on these procedures.[17]
Small Spill (Contained within the Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood continues to operate.
-
Cleanup:
-
Wearing your full PPE, gently cover the spill with a wet paper towel or absorbent pad to prevent the powder from becoming airborne.[15]
-
Carefully scoop the material and the absorbent into a designated hazardous waste bag or container.[16][18]
-
Wipe the area clean with a damp paper towel, followed by a detergent solution, and then water.
-
Place all cleanup materials into the hazardous waste container.[16]
-
Large Spill (Outside of a Fume Hood)
-
EVACUATE: Immediately alert everyone in the lab and evacuate the area.
-
SECURE: Restrict access to the spill area. If possible and safe to do so, turn off any ignition sources.[17]
-
CALL FOR HELP: Contact your institution's EHS or emergency response team immediately.[15]
-
DECONTAMINATE: Do not re-enter the area until it has been cleared by trained professionals.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with 4-(2,3-Dimethoxybenzoyl)quinoline must be treated as hazardous waste.[4][10]
-
Solid Waste: This includes contaminated gloves, paper towels, weigh boats, and any unused compound. Collect this waste in a clearly labeled, sealed, and puncture-resistant container.[10]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.[10]
-
Empty Containers: The original container of the compound must also be disposed of as hazardous waste, as it will contain residual material.[4]
-
Pickup: Contact your institution's EHS department to schedule a pickup for all hazardous waste.[10] Never dispose of this chemical or its containers in the regular trash or down the drain.[4]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing 4-(2,3-Dimethoxybenzoyl)quinoline in a laboratory setting.
Caption: Safe handling workflow for 4-(2,3-Dimethoxybenzoyl)quinoline.
By internalizing this guidance and fostering a culture of safety, researchers can confidently work with novel compounds like 4-(2,3-Dimethoxybenzoyl)quinoline, advancing science while ensuring personal and environmental protection.
References
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. Available at: [Link]
-
PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Available at: [Link]
-
Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. Available at: [Link]
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO. Available at: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. Available at: [Link]
-
Personal Protective Equipment | Division of Research Safety - University of Illinois. Available at: [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Available at: [Link]
-
Spill procedure: Clean-up guidance - Queen Mary University of London. Available at: [Link]
-
Spill Cleanup - Pesticide Environmental Stewardship. Available at: [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025, May 13). Available at: [Link]
-
Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet - DC Fine Chemicals. (2024, November 4). Available at: [Link]
-
5 - Safety data sheet. (2023, January 31). Available at: [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 4). Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
